Product packaging for t-Boc-Aminooxy-PEG5-azide(Cat. No.:)

t-Boc-Aminooxy-PEG5-azide

Cat. No.: B8104465
M. Wt: 422.5 g/mol
InChI Key: RDCAWXMQQLMLFW-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-PEG5-azide is a useful research compound. Its molecular formula is C17H34N4O8 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34N4O8 B8104465 t-Boc-Aminooxy-PEG5-azide

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O8/c1-17(2,3)29-16(22)20-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-19-21-18/h4-15H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCAWXMQQLMLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to t-Boc-Aminooxy-PEG5-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-PEG5-azide is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, proteomics, and targeted drug delivery. This polyethylene (B3416737) glycol (PEG)-based linker possesses two distinct reactive functionalities: an azide (B81097) group for click chemistry and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. This dual reactivity allows for the sequential and controlled conjugation of different molecules, making it an invaluable component in the synthesis of complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs). The central PEG5 spacer enhances aqueous solubility and provides optimal length and flexibility for bridging biomolecules. This guide provides a comprehensive overview of the technical specifications, applications, and detailed experimental protocols for the effective utilization of this compound in research and development.

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent physical and chemical properties. The following tables summarize its key quantitative data.

Identifier Value Reference
IUPAC Name tert-butyl (2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)carbamateN/A
CAS Number 2250216-95-4[1][2]
Molecular Formula C17H34N4O8[1][2][3]
Molecular Weight 422.47 g/mol [3][4]
Property Value Reference
Purity Typically ≥95%[1][5]
Appearance Colorless to pale yellow oil or viscous liquidN/A
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Store at -20°C for long-term stability[1][2]

Key Applications in Research and Drug Development

The unique architecture of this compound lends itself to a variety of cutting-edge applications, primarily centered around the construction of complex bioconjugates.

  • PROTAC Synthesis: This is the most prominent application of this compound.[2][3][5] It serves as a flexible linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a PROTAC.[5] PROTACs facilitate the targeted degradation of pathogenic proteins by hijacking the cell's natural ubiquitin-proteasome system.[5]

  • Antibody-Drug Conjugates (ADCs): The linker can be employed in the development of ADCs, where a cytotoxic drug is attached to an antibody that specifically targets cancer cells.

  • Bioconjugation and Surface Modification: The azide and aminooxy groups allow for the attachment of biomolecules, such as peptides, proteins, or carbohydrates, to various surfaces or other molecules for applications in diagnostics, and biomaterials.

  • Click Chemistry: The azide functionality enables highly efficient and specific conjugation to alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][5]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Boc Deprotection of the Aminooxy Group

This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20–50% (v/v). If the substrate is sensitive to side reactions, add TIS (2.5–5% v/v) as a scavenger.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1–2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG5-azide as a TFA salt or free amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of this compound to a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents

Procedure:

  • Prepare stock solutions of all reagents. Dissolve this compound and the alkyne-functionalized molecule in DMSO or the reaction buffer. Prepare a 20 mM stock solution of CuSO4 in water and a 100 mM stock solution of sodium ascorbate in water. Prepare a 50 mM stock solution of THPTA in water.

  • In a reaction tube, add the alkyne-functionalized molecule to the reaction buffer.

  • Add the this compound stock solution to the reaction mixture. A molar excess (e.g., 1.5–5 fold) of the azide linker is typically used.

  • Prepare a premixed solution of CuSO4 and THPTA. For a final copper concentration of 0.25 mM and a ligand-to-copper ratio of 5:1, mix appropriate volumes of the stock solutions.

  • Add the CuSO4/THPTA mixture to the reaction.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1–4 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the product can be purified by an appropriate method such as HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions with sensitive biomolecules.

Materials:

  • This compound

  • DBCO- or BCN-functionalized molecule (strained alkyne)

  • Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).

  • Add the this compound stock solution to the solution of the strained alkyne. A molar excess of the azide linker (e.g., 5–20 fold) is generally used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of biomolecules.

  • Incubate the reaction mixture at room temperature or 37°C for 1–4 hours. Alternatively, the reaction can be performed at 4°C for overnight incubation.

  • The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Once the reaction is complete, the conjugated product can be purified to remove excess linker using methods like dialysis, size-exclusion chromatography, or affinity chromatography.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

G cluster_synthesis PROTAC Synthesis Workflow A This compound C Click Chemistry (CuAAC or SPAAC) A->C B Alkyne-functionalized E3 Ligase Ligand B->C D Boc-Aminooxy-PEG5-E3 Ligase Ligand C->D E Boc Deprotection (TFA/DCM) D->E F Aminooxy-PEG5-E3 Ligase Ligand E->F H Oxime Ligation F->H G Target Protein Ligand with Aldehyde/Ketone G->H I Final PROTAC Molecule H->I G cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb UbPOI Polyubiquitinated POI PolyUb->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to t-Boc-Aminooxy-PEG5-azide (CAS: 2250216-95-4) for Advanced Drug Development and Bioconjugation

This technical guide provides a comprehensive overview of tert-Butyl (2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)carbamate, hereafter referred to as this compound. This heterobifunctional linker is a critical tool in modern drug discovery and chemical biology, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.

Core Compound Properties

This compound is a versatile chemical linker featuring three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique structure allows for sequential and orthogonal conjugation strategies. The hydrophilic PEG5 spacer enhances the solubility of the resulting conjugates in aqueous media, a crucial property for biological applications.[1]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound.

PropertyValue
CAS Number 2250216-95-4
Molecular Formula C₁₇H₃₄N₄O₈
Molecular Weight 422.48 g/mol
Purity Typically >95%
Appearance Colorless to light yellow liquid
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Conditions -20°C, protect from light

Functional Group Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its terminal functional groups. This allows for a two-step conjugation process, which is fundamental to its application in constructing complex molecules like PROTACs.

  • Azide Group (-N₃): The azide moiety is primarily used in "click chemistry" reactions. It readily and specifically reacts with alkyne-containing molecules. This reaction can be performed under two main conditions:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[2][3]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living cells), the azide can react with strained cyclooctynes (like DBCO or BCN) without a metal catalyst.[2][4]

  • t-Boc Protected Aminooxy Group (-ONH-Boc): The t-Boc group is a robust protecting group for the aminooxy functionality. It is stable under a wide range of conditions but can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1] Once deprotected, the resulting free aminooxy group (-ONH₂) can react with aldehydes or ketones to form a stable oxime linkage.

This dual reactivity makes the molecule an ideal heterobifunctional linker for synthesizing PROTACs, which are composed of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[2]

Logical Flow of Application

G cluster_0 Step 1: First Conjugation (Click Chemistry) cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation (Oxime Ligation) A This compound C t-Boc-Aminooxy-PEG5-Triazole-Molecule 1 A->C CuAAC or SPAAC B Alkyne-bearing Molecule 1 (e.g., E3 Ligase Ligand) B->C D t-Boc-Aminooxy-PEG5-Triazole-Molecule 1 E Free Aminooxy-PEG5-Triazole-Molecule 1 D->E Acidic Conditions (e.g., TFA) F Free Aminooxy-PEG5-Triazole-Molecule 1 H Molecule 2-Oxime-PEG5-Triazole-Molecule 1 (Final PROTAC) F->H Oxime Formation G Aldehyde/Ketone-bearing Molecule 2 (e.g., Target Protein Ligand) G->H

Caption: Sequential conjugation workflow using this compound.

Experimental Protocols

The following are detailed, representative protocols for the key reactions involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (1.0-1.2 equivalents)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium Ascorbate (0.2 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

  • Solvent: 1:1 mixture of t-BuOH/H₂O or DMF

Procedure:

  • Dissolve this compound (1.0 equivalent) and the alkyne-functionalized molecule in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare the catalyst premix: dissolve CuSO₄ and THPTA in water.

  • Add the catalyst premix to the reaction vessel containing the azide and alkyne.

  • Prepare a fresh solution of Sodium Ascorbate in water.

  • Add the Sodium Ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product can be purified using standard chromatographic techniques.

Protocol 2: t-Boc Group Deprotection

This protocol details the removal of the t-Boc protecting group to reveal the free aminooxy group.

Materials:

  • t-Boc protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the t-Boc protected compound in DCM.

  • Add an excess of TFA to the solution (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Application in PROTAC-Mediated Protein Degradation

PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins.[5][6][7]

Mechanism of Action: The Ubiquitin-Proteasome System

The UPS is a highly regulated pathway for protein degradation in eukaryotic cells. It involves a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin (B1169507) chain to a target protein, marking it for destruction by the 26S proteasome.[8] A PROTAC molecule, synthesized using a linker like this compound, acts as a bridge to form a ternary complex between the target protein and an E3 ubiquitin ligase.[6][8] This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.

G cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Molecule (Linker + Ligands) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary E2 E2 Ub-Conjugating Enzyme Ternary->E2 Recruits E2-Ub PolyUb Poly-Ubiquitinated POI E1 E1 Ub-Activating Enzyme E1->E2 Ub Transfer E2->PolyUb Ub Transfer (facilitated by E3) Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: PROTAC-mediated recruitment of a target protein to the UPS pathway.

Protocol 3: Western Blot Assay for PROTAC-Induced Protein Degradation

This protocol is used to quantify the efficacy of a synthesized PROTAC in degrading its target protein within cells.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC compound (and a vehicle control) for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters like DC₅₀ (concentration for 50% degradation).[9]

This guide provides foundational knowledge and practical protocols for the utilization of this compound. Its well-defined, orthogonal reactivity makes it an invaluable component in the rational design and synthesis of sophisticated molecules for targeted therapies and advanced chemical biology research.

References

In-Depth Technical Guide: t-Boc-Aminooxy-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, applications, and handling of t-Boc-Aminooxy-PEG5-azide, a versatile heterobifunctional linker crucial in the fields of bioconjugation and targeted protein degradation.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule featuring two distinct functional groups: a tert-butyloxycarbonyl (Boc)-protected aminooxy group and an azide (B81097) group. This unique structure allows for sequential and orthogonal conjugation strategies. The PEG5 linker enhances aqueous solubility and provides spatial separation between conjugated molecules.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 422.48 g/mol [1]
Molecular Formula C₁₇H₃₄N₄O₈[1]
CAS Number 2250216-95-4[1][2]
Purity Typically >95%[3]
Appearance A solid or oil
Solubility Soluble in water, DMSO, DCM, and DMF[4]
Storage Recommended storage at -20°C[4][5]

Applications in Bioconjugation and PROTAC Development

The bifunctional nature of this compound makes it a valuable tool for the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient and specific conjugation to alkyne- or strained alkyne-containing molecules.[3] The Boc-protected aminooxy group can be deprotected under acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone.

Experimental Protocols

Below are generalized protocols for the key reactions involving this compound. Note: These are starting points and may require optimization for specific substrates and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture with water)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the alkyne-functionalized molecule in the chosen solvent.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent.

  • Reaction Setup:

    • In a reaction vial, combine the alkyne-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of this compound.

    • Add the copper ligand to the mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary.

    • Purify the product using a suitable chromatographic method (e.g., silica (B1680970) gel chromatography, reversed-phase HPLC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of the azide to a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Reaction solvent (e.g., DMSO, DMF, PBS)

Procedure:

  • Dissolution: Dissolve the strained alkyne-functionalized molecule and a molar equivalent or slight excess of this compound in the chosen reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Purification: Once the reaction is complete, purify the product by an appropriate chromatographic method.

Deprotection of the t-Boc Group

This protocol describes the removal of the Boc protecting group to yield the free aminooxy functionality.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, dichloromethane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Acid Treatment: Add a solution of TFA in DCM or HCl in dioxane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis of a PROTAC using this compound and the general mechanism of PROTAC action.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Conjugation to Target Ligand Linker This compound Conjugate1 Boc-Aminooxy-PEG5-Triazole-Ligand Linker->Conjugate1 CuAAC or SPAAC Alkyne_Ligand Alkyne-functionalized E3 Ligase Ligand Alkyne_Ligand->Conjugate1 Deprotection Acidic Deprotection (TFA/HCl) Conjugate1->Deprotection Conjugate2 Aminooxy-PEG5-Triazole-Ligand Deprotection->Conjugate2 Final_PROTAC Final PROTAC Molecule Conjugate2->Final_PROTAC Oxime Ligation Target_Ligand Aldehyde/Ketone-functionalized Target Protein Ligand Target_Ligand->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Proteasome Proteasome Target->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of E2 Ubiquitination->Target Polyubiquitin Chain Attachment Degradation Target Protein Degradation Proteasome->Degradation

Caption: The mechanism of action for PROTAC-mediated protein degradation.

Safety and Handling

  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye protection. Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is -20°C.[4][5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols is recommended.

References

t-Boc-Aminooxy-PEG5-azide solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of t-Boc-Aminooxy-PEG5-azide in DMSO and Water

Introduction

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a t-Boc protected aminooxy group, a terminal azide (B81097), and a five-unit polyethylene (B3416737) glycol (PEG) chain. This configuration imparts an amphiphilic character, with the hydrophobic tert-butoxycarbonyl (t-Boc) group and the hydrophilic PEG spacer influencing its solubility profile. Understanding the solubility of this linker in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) and water is critical for its effective handling, reaction setup, and purification. This guide provides a comprehensive overview of its solubility, supported by quantitative data and a standardized experimental protocol for solubility determination.

Physicochemical Properties

  • Molecular Formula: C₁₇H₃₄N₄O₈[3]

  • Molecular Weight: 422.5 g/mol [3]

  • Structure: The molecule consists of a lipophilic t-Boc protecting group and a hydrophilic PEG₅ chain, which enhances solubility in aqueous media.[3][4] The terminal azide and the protected aminooxy group serve as reactive handles for conjugation.

Solubility Profile

This compound exhibits favorable solubility in a range of common organic solvents and aqueous media. The presence of the PEG₅ spacer, with its multiple ether oxygen atoms, allows for hydrogen bonding with water molecules, significantly increasing its aqueous solubility.[4] It is also readily soluble in polar aprotic solvents such as DMSO.

Data Presentation

The following table summarizes the known solubility data for this compound in DMSO and water.

SolventQualitative SolubilityQuantitative Solubility
DMSO Soluble10 mM
Water SolubleData not specified

Data sourced from multiple chemical suppliers.[2][3]

Experimental Protocol: Solubility Determination

This section outlines a general protocol for determining the solubility of this compound in a given solvent. This method can be adapted to generate precise quantitative data.

Materials and Equipment
  • This compound

  • Anhydrous DMSO

  • Deionized (DI) Water

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Spectrophotometer (optional, for quantitative analysis)

  • Calibrated pipettes

  • Glass vials

Procedure
  • Preparation of Saturated Solution:

    • Weigh out an excess amount of this compound (e.g., 5-10 mg) into a clean, dry glass vial.

    • Add a precise volume of the chosen solvent (e.g., 1.0 mL of DMSO or DI Water) to the vial.

    • Cap the vial tightly and agitate vigorously using a vortex mixer for 2-3 minutes to ensure thorough mixing.

    • Place the vial on a magnetic stirrer and allow it to equilibrate at a constant temperature (e.g., 25°C) for a minimum of 24 hours. This ensures the solution reaches saturation.

  • Separation of Undissolved Solute:

    • After equilibration, visually inspect the vial for the presence of undissolved solid.

    • If solid is present, centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solute.

  • Determination of Solute Concentration:

    • Carefully pipette a known volume of the clear supernatant into a new, pre-weighed vial. Avoid disturbing the pellet.

    • Determine the mass of the transferred supernatant by weighing the vial.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator until the solute is completely dry.

    • Weigh the vial containing the dried solute. The difference between this mass and the empty vial's mass is the amount of dissolved this compound.

    • Calculate the solubility in mg/mL or convert to molarity using the molecular weight (422.5 g/mol ).

  • Alternative Quantitative Method (UV-Vis Spectroscopy):

    • If the compound has a suitable chromophore (the azide group has a weak UV absorbance), a calibration curve can be prepared using standards of known concentration.

    • The clear supernatant from the saturated solution can be appropriately diluted and its absorbance measured to determine the concentration against the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of a chemical compound.

G start Start weigh 1. Weigh Excess Solute start->weigh add_solvent 2. Add Known Volume of Solvent (DMSO or Water) weigh->add_solvent mix 3. Agitate & Equilibrate (Vortex + 24h Stirring) add_solvent->mix separate 4. Separate Undissolved Solid (Centrifugation) mix->separate quantify 5. Quantify Solute in Supernatant separate->quantify gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue quantify->gravimetric Path A spectro Spectroscopic Method: Dilute & Measure Absorbance quantify->spectro Path B calculate 6. Calculate Solubility (mg/mL or M) gravimetric->calculate spectro->calculate end_node End calculate->end_node

Caption: Workflow for solubility determination of this compound.

Conclusion

This compound is a versatile chemical linker with good solubility in both the polar aprotic solvent DMSO and in water. This favorable solubility profile is primarily attributed to its hydrophilic PEG₅ chain. While qualitative data confirms its solubility, quantitative measurements, such as the known 10 mM solubility in DMSO, are essential for precise experimental design. The provided protocol offers a standardized method for researchers to determine the exact solubility under their specific experimental conditions, ensuring reproducibility and success in bioconjugation and drug discovery applications.

References

The Role of the Hydrophilic PEG5 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, is a cornerstone of modern bioconjugation and drug development. Among the various PEG structures utilized, the discrete PEG5 spacer—a chain of five ethylene (B1197577) glycol units—offers a unique combination of hydrophilicity, biocompatibility, and defined length, making it a powerful tool for enhancing the therapeutic properties of proteins, peptides, and small molecules. This technical guide provides a comprehensive overview of the function of hydrophilic PEG5 spacers in bioconjugation, with a focus on their impact on the physicochemical properties, stability, and biological activity of the resulting conjugates. Detailed experimental protocols for bioconjugation and characterization, along with visual representations of key biological pathways and experimental workflows, are presented to aid researchers in the effective implementation of this technology.

Introduction to PEG5 Spacers in Bioconjugation

A PEG5 spacer is a short, hydrophilic linker composed of five repeating ethylene glycol units. In bioconjugation, it serves as a flexible bridge connecting a biomolecule (e.g., an antibody, enzyme, or peptide) to another molecule of interest, such as a drug, a fluorescent dye, or a targeting ligand. The incorporation of a PEG5 spacer offers several key advantages:

  • Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs and proteins, reducing the risk of aggregation.[1][]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[]

  • Reduced Immunogenicity: The PEG spacer can mask immunogenic epitopes on the surface of proteins, potentially lowering the risk of an immune response.[]

  • Precise Spatial Control: The defined length of the PEG5 spacer allows for precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity and minimizing steric hindrance.

Physicochemical Properties of PEG5 Spacers

The incorporation of a PEG5 spacer into a bioconjugate directly influences its overall physicochemical properties. While specific quantitative data for the effect of a PEG5 spacer on solubility and stability are often context-dependent and not always publicly available in a comparative format, the general trends are well-established.

Table 1: Physicochemical Properties of a Typical Heterobifunctional PEG5 Linker (e.g., NHS-PEG5-Maleimide)

PropertyValueSignificance in Bioconjugation
Molecular Weight ~450-550 DaAdds to the overall mass of the conjugate, influencing hydrodynamic radius.
Length ~21 ÅProvides a defined spatial separation between the conjugated molecules.
Solubility High in aqueous and many organic solventsFacilitates conjugation reactions in various buffer systems and improves the solubility of the final conjugate.[3]
Flexibility High rotational freedomMinimizes steric hindrance between the conjugated molecules, allowing them to maintain their native conformation and function.
Biocompatibility Generally non-toxic and low immunogenicityReduces the potential for adverse effects in vivo.[]

Impact on Biological Activity: A Quantitative Perspective

The length of the PEG spacer can significantly impact the binding affinity of a bioconjugate to its target. While data specifically for a PEG5 spacer is limited, a study on bombesin (B8815690) (BN) analogs with varying mini-PEG spacer lengths provides a valuable insight into this relationship.

Table 2: Effect of PEG Spacer Length on the Binding Affinity of natGa-NOTA-PEGn-RM26 to GRPR

CompoundSpacer LengthIC50 (nM)
natGa-NOTA-PEG2-RM26PEG23.1 ± 0.2
natGa-NOTA-PEG3-RM26PEG33.9 ± 0.3
natGa-NOTA-PEG4-RM26PEG45.4 ± 0.4
natGa-NOTA-PEG6-RM26PEG65.8 ± 0.3

Data from The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68 Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin.[4]

This data suggests that for this particular peptide-receptor interaction, shorter PEG spacers resulted in a higher binding affinity (lower IC50). This highlights the importance of optimizing the spacer length for each specific application, as a longer spacer, while potentially offering other benefits, might not always be optimal for binding.

Experimental Protocols

Two-Step Antibody Conjugation using a Heterobifunctional NHS-PEG5-Maleimide Linker

This protocol describes the conjugation of a thiol-containing payload to an antibody via its primary amines using a heterobifunctional NHS-PEG5-maleimide linker.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG5-Maleimide linker

  • Thiol-containing payload

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP) if the payload has a disulfide bond

  • Quenching reagent (e.g., Tris buffer or free cysteine)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

Step 1: Reaction of Antibody with NHS-PEG5-Maleimide

  • Prepare Antibody: Adjust the concentration of the antibody to 1-10 mg/mL in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.5).[3]

  • Prepare Linker Solution: Immediately before use, dissolve the NHS-PEG5-Maleimide linker in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation: Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution while gently stirring.[5] The final concentration of DMSO should be below 10% to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove the excess, unreacted linker by SEC using a column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).

Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Payload

  • Prepare Thiolated Payload: If the payload contains a disulfide bond, reduce it using a suitable reducing agent like TCEP. Purify the reduced payload to remove the excess reducing agent.

  • Conjugation: Add the thiol-containing payload to the maleimide-activated antibody solution at a molar ratio of 1.5-5 moles of payload per mole of antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Quenching: Quench any unreacted maleimide (B117702) groups by adding a final concentration of 1-10 mM of a free thiol, such as cysteine or N-acetylcysteine.

  • Final Purification: Purify the final antibody-drug conjugate (ADC) by SEC to remove unreacted payload and other small molecules.

Characterization of PEG5-Containing Bioconjugates

SEC-HPLC is used to separate the monomeric bioconjugate from aggregates and fragments based on size.

  • Column: A silica-based column with a hydrophilic coating is recommended to minimize non-specific interactions, especially for more hydrophobic ADCs.[6] Example: Agilent AdvanceBio SEC 300 Å, 7.8 x 300 mm, 2.7 µm.[7]

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.[7] For hydrophobic ADCs, the addition of up to 10-15% isopropanol (B130326) may be necessary to reduce secondary hydrophobic interactions with the stationary phase.[6]

  • Flow Rate: Typically 0.5-1.0 mL/min.[6][7]

  • Detection: UV absorbance at 280 nm.

  • Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the peak areas in the chromatogram.

HIC-HPLC separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.

  • Column: A column with a hydrophobic stationary phase. Example: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.[8]

  • Mobile Phase A: A high-salt buffer, e.g., 1.2 M (NH4)2SO4 in 25 mM sodium phosphate, pH 6.0.[8]

  • Mobile Phase B: A low-salt buffer, e.g., 25 mM sodium phosphate, pH 6.0, often containing an organic modifier like 25% isopropanol.[8]

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.

  • Flow Rate: Typically 0.8-1.0 mL/min.[8]

  • Detection: UV absorbance at 280 nm.

  • Analysis: The peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) are integrated, and the average DAR is calculated based on the weighted average of the peak areas.[9][10]

LC-MS is used to confirm the molecular weight of the bioconjugate and determine the distribution of different species.

  • Liquid Chromatography: Reversed-phase HPLC is often used to separate the different bioconjugate species before they enter the mass spectrometer.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique for large biomolecules. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are used to obtain accurate mass measurements.

  • Sample Preparation: For complex glycoproteins, deglycosylation may be necessary to simplify the mass spectrum.

  • Data Analysis: The raw mass spectrum is deconvoluted to determine the zero-charge masses of the different species present in the sample. This allows for the confirmation of successful conjugation and the determination of the drug-to-antibody ratio.[11]

Visualizing Key Processes and Workflows

General Workflow for Bioconjugation with a PEG5 Spacer

Bioconjugation_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Reaction1 Step 1: Linker Activation of Biomolecule Biomolecule->Reaction1 Payload Payload (e.g., Drug) Reaction2 Step 2: Payload Conjugation Payload->Reaction2 Linker NHS-PEG5-Maleimide Linker Linker->Reaction1 Reaction1->Reaction2 Purification Purification (SEC) Reaction2->Purification Analysis Characterization (HIC, LC-MS) Purification->Analysis Bioconjugate Final Bioconjugate Analysis->Bioconjugate

Caption: A typical two-step workflow for creating a bioconjugate using a heterobifunctional PEG5 linker.

Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_PROTAC PROTAC cluster_CellularMachinery Cellular Machinery PROTAC PROTAC (with PEG5 linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex binds POI Protein of Interest (Target) POI->TernaryComplex binds Degradation Degradation POI->Degradation targeted for E3 E3 Ubiquitin Ligase E3->TernaryComplex binds Ub Ubiquitin Ubiquitination Ubiquitination Ub->Ubiquitination Proteasome Proteasome Proteasome->Degradation TernaryComplex->Ubiquitination facilitates Ubiquitination->POI tags POI

Caption: The mechanism of action for a PROTAC, where a PEG5 linker facilitates the formation of a ternary complex.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADC_Internalization cluster_Extracellular Extracellular Space cluster_Cell Target Cell ADC ADC with PEG5 Linker Binding Binding ADC->Binding Receptor Target Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome fusion PayloadRelease Payload Release Lysosome->PayloadRelease degradation Payload Active Payload PayloadRelease->Payload CellDeath Cell Death (Apoptosis) Payload->CellDeath induces

Caption: The cellular pathway of an ADC, from binding to a target receptor to the release of its cytotoxic payload.

Conclusion

The hydrophilic PEG5 spacer is a versatile and powerful tool in the field of bioconjugation. Its unique combination of hydrophilicity, biocompatibility, and defined length allows for the rational design of bioconjugates with enhanced therapeutic properties. By improving solubility, stability, and pharmacokinetic profiles, while also enabling precise spatial control, the PEG5 spacer plays a critical role in the development of next-generation therapeutics, including ADCs and PROTACs. The detailed experimental protocols and visual guides provided in this document serve as a valuable resource for researchers seeking to harness the full potential of PEG5 spacers in their drug development endeavors.

References

The Architect's Molecule: A Technical Guide to Aminooxy-Azide Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular engineering and targeted therapeutics, the ability to selectively and stably connect distinct molecular entities is paramount. Heterobifunctional linkers serve as the molecular architects, providing the crucial bridge between two different functional molecules. Among these, aminooxy-azide linkers have emerged as a powerful and versatile class of tools, offering a dual-pronged approach to bioconjugation with exceptional control and efficiency.[1][2]

This technical guide provides an in-depth exploration of aminooxy-azide heterobifunctional linkers, detailing their core chemistries, quantitative performance metrics, and practical applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage these linkers in their work.

These linkers possess two unique reactive termini: an aminooxy group and an azide (B81097) group .[3][4] This distinct pairing allows for sequential, chemoselective conjugation reactions. The aminooxy group forms a highly stable oxime bond with an aldehyde or ketone, while the azide group participates in bioorthogonal "click chemistry" with an alkyne-containing molecule.[3][5][6] This orthogonal reactivity minimizes the formation of undesirable homodimers and allows for the precise construction of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7][8]

Core Chemistries: A Tale of Two Ends

The power of aminooxy-azide linkers lies in the distinct and highly selective nature of their two terminal functional groups.

The Aminooxy Terminus: Oxime Ligation

The aminooxy group (-O-NH₂) reacts with a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (-O-N=C).[9][10] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[10][11]

The reaction proceeds optimally at a slightly acidic pH (around 4.5), where the acid catalyzes the dehydration of the hemiaminal intermediate.[12][13] However, for many biological applications that require physiological conditions (pH ~7.4), the reaction rate can be slow.[12] To overcome this, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine) are often employed to significantly accelerate the ligation at neutral pH.[12][14] Oxime bonds are notably more resistant to hydrolysis compared to similar linkages like hydrazones, offering superior stability in biological environments.[3][5][15]

The Azide Terminus: Bioorthogonal Click Chemistry

The azide group (-N₃) is the cornerstone of one of the most powerful sets of bioorthogonal reactions: the azide-alkyne cycloadditions. This group remains inert to the vast majority of functional groups found in biological systems, allowing for highly specific ligation to an alkyne-modified partner.[16]

There are two primary forms of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole.[1][17] It requires a copper(I) catalyst, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[18] While extremely effective, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[19]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][20] The ring strain of the cyclooctyne provides the driving force for the reaction with the azide, proceeding rapidly at physiological temperatures and pH without any catalyst.[10][16] This makes SPAAC exceptionally well-suited for applications in living systems.[20]

Quantitative Data Summary

The efficiency and stability of the conjugation chemistries are critical for successful application. The following tables summarize key quantitative data for oxime ligation and azide-alkyne cycloadditions.

Table 1: Oxime Ligation Performance
ParameterValueConditionsNotes
Reaction pH ~4.5 (optimal, uncatalyzed)Aqueous bufferReaction is fastest at mildly acidic pH.[12]
6.0 - 7.4 (catalyzed)Aqueous buffer with aniline or derivativeCatalysts are crucial for efficient reaction at neutral pH.[12][14]
Second-Order Rate Constant (k₂) 0.01 M⁻¹s⁻¹ or belowNeutral pH, uncatalyzedGenerally slower than many cycloaddition reactions.[12]
8.2 M⁻¹s⁻¹pH 7, 100 mM aniline catalyst (peptide + benzaldehyde)Aniline catalysis significantly increases reaction rates.[21]
10¹ - 10³ M⁻¹s⁻¹Ambient, aniline catalyst (peptide + aromatic aldehyde)Aromatic aldehydes are more reactive electrophiles.[21]
Equilibrium Constant (Keq) >10⁸ M⁻¹-Indicates a thermodynamically stable product.[12]
Hydrolytic Stability 10² to 10³-fold more stable than hydrazonesAqueous solutionOxime linkage is highly resistant to hydrolysis.[15]
Table 2: Azide-Alkyne Cycloaddition Performance
Reaction TypeAlkyne PartnerSecond-Order Rate Constant (k₂)ConditionsNotes
CuAAC Terminal Alkyne~10² - 10⁴ M⁻¹s⁻¹Aqueous buffer, Cu(I) catalyst, Room TempVery fast and efficient, but requires a metal catalyst.[17]
SPAAC DBCO (Dibenzocyclooctyne)~0.1 M⁻¹s⁻¹Physiological conditions (pH 7.4, 37°C)Fast, bioorthogonal, and catalyst-free.[10]
SPAAC BCN (Bicyclo[6.1.0]nonyne)0.14 M⁻¹s⁻¹Physiological conditions (pH 7.4, 37°C)Offers favorable kinetics for bioorthogonal applications.[10]
SPAAC DIFO (Difluorinated Cyclooctyne)0.076 M⁻¹s⁻¹Physiological conditions (pH 7.4, 37°C)A common cyclooctyne used in SPAAC reactions.[10]

Visualizing the Workflow and Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the logical relationships of the linker's functionalities.

G Sequential Conjugation Workflow for ADC Synthesis cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_2 Step 3: Purification & Analysis Antibody Antibody with Engineered Aldehyde Site Intermediate Azide-Functionalized Antibody Antibody->Intermediate + Linker Linker Aminooxy-Azide Heterobifunctional Linker Aniline Aniline Catalyst (pH 7.4) Aniline->Intermediate ADC Final Antibody-Drug Conjugate (ADC) Intermediate->ADC + Drug Drug DBCO-Modified Cytotoxic Drug Purification Purification (e.g., SEC, HIC) ADC->Purification Analysis Characterization (Mass Spec, HIC, SDS-PAGE) Purification->Analysis

Caption: Workflow for site-specific ADC synthesis using an aminooxy-azide linker.

G Dual Reactivity of Aminooxy-Azide Linkers cluster_aminooxy cluster_azide Linker Aminooxy-Azide Linker Aminooxy Aminooxy Group (-ONH₂) Linker->Aminooxy Azide Azide Group (-N₃) Linker->Azide Oxime Stable Oxime Bond (-O-N=C) Aminooxy->Oxime reacts with Carbonyl Molecule 1 (Aldehyde/Ketone) Carbonyl->Oxime Triazole Stable Triazole Ring Azide->Triazole reacts with Alkyne Molecule 2 (Strained Alkyne, e.g., DBCO) Alkyne->Triazole

Caption: Logical relationship of the linker's orthogonal reactive groups.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments involving aminooxy-azide linkers.

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the first step in a sequential conjugation: attaching the aminooxy-azide linker to an antibody that has been engineered to contain an aldehyde group.

Materials:

  • Monoclonal antibody (mAb) with an engineered aldehyde site (e.g., via oxidation of glycans or incorporation of a formylglycine residue).

  • Aminooxy-Azide Linker (e.g., Aminooxy-PEG4-Azide).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Aniline catalyst stock solution: 1 M aniline in DMSO.

  • Linker Stock Solution: 10-20 mM Aminooxy-Azide Linker in anhydrous DMSO.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) equilibrated with PBS.

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Reaction Setup:

    • In a reaction tube, add the required volume of the antibody solution.

    • Add the Aminooxy-Azide Linker stock solution to achieve a 10- to 20-fold molar excess over the antibody. Keep the final DMSO concentration below 10% (v/v) to prevent antibody denaturation.

    • Add the aniline stock solution to a final concentration of 10-20 mM to catalyze the reaction.[22]

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.

  • Purification:

    • Remove the excess, unreacted linker and aniline catalyst using a desalting SEC column equilibrated with PBS.

    • Collect the fractions containing the purified azide-functionalized antibody.

  • Characterization: Confirm successful conjugation and purity using SDS-PAGE (which will show a slight increase in molecular weight) and Mass Spectrometry to verify the mass addition of the linker.

Protocol 2: SPAAC (Copper-Free Click Chemistry) Conjugation

This protocol details the second step: conjugating a DBCO-modified molecule (e.g., a cytotoxic drug) to the azide-functionalized antibody from Protocol 1.

Materials:

  • Azide-functionalized antibody (from Protocol 1) in PBS, pH 7.4.

  • DBCO-functionalized molecule (e.g., DBCO-Drug).

  • DBCO-Drug Stock Solution: 10 mM in anhydrous DMSO.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Procedure:

  • Reaction Setup:

    • To the solution of azide-functionalized antibody (1-5 mg/mL), add the DBCO-Drug stock solution. A molar excess of 5- to 10-fold of the DBCO-reagent over the antibody is typically used.

    • Ensure the final concentration of DMSO is kept low (<10% v/v).[20]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[20] The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.[23][24]

  • Purification:

    • Purify the resulting Antibody-Drug Conjugate (ADC) to remove excess DBCO-Drug and any remaining organic solvent.

    • SEC is commonly used for initial cleanup. HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs).[25]

  • Characterization:

    • Determine Average DAR: Use HIC or Mass Spectrometry to determine the average number of drug molecules conjugated per antibody.[22][25]

    • Assess Purity and Aggregation: Use SEC to assess the purity of the final ADC and quantify any aggregation.[25]

    • Confirm Identity: Use LC-MS to confirm the precise molecular weight of the intact ADC or its subunits (light and heavy chains).[22]

Protocol 3: CuAAC (Copper-Catalyzed Click Chemistry) Conjugation

This protocol is an alternative to SPAAC for conjugating to the azide-functionalized intermediate, using a terminal alkyne-modified molecule. Note: This method is typically used for applications where cell viability is not a concern.

Materials:

  • Azide-functionalized biomolecule in an appropriate buffer (amine-free, pH 7-8).

  • Terminal alkyne-modified molecule.

  • Copper(II) Sulfate (CuSO₄) stock solution: 20 mM in water.[26]

  • Ligand Stock Solution: 50 mM THPTA (a water-soluble ligand that stabilizes Cu(I)) in water.[18][26]

  • Sodium Ascorbate (B8700270) stock solution: 100 mM in water (prepare fresh).[26]

Procedure:

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is common.[26]

  • Reaction Setup:

    • In a separate tube, combine the azide-functionalized biomolecule and the alkyne-modified molecule (use a 2- to 5-fold excess of the alkyne).

    • Add the catalyst premix to the reaction. Final copper concentrations of 50-250 µM are typical.[26]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. A final concentration of 5 mM is recommended.[26]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. Protect from light.[18]

  • Purification and Analysis: Purify the conjugate using appropriate chromatography (e.g., SEC) to remove the copper catalyst, excess reagents, and byproducts. Analyze the final product as described for the SPAAC protocol.

Conclusion

Aminooxy-azide heterobifunctional linkers represent a significant advancement in the field of bioconjugation. Their dual, orthogonal reactivity provides an unparalleled level of control for the sequential assembly of complex biomolecules. The robust stability of the oxime linkage combined with the efficiency and biocompatibility of azide-alkyne cycloadditions makes these linkers ideal for demanding applications, from the construction of next-generation antibody-drug conjugates to the development of sophisticated molecular probes. By understanding the underlying chemistry, quantitative performance, and detailed protocols presented in this guide, researchers can confidently and effectively implement these powerful tools to advance their scientific and therapeutic objectives.

References

t-Boc-Aminooxy-PEG5-azide safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of t-Boc-Aminooxy-PEG5-azide

This guide provides comprehensive safety and handling information for this compound, a bifunctional linker molecule commonly used by researchers, scientists, and drug development professionals. This molecule is a polyethylene (B3416737) glycol (PEG)-based Proteolysis Targeting Chimera (PROTAC) linker, facilitating the synthesis of PROTACs through click chemistry.[1][2] It features a t-Boc protected aminooxy group and a terminal azide (B81097) group, which can react with molecules containing alkynes, BCN, or DBCO.[1][3]

Chemical and Physical Properties

This compound is a hydrophilic PEG spacer that increases the solubility of the resulting conjugate in aqueous media.[3]

PropertyValueSource
CAS Number 2250216-95-4[3][4]
Molecular Formula C17H34N4O8[3][4]
Molecular Weight 422.48 g/mol [4]
Purity >96% to >98%[3][4]
Appearance No data available
Solubility Soluble in Water, DMSO, DCM, DMF[3]

Hazard Identification and Safety Data

Hazard ClassGHS ClassificationPictogramHazard Statement
Acute Toxicity Oral, Category 4GHS07 (Exclamation Mark)H302: Harmful if swallowed.[5]
Environmental Hazard Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1GHS09 (Environment)H410: Very toxic to aquatic life with long lasting effects.[5]
Precautionary Statements:
  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P273: Avoid release to the environment.[5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P330: Rinse mouth.[5]

  • P391: Collect spillage.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

AspectRecommendationSource
Handling Handle in a well-ventilated place or in a chemical fume hood. Wear suitable protective clothing, including chemical-resistant gloves and safety goggles. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[6][7]
Storage Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is -20°C.[2][3]
Fire Fighting Use dry powder or carbon dioxide extinguishers. Wear protective clothing and a self-contained breathing apparatus.[7]
Spills Mix with sand or other inert absorbent material, sweep up, and place in a tightly closed container for disposal. Do not allow the material to enter drains or water courses.[7]

First Aid Measures

The following first aid measures are recommended in case of exposure. This information is based on guidance for similar PEG-linker compounds.

Exposure RouteFirst Aid ProtocolSource
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Do not induce vomiting. Seek immediate medical attention.[7]

Experimental Protocols

This compound is primarily used as a linker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The following is a general protocol for the conjugation of an alkyne-containing molecule to this linker.

Materials and Reagents:
  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous systems)

  • Solvent (e.g., DMSO, water, or a mixture)

  • Reaction vessel

  • Stirring apparatus

  • Nitrogen or Argon gas for inert atmosphere

Experimental Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-functionalized molecule in the chosen solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of CuSO4 in water.

    • If using, prepare a stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne-functionalized molecule in the solvent.

    • Add the this compound solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) is often used.

    • If using the THPTA ligand, pre-mix the CuSO4 and THPTA solutions for a few minutes before adding to the reaction mixture.

  • Initiation of Reaction:

    • Add the CuSO4 solution to the reaction mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

    • If the reactants are sensitive to oxidation, it is recommended to degas the solvent and perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with stirring.

    • Reaction times can vary from 15 minutes to several hours.

    • The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard chromatographic techniques (e.g., column chromatography, preparative HPLC) to remove the copper catalyst, excess reagents, and byproducts.

Visualized Workflows and Relationships

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Linker, Alkyne, CuSO4, Ascorbate) dissolve Dissolve Alkyne-Molecule in Solvent add_linker Add this compound dissolve->add_linker add_cu Add CuSO4 Catalyst add_linker->add_cu initiate Initiate with Sodium Ascorbate add_cu->initiate stir Stir at Room Temperature initiate->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor purify Purify Product (Chromatography) monitor->purify

Caption: Workflow for a typical CuAAC "click chemistry" reaction.

G cluster_hazards Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_first_aid First Aid Response H302 H302: Harmful if swallowed swallowed IF SWALLOWED: Rinse mouth. Call POISON CENTER. H302->swallowed H410 H410: Very toxic to aquatic life with long lasting effects ppe_node Gloves Safety Goggles Lab Coat H410->ppe_node Prevent Release skin IF ON SKIN: Wash with plenty of water. ppe_node->skin eyes IF IN EYES: Rinse cautiously with water. ppe_node->eyes

Caption: Logical relationships between hazards and safety responses.

References

An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation, offering a set of powerful, reliable, and selective reactions for covalently linking molecules. Among these, the azide-alkyne cycloaddition has become a cornerstone for researchers in drug development, diagnostics, and materials science. This guide provides a deep dive into the mechanisms of the two primary forms of this reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on the integral role of azide-functionalized polyethylene (B3416737) glycol (PEG) linkers.

The Role of Azide-PEG Linkers

Polyethylene glycol (PEG) linkers are widely used in biomedical applications to connect two or more molecules.[1] Their popularity stems from their water solubility, low toxicity, and minimal immunogenicity.[2] When functionalized with an azide (B81097) group, these linkers become key components in click chemistry reactions. The azide group is small, stable, and bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems.[3][4] This allows for highly specific "clicking" of the PEG linker to a molecule containing a complementary alkyne group.[3]

The PEG portion of the linker offers several advantages:

  • Enhanced Solubility: PEG's hydrophilic nature prevents the aggregation of conjugated molecules in aqueous environments.[4][5]

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing interference between the conjugated molecules.[4][5]

  • Improved Pharmacokinetics: In drug delivery, PEGylation (the attachment of PEG chains) can increase a drug's stability and circulation half-life while reducing its immunogenicity.[1][6]

  • Biocompatibility: PEG is well-tolerated in biological systems, making it ideal for in vivo applications.[7]

Monodispersed PEG linkers, which have a specific, uniform chain length, are particularly valuable in drug development as they ensure batch-to-batch consistency and predictable pharmacokinetic profiles.[7]

Core Mechanisms of Azide-Alkyne Click Chemistry

The foundational reaction is the Huisgen [3+2] dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[5] Click chemistry has refined this reaction into two highly efficient variants: CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method that joins a terminal alkyne and an azide to exclusively form a 1,4-disubstituted triazole.[8] This reaction is known for its rapid kinetics and high yields but requires a copper(I) catalyst.[8][9]

The mechanism involves the in situ formation of a copper(I) acetylide intermediate.[10] This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered cuprated intermediate that rearranges to the stable triazole product.[10][] The copper(I) catalyst is typically generated from a Cu(II) salt, such as copper sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[12][13]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Catalytic Cycle Azide_PEG R1-N3 (Azide-PEG) Cycloaddition [3+2] Cycloaddition Azide_PEG->Cycloaddition Alkyne R2-C≡CH (Terminal Alkyne) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide forms Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Cu_I->Cu_Acetylide Ligand Accelerating Ligand (e.g., THPTA) Ligand->Cu_I stabilizes Cu_Acetylide->Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Cycloaddition->Triazole_Product Protonation

Key considerations for CuAAC:

  • Catalyst System: The active catalytic species is Cu(I), which can be sensitive to oxidation.[14] To prevent this and accelerate the reaction, copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often used.[13][15]

  • Biocompatibility: The cytotoxicity of copper can be a concern for in vivo applications, limiting its use in living systems.[8][16]

  • Side Reactions: Byproducts of the reducing agent (sodium ascorbate) can potentially react with proteins. Additives like aminoguanidine (B1677879) can be used to mitigate these side reactions.[12][17]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component.[8][18] The significant ring strain of the cyclooctyne (around 18 kcal/mol) provides the driving force for the reaction, lowering the activation energy and allowing it to proceed efficiently without a catalyst.[5][14]

The mechanism is a concerted [3+2] dipolar cycloaddition where the azide reacts with the strained alkyne to form a stable triazole linkage.[5] This bioorthogonal reaction is highly selective and does not interfere with biological processes, making it ideal for applications in living systems.[18][19]

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Azide_PEG R1-N3 (Azide-PEG) Transition_State Concerted [3+2] Cycloaddition Azide_PEG->Transition_State Strained_Alkyne R2-Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State High Ring Strain Triazole_Product Regioisomeric Triazole Mixture Transition_State->Triazole_Product Spontaneous

Key considerations for SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for in vivo imaging and live-cell labeling.[18][]

  • Kinetics: SPAAC reactions are generally slower than CuAAC reactions.[21] The reaction rate is highly dependent on the specific structure of the cyclooctyne.[5][16]

  • Regioselectivity: Unlike CuAAC, SPAAC typically produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[14][16]

  • Reagent Properties: Strained alkynes can be bulky and hydrophobic, which may affect the properties of the resulting bioconjugate.[21] PEG linkers can help mitigate these issues.[5]

Quantitative Data Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, considering factors like reaction speed, biocompatibility, and the chemical nature of the molecules to be conjugated.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) requiredNone required
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[16]
Typical Reaction Time 30 minutes to a few hours[16]1 to 12 hours (can be longer)[16]
Regioselectivity Exclusively 1,4-disubstituted triazole[16][22]Mixture of 1,4 and 1,5 regioisomers[16]
Biocompatibility Limited by copper toxicity[16]Excellent, widely used for in vivo applications[16][18]
Yields Near-quantitative[16][23]Generally high, but can be lower than CuAAC[16]

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. Below are generalized procedures for CuAAC and SPAAC reactions involving proteins.

Protocol 1: General CuAAC for Protein Bioconjugation

This protocol describes the conjugation of an azide-modified molecule to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS as it can chelate copper).[16]

  • Azide-functionalized PEG linker dissolved in DMSO.

  • Copper(II) sulfate (CuSO₄) stock solution.

  • Accelerating ligand (e.g., THPTA) stock solution.

  • Sodium Ascorbate (NaAsc) stock solution, freshly prepared.

  • Aminoguanidine stock solution (optional, to prevent side reactions).[15]

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein and the azide-PEG linker.

  • Add the accelerating ligand to the mixture.

  • Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM.[15]

  • If using, add aminoguanidine.[15]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]

  • Gently mix and allow the reaction to proceed at room temperature for 1-3 hours.[15]

  • Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry.

  • Once complete, purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the copper catalyst.[16]

Protocol 2: General SPAAC for Protein Bioconjugation

This protocol outlines the conjugation of an azide-modified protein with a strained alkyne-PEG linker (e.g., DBCO-PEG).

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[24]

  • Strained alkyne-PEG linker (e.g., DBCO-PEG) dissolved in DMSO.

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired concentration (e.g., 1 mg/mL).[16]

  • Add the strained alkyne-PEG linker solution to the protein solution. A 2-4 fold molar excess of the alkyne reagent is a common starting point.[24] The final DMSO concentration should be kept low (ideally <10% v/v) to maintain protein stability.[16]

  • Gently mix the solution and incubate at room temperature or 37°C.[16]

  • Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and reactant concentrations.[16]

  • Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE).

  • Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[16]

Applications in Drug Development

The combination of click chemistry and azide-PEG linkers is a powerful tool in the development of advanced therapeutics.

DrugDev_Applications Click_Chemistry Click Chemistry (CuAAC or SPAAC) + Azide-PEG Linkers ADC Antibody-Drug Conjugates (ADCs) Click_Chemistry->ADC Site-specific drug conjugation Nanoparticles Nanoparticle Functionalization Click_Chemistry->Nanoparticles Surface modification for targeting PROTACs PROTAC Development Click_Chemistry->PROTACs Linking E3 ligase and target binders Imaging Imaging & Diagnostics Click_Chemistry->Imaging Attaching imaging agents

  • Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific attachment of cytotoxic drugs to antibodies via azide-PEG linkers. This precise control over the drug-to-antibody ratio (DAR) leads to more homogeneous and effective ADCs.[4][7]

  • Nanoparticle and Liposome Modification: Azide-PEG linkers are used to functionalize the surface of nanoparticles and liposomes with targeting ligands, improving their delivery to specific cells or tissues.[1][7]

  • PROTACs (Proteolysis-Targeting Chimeras): These molecules require the linkage of a protein-targeting moiety and an E3 ligase-binding moiety. Azide-PEG linkers are ideal for this purpose.[24]

  • Imaging and Diagnostics: Fluorophores, radiolabels, and other imaging agents can be precisely attached to biomolecules for diagnostic applications.[7][18]

Conclusion

The synergy between azide-alkyne cycloaddition and PEG linkers provides a versatile and robust platform for creating complex bioconjugates. CuAAC offers rapid and high-yielding reactions, while SPAAC provides a bioorthogonal, copper-free alternative for applications in living systems. By understanding the core mechanisms, quantitative parameters, and experimental protocols of these powerful chemical tools, researchers and drug development professionals can design and synthesize next-generation therapeutics and diagnostics with enhanced precision and efficacy.

References

An In-depth Technical Guide to Oxime Ligation with Aminooxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxime ligation is a powerful and highly chemoselective bioorthogonal reaction used extensively in chemical biology, drug development, and materials science. This reaction forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or ketone. Its utility is particularly pronounced in the precise modification of complex biomolecules such as proteins, peptides, nucleic acids, and carbohydrates under mild, aqueous conditions.[1][2][3][4] This guide provides a detailed examination of the core principles, reaction kinetics, catalytic strategies, and practical applications of oxime ligation.

The Core Reaction Mechanism

Oxime ligation proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy compound, a potent α-effect nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[5] This forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final, stable oxime linkage.[5][6]

The rate-determining step of this reaction is pH-dependent. In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the hemiaminal intermediate is typically the slowest step.[6]

G reactant reactant intermediate intermediate product product condition condition R1 R-C(=O)-R' (Aldehyde/Ketone) R1->dummy1 R2 H₂N-O-R'' (Aminooxy Compound) R2->dummy1 I1 Tetrahedral Intermediate (Hemiaminal) H_plus + H⁺ I1->H_plus I1->dummy2 Step 2: Dehydration P1 R-C(=N-O-R'')-R' (Oxime Product) neg_H_plus - H⁺ P1->neg_H_plus H2O H₂O neg_H2O - H₂O dummy1->I1 Step 1: Nucleophilic Attack dummy2->P1

Caption: General mechanism of oxime ligation.

Kinetics and Reaction Conditions

The rate of oxime formation is highly dependent on several factors, most notably pH and the presence of nucleophilic catalysts.

pH Dependence

The reaction rate exhibits a characteristic bell-shaped dependence on pH. Optimal rates for uncatalyzed reactions are typically observed in a slightly acidic pH range of 4 to 5.[1][3][7] This reflects a trade-off:

  • At low pH (<4): The aminooxy nucleophile becomes protonated, reducing its nucleophilicity and slowing the initial attack on the carbonyl.

  • At neutral or high pH (>6): The concentration of protons is too low to effectively catalyze the dehydration of the hemiaminal intermediate, which becomes the rate-limiting step.[6]

For many biological applications, maintaining physiological pH (around 7.4) is critical, but this is where the uncatalyzed reaction is notoriously slow.[6][8][9] This limitation has driven the development of efficient catalysts.

G condition condition pro pro con con optimum optimum low_ph Low pH (< 4) low_ph_pro Pro: Dehydration is fast low_ph->low_ph_pro low_ph_con Con: Aminooxy is protonated (not nucleophilic) low_ph->low_ph_con mid_ph Optimal pH (4-5) mid_ph_opt OPTIMUM RATE Balance between nucleophilicity and dehydration mid_ph->mid_ph_opt high_ph Neutral/High pH (> 6) high_ph_pro Pro: Aminooxy is fully nucleophilic high_ph->high_ph_pro high_ph_con Con: Dehydration is slow (rate-limiting) high_ph->high_ph_con

Caption: The logical relationship between pH and oxime ligation rate.
Nucleophilic Catalysis

To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts, particularly aniline (B41778) and its derivatives, are widely used.[8][10] The catalyst accelerates the reaction by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile.

Aniline was the first widely adopted catalyst and can increase reaction rates up to 40-fold at neutral pH.[6][8][11] However, its efficiency and solubility can be limiting.[10][11] More recently, substituted anilines have emerged as superior catalysts.

Key Catalysts and Their Performance:

  • m-Phenylenediamine (mPDA): While only modestly more effective than aniline at equal concentrations (~2-fold), mPDA has much greater aqueous solubility.[11][12] This allows it to be used at higher concentrations (e.g., 500-750 mM), resulting in a reaction rate up to 15 times higher than aniline.[8][10][12]

  • p-Phenylenediamine (B122844): This catalyst is highly effective even at low millimolar concentrations at neutral pH.[1][3] Studies have shown it can accelerate protein PEGylation by 120-fold compared to the uncatalyzed reaction and is 19-20 times faster than the equivalent aniline-catalyzed reaction.[1][3][9]

CatalystConcentrationpHSubstratesRate Enhancement (vs. Aniline)Rate Enhancement (vs. Uncatalyzed)Reference(s)
Aniline100 mM7.0Aldehyde-Peptide + Aminooxy-Peptide1x (Baseline)Up to 40x[6]
m-Phenylenediamine100 mM7.3Citral + Dansyl-Aminooxy~2.5x-[8]
m-Phenylenediamine500 mM7.0Aldehyde-Protein + Dansyl-Aminooxy>10x-[8]
p-Phenylenediamine2-10 mM7.0Aldehyde-Protein + Aminooxy-PEG19-20x120x[1][3]

Experimental Protocols

General Protocol for Protein Labeling via Oxime Ligation

This protocol provides a general workflow for conjugating an aminooxy-functionalized molecule to a protein containing an aldehyde or ketone group.

  • Protein Preparation:

    • Prepare a stock solution of the aldehyde or ketone-functionalized protein (e.g., 100 µM to 1 mM) in a suitable buffer, such as phosphate (B84403) buffer (0.1 M). The optimal pH will depend on the chosen catalyst (see step 4).

    • If the protein is not already functionalized, it must first be modified to introduce a carbonyl group. This can be achieved through enzymatic methods, periodate (B1199274) oxidation of glycans, or incorporation of unnatural amino acids like p-acetylphenylalanine.[10]

  • Reagent Preparation:

    • Prepare a stock solution of the aminooxy-containing molecule (e.g., a fluorescent dye, PEG, or drug) in an appropriate solvent (e.g., DMSO).[13]

    • Prepare a stock solution of the chosen catalyst (e.g., p-phenylenediamine or m-phenylenediamine) in the reaction buffer.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the protein solution with the aminooxy reagent. A 5- to 20-fold molar excess of the aminooxy compound is common.

    • Initiate the reaction by adding the catalyst to its final desired concentration (e.g., 2-10 mM for p-phenylenediamine, or up to 500 mM for m-phenylenediamine).

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the concentrations, catalyst efficiency, and substrate reactivity.[4][10]

  • Monitoring and Purification:

    • Monitor the reaction progress using methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.[10] A successful conjugation will show a shift in molecular weight corresponding to the attached molecule.

    • Once the reaction is complete, purify the conjugated protein from excess reagents and catalyst using size-exclusion chromatography, dialysis, or affinity chromatography.

Kinetic Analysis using a Fluorescence Assay

This method can be used to determine reaction rates by monitoring the fluorescence change of an environmentally sensitive probe.[10]

  • Assay Design:

    • Synthesize an aminooxy-functionalized probe that exhibits a change in fluorescence upon reacting with a hydrophobic aldehyde or ketone (e.g., dansyl-aminooxy).[10] The increase in fluorescence corresponds to the formation of the more hydrophobic oxime product.[10]

  • Reaction Setup:

    • In a fluorescence microplate reader or cuvette-based fluorometer, combine the buffer (e.g., 0.1 M phosphate buffer, pH 7.3), the hydrophobic carbonyl substrate (e.g., citral), and the catalyst.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Data Acquisition:

    • Initiate the reaction by adding the aminooxy-dansyl probe.

    • Immediately begin monitoring the increase in fluorescence over time (e.g., λex=340 nm, λem=505 nm for dansyl).[10]

  • Data Analysis:

    • Fit the resulting kinetic trace to an appropriate rate equation (e.g., a single exponential) to extract the observed rate constant (kobs).[10]

G step step substep substep analysis analysis result result A 1. Prepare Reactants A1 Protein with Carbonyl A2 Aminooxy-Molecule A3 Catalyst Solution B 2. Initiate Ligation A->B B1 Combine Protein & Aminooxy B2 Add Catalyst C 3. Incubate B->C C1 Room Temp or 37°C (5 min to several hours) D 4. Monitor & Analyze C->D D1 SDS-PAGE D2 Mass Spectrometry D3 HPLC E 5. Purify Product D->E E1 Size-Exclusion Chromatography E2 Dialysis F Purified Bioconjugate E->F

Caption: Experimental workflow for a typical bioconjugation via oxime ligation.

Applications in Drug Development and Research

The high chemoselectivity and stability of the oxime bond make this ligation a cornerstone of modern bioconjugation.

  • Antibody-Drug Conjugates (ADCs): Oxime ligation is used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins via oxime ligation can improve their solubility, stability, and pharmacokinetic profiles.[1][3]

  • PET Imaging: Radioisotopes such as 18F can be conjugated to targeting molecules (e.g., peptides) for use as PET tracers in diagnostics.[4] The rapid kinetics offered by modern catalysts are crucial for working with isotopes that have short half-lives.[4]

  • Surface Modification and Biomaterials: Surfaces can be patterned with aminooxy or carbonyl groups for the controlled immobilization of biomolecules, creating biosensors or functionalized biomaterials like hydrogels.[14][15]

  • Protein Labeling: Attaching fluorescent probes or affinity tags to specific sites on proteins allows for the study of protein function, localization, and interactions within complex biological systems.[10]

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using t-Boc-Aminooxy-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG5-azide is a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features three key chemical components:

  • A t-Boc (tert-butyloxycarbonyl) protected aminooxy group : This functionality allows for the covalent attachment to molecules containing aldehyde or ketone groups through the formation of a stable oxime bond, following a deprotection step.[4][5][6]

  • An azide (B81097) group (-N3) : This group serves as a reactive handle for "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules.[1][7]

  • A hydrophilic polyethylene (B3416737) glycol (PEG5) spacer : The five-unit PEG chain enhances the solubility of the linker and the resulting conjugate in aqueous media, which is crucial for biological applications.[6][7]

The orthogonal nature of the aminooxy and azide reactive groups allows for a sequential and controlled conjugation strategy, making this linker a versatile tool for assembling complex biomolecular structures.

Overall Bioconjugation Workflow

The use of this compound typically involves a multi-step process that leverages the distinct reactivity of its terminal functional groups. The general workflow allows for the sequential conjugation of two different molecules (Molecule A and Molecule B). The order of reactions can be adapted based on the stability and functional groups of the molecules to be conjugated.

G start_node Start with: This compound step1 Step 1: Click Chemistry (CuAAC Reaction) start_node->step1 mol_a Molecule A (with Alkyne group) mol_a->step1 mol_b Molecule B (with Aldehyde/Ketone) step3 Step 3: Oxime Ligation mol_b->step3 intermediate Intermediate Conjugate (Boc-Protected) step1->intermediate step2 Step 2: Deprotection (Acidic Cleavage) intermediate->step2 intermediate2 Deprotected Conjugate (Free Aminooxy) step2->intermediate2 intermediate2->step3 final_product Final Bioconjugate (Molecule A-Linker-Molecule B) step3->final_product

Caption: General workflow for sequential bioconjugation.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group on the linker to a molecule containing a terminal alkyne. The reaction is a highly efficient and specific 1,3-dipolar cycloaddition catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) source and a reducing agent.[8][9]

G cluster_product Product linker t-Boc-Aminooxy-PEG5-N₃ plus1 + alkyne R'-Alkyne arrow catalyst CuSO₄ + Na-Ascorbate catalyst->arrow ligand THPTA (optional) ligand->arrow product t-Boc-Aminooxy-PEG5-Triazole-R'

Caption: Schematic of the CuAAC click chemistry reaction.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20-100 mM in water)[10]

  • Sodium Ascorbate (B8700270) solution (e.g., 100-300 mM in water, freshly prepared)[10]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous systems) (e.g., 100-200 mM in water)[8][10]

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF for dissolving linker if necessary

Procedure:

  • Preparation of Reactants : Dissolve the alkyne-modified biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL. Dissolve the this compound in DMSO to create a 10-100 mM stock solution.

  • Reaction Setup : In a reaction tube, add the alkyne-modified biomolecule.

  • Add Linker : Add a molar excess of the this compound stock solution to the biomolecule solution. A 4 to 10-fold molar excess is common.[10]

  • Prepare Catalyst Complex (if using ligand) : In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio. Let it stand for a few minutes.[10]

  • Add Catalyst : Add the CuSO₄ solution (or the pre-mixed Cu/THPTA complex) to the reaction mixture. A final concentration of 1-2 mM Cu(II) is typical.

  • Initiate Reaction : Add the freshly prepared sodium ascorbate solution to the mixture to initiate the click reaction. The final concentration of sodium ascorbate should be 4-5 times that of the copper.[10]

  • Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[10] The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification : Once the reaction is complete, the resulting conjugate must be purified to remove excess reagents (see Protocol 4).

Protocol 2: t-Boc Group Deprotection

The t-Boc protecting group is acid-labile and is typically removed using a strong acid like trifluoroacetic acid (TFA). This step unmasks the aminooxy group, making it available for conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM) or other suitable organic solvent

  • Scavenger (optional, e.g., triethylsilane, anisole) to prevent side reactions[11]

Procedure:

  • Dissolution : Lyophilize the purified conjugate from the previous step to remove aqueous buffer. Dissolve the dry, Boc-protected conjugate in anhydrous DCM.

  • Acid Addition : Cool the solution in an ice bath. Add TFA to the solution. The final concentration of TFA can range from 20% to 95% (v/v) depending on the substrate's sensitivity.

  • Reaction : Stir the reaction mixture at room temperature for 30-60 minutes. The reaction is typically rapid.[12]

  • Monitoring : Monitor the deprotection by LC-MS by observing the mass shift corresponding to the loss of the Boc group (100.12 Da).

  • Removal of Acid : After completion, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • Purification/Buffer Exchange : The resulting deprotected conjugate should be immediately used in the next step or purified via HPLC or buffer-exchanged into a suitable buffer for oxime ligation.

Table 1: Comparison of t-Boc Deprotection Conditions

Reagent System Solvent Typical Time Temperature Notes
20-50% TFA Dichloromethane (DCM) 30-60 min Room Temp The most common and effective method for acid-stable molecules.[12][13]
4M HCl Dioxane / Ethyl Acetate (B1210297) 1-4 hours Room Temp An alternative to TFA, can be useful for certain substrates.
Oxalyl Chloride (3 equiv.) Methanol 1-4 hours Room Temp A milder, non-TFA alternative suitable for sensitive substrates.[14]

| H₂SO₄ (1.5-3 equiv.) | tert-Butyl Acetate | 1-2 hours | Room Temp | Reported for selective deprotection in the presence of other acid-sensitive groups.[15] |

Protocol 3: Oxime Ligation

This protocol describes the reaction between the newly exposed aminooxy group of the linker and an aldehyde or ketone on a second biomolecule to form a stable oxime bond. This reaction is highly chemoselective.[5]

G cluster_product Product linker R-PEG5-ONH₂ (Deprotected Linker) plus1 + ketone R''-Aldehyde/Ketone arrow buffer pH 4.5-5.5 Buffer buffer->arrow product R-PEG5-O-N=C-R'' (Oxime Linkage)

Caption: Schematic of the oxime ligation reaction.

Materials:

  • Deprotected aminooxy-PEG conjugate

  • Aldehyde or ketone-modified biomolecule

  • Reaction Buffer (e.g., 100 mM sodium acetate buffer, pH 4.5-5.5)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Preparation of Reactants : Dissolve the aldehyde/ketone-modified biomolecule in the reaction buffer. Dissolve the deprotected aminooxy-PEG conjugate in the same buffer.

  • Reaction Setup : Combine the two solutions in a reaction vessel. A 1.5 to 5-fold molar excess of the aminooxy-PEG conjugate over the aldehyde/ketone molecule is recommended.

  • Catalysis (Optional) : For some reactions, the addition of aniline (10-20 mM final concentration) can catalyze the formation of the oxime bond.

  • Incubation : Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.

  • Monitoring : Monitor the reaction progress by LC-MS or SDS-PAGE to observe the formation of the final conjugate.

  • Purification : Purify the final bioconjugate to remove unreacted components (see Protocol 4).

Protocol 4: Purification of the Final Bioconjugate

Purification is a critical step to ensure the homogeneity and purity of the final product, removing unreacted starting materials, excess linker, and reaction by-products.[16] The choice of method depends on the properties of the conjugate.

Table 2: Comparison of Purification Techniques for PEGylated Bioconjugates

Technique Principle of Separation Best for Separating Notes
Size-Exclusion Chromatography (SEC) Molecular size and hydrodynamic volume Conjugate from unreacted small molecules (linker, reagents) or native protein.[] A common first step for removing low molecular weight impurities.[]
Ion-Exchange Chromatography (IEX) Net surface charge at a given pH PEGylated isomers or conjugate from un-PEGylated protein.[18] The PEG chain can shield surface charges, altering the elution profile compared to the native protein.[]
Reverse-Phase Chromatography (RPC) Hydrophobicity Positional isomers and highly pure final product. Often used for smaller molecules like peptides and oligonucleotides. Can be denaturing for some proteins.[]

| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Conjugate from native protein and different PEGylated species.[] | A non-denaturing alternative to RPC, useful for maintaining protein structure.[] |

General Procedure (using SEC as an example):

  • Column Equilibration : Equilibrate an appropriate SEC column (e.g., Superdex 200, Sephacryl S-300) with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading : Concentrate the crude reaction mixture if necessary and load it onto the equilibrated column.

  • Elution : Elute the sample with the equilibration buffer at a defined flow rate.

  • Fraction Collection : Collect fractions and monitor the elution profile using UV absorbance (typically at 280 nm for proteins).

  • Analysis : Analyze the collected fractions using SDS-PAGE and/or LC-MS to identify those containing the pure, desired bioconjugate.

  • Pooling and Concentration : Pool the pure fractions and concentrate them using an appropriate method (e.g., centrifugal filtration). Store the final product under appropriate conditions (e.g., -20°C or -80°C).

References

Application Note: Site-Specific Protein Labeling Using the Heterobifunctional Linker t-Boc-Aminooxy-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and novel diagnostics. The t-Boc-Aminooxy-PEG5-azide linker is a versatile heterobifunctional reagent designed for two-step, site-specific protein labeling. This linker features three key components:

  • A t-Boc-protected aminooxy group : This moiety, after deprotection, reacts chemoselectively with aldehyde or ketone groups to form a stable oxime bond.[1][2][3] This reaction is highly specific and can be performed under mild, aqueous conditions.[4][5]

  • A hydrophilic PEG5 spacer : The polyethylene (B3416737) glycol spacer enhances the solubility of the linker and the final conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[1][6]

  • An azide (B81097) group : This functional group serves as a handle for "click chemistry," allowing for the efficient and specific attachment of a payload or reporter molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[7][8][9]

This application note provides a detailed protocol for a two-stage protein labeling strategy: first, the introduction of the azide moiety onto a protein via oxime ligation, and second, the subsequent attachment of a reporter molecule via copper-catalyzed or strain-promoted click chemistry.

Principle of the Method

The labeling strategy involves a sequential, two-step bioorthogonal reaction scheme.

  • Protein Modification & Linker Conjugation: The target protein must first be modified to introduce a unique carbonyl group (aldehyde or ketone). A common method is the mild oxidation of an N-terminal serine residue or a glycosylated domain. The t-Boc protecting group on the linker is then removed under mild acidic conditions to expose the reactive aminooxy group.[][11] This activated linker is subsequently conjugated to the carbonyl-containing protein via oxime ligation, forming a stable covalent bond.

  • Payload "Click" Reaction: The azide group, now attached to the protein via the PEG spacer, is available for a highly selective click reaction. An alkyne-functionalized molecule of interest (e.g., a fluorescent dye, a toxin, or a biotin (B1667282) tag) is then covalently attached to the azide-modified protein. This can be achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC).[7][12]

The overall workflow is depicted below.

G cluster_0 Stage 1: Azide Introduction cluster_1 Stage 2: Payload Conjugation (Click Chemistry) P_start Target Protein with N-terminal Serine P_carbonyl Protein with Aldehyde Group (Protein-CHO) P_start->P_carbonyl NaIO4 Oxidation P_azide Azide-Modified Protein (Protein-PEG5-N3) P_carbonyl->P_azide Oxime Ligation Linker_prot This compound Linker_deprot Aminooxy-PEG5-azide Linker_prot->Linker_deprot TFA Deprotection Linker_deprot->P_azide P_azide_2 Azide-Modified Protein (From Stage 1) P_azide->P_azide_2 Purification Payload Alkyne-Payload (e.g., Alkyne-Dye) Final_Product Final Labeled Protein Payload->Final_Product P_azide_2->Final_Product CuAAC or SPAAC

References

Application Notes and Protocols for t-Boc Deprotection with Mild Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the tert-butoxycarbonyl (t-Boc) protecting group from amines using mild acidic conditions. The t-Boc group is a cornerstone in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability in various conditions and its susceptibility to cleavage under mild acidic environments.[1] This allows for selective deprotection without compromising other acid-labile functionalities when appropriate conditions are chosen.

Mechanism of Acid-Mediated t-Boc Deprotection

The deprotection of a t-Boc group with a mild acid proceeds through an acid-catalyzed elimination mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the t-Boc group is protonated by the acid.[1][2]

  • Formation of a Tert-butyl Cation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to the free amine and carbon dioxide gas.[1][2] It is important to perform this reaction in a well-ventilated area or an open system to allow the CO2 to escape.[2]

  • Amine Salt Formation: The newly formed amine is then protonated by the excess acid in the reaction mixture to form the corresponding amine salt.[1][2]

The generated tert-butyl cation is a reactive electrophile that can potentially alkylate nucleophilic residues such as tryptophan or methionine.[3] To prevent these unwanted side reactions, scavengers like thioanisole (B89551) or triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture to trap the tert-butyl cation.[3]

Data Presentation: Comparison of Mild Acidic Conditions for t-Boc Deprotection

The following table summarizes various mild acidic conditions for the deprotection of N-Boc protected amines, providing a comparative overview of reagents, solvents, reaction times, and yields.

Mild Acidic ReagentSubstrate TypeSolventReaction TimeYield (%)Reference
Trifluoroacetic Acid (TFA) (25-50%)General AminesDichloromethane (DCM)0.5 - 2 hHigh[3][4]
Formic Acid (85%)Peptides-VariesGood[5]
Aqueous Phosphoric AcidGeneral AminesTetrahydrofuran (THF)VariesHigh[6][7]
Oxalyl Chloride/MethanolAliphatic, Aromatic, Heterocyclic AminesMethanol1 - 4 hUp to 90%[8][9]
Montmorillonite K10 ClayGeneral Amines-Varies-[6]
Silica GelThermally-sensitive heterocyclesToluene (B28343) (reflux)Varies-[3][8]

Experimental Protocols

Protocol 1: General t-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally effective method for the removal of the t-Boc group.

Materials:

  • N-t-Boc protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

  • Rotary evaporator

Procedure:

  • Dissolve the N-t-Boc protected compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.5 M.[1]

  • If the substrate is sensitive, cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A common concentration range for TFA is 25-50% (v/v) in DCM.[3][4]

  • Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 30 minutes to 2 hours.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[3]

  • The resulting product is the amine trifluoroacetate (B77799) salt, which can be used directly in the next step or neutralized and purified as the free amine.

Protocol 2: Mild t-Boc Deprotection using Formic Acid

This protocol is suitable for substrates where a milder acid than TFA is required to avoid side reactions.

Materials:

  • N-t-Boc protected compound

  • Formic acid (85-100%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-t-Boc protected compound in formic acid. The concentration will depend on the solubility of the substrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary significantly depending on the substrate.

  • Once the reaction is complete, remove the formic acid under reduced pressure.

  • The product will be the amine formate (B1220265) salt.

Mandatory Visualization

tBoc_Deprotection_Workflow Workflow for t-Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_end Completion start Start dissolve Dissolve Boc-protected compound in solvent start->dissolve add_acid Add mild acid (e.g., TFA, Formic Acid) dissolve->add_acid stir Stir at appropriate temperature add_acid->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor evaporate Remove solvent and excess acid in vacuo monitor->evaporate Reaction Complete isolate Isolate amine salt evaporate->isolate end End isolate->end

Caption: Logical workflow of the t-Boc deprotection protocol.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, a transformation that has become indispensable in drug discovery, bioconjugation, and materials science.[3][4][5] Unlike the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers, the CuAAC reaction proceeds under mild conditions, often at room temperature, to exclusively afford the 1,4-disubstituted regioisomer.[1][6] The reaction's reliability and versatility have cemented its role in the synthesis of complex molecular architectures and the modification of biological macromolecules.[7][8]

Mechanism of Action

The accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate.[1][9] This pathway is supported by kinetic studies showing a second-order dependence on the copper concentration.[1][10] The catalytic cycle begins with the coordination of a copper(I) ion to the terminal alkyne. A second copper(I) ion then facilitates the deprotonation of the alkyne to form a copper acetylide intermediate. This dinuclear copper acetylide complex then reacts with the azide in a concerted cycloaddition step to form a six-membered copper-triazolide ring.[9][] Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Dinuclear_Complex Dinuclear Copper Complex Cu_Acetylide->Dinuclear_Complex + Cu(I) Azide Azide (R'-N3) Triazolide Copper Triazolide Intermediate Azide->Triazolide Dinuclear_Complex->Triazolide + Azide Triazolide->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Applications in Drug Development

The CuAAC reaction has emerged as a powerful tool in drug discovery and development.[4][12] Its applications include:

  • Lead Discovery and Optimization: The reliability of the CuAAC reaction allows for the rapid synthesis of large compound libraries for high-throughput screening.[4][12]

  • Fragment-Based Drug Discovery: Small molecular fragments can be "clicked" together to generate novel drug candidates.

  • Bioconjugation: CuAAC is widely used to attach drugs to targeting moieties such as antibodies, creating antibody-drug conjugates (ADCs) for targeted cancer therapy.[13] It is also used for labeling proteins, nucleic acids, and other biomolecules for imaging and diagnostic purposes.[5][7]

  • Prodrug Synthesis: The triazole linkage can be incorporated into prodrug designs, which are then cleaved in vivo to release the active pharmaceutical ingredient.

Experimental Protocols

General Protocol for Small Molecule Synthesis

This protocol describes a general procedure for the CuAAC reaction between a terminal alkyne and an azide.

Materials:

  • Terminal alkyne

  • Azide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., t-butanol/water, DMSO, DMF)

  • Optional: Copper(I)-stabilizing ligand (e.g., TBTA for organic solvents, THPTA for aqueous solutions)[14][15]

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent system.[14]

  • If the reaction is sensitive to oxygen, deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[14]

  • In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).

  • In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • If using a ligand, add the ligand solution to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).[14]

  • Add the copper(II) sulfate solution to the reaction mixture (typically 1-5 mol%).[14]

  • Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).[14]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up by aqueous extraction and purified by column chromatography. To remove residual copper, the organic layer can be washed with an aqueous solution of a chelating agent like EDTA, or the crude product can be passed through a plug of silica (B1680970) gel or a copper-scavenging resin.[14]

Protocol for Bioconjugation

This protocol is adapted for conjugating a small molecule to a biomolecule (e.g., a protein) in an aqueous buffer.

Materials:

  • Alkyne- or azide-modified biomolecule

  • Azide- or alkyne-functionalized small molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Water-soluble copper(I)-stabilizing ligand (e.g., THPTA)[15]

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Prepare a stock solution of the alkyne- or azide-modified biomolecule in the chosen buffer.

  • Prepare a stock solution of the corresponding azide- or alkyne-functionalized small molecule, typically in a water-miscible organic solvent like DMSO.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water).[16]

  • In a microcentrifuge tube, combine the biomolecule solution and the small molecule solution. A slight excess of the small molecule is often used.

  • Add the THPTA ligand solution to the reaction mixture.[16]

  • Add the CuSO₄ solution.[16]

  • Initiate the reaction by adding the sodium ascorbate solution.[16]

  • Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific system.

  • The resulting bioconjugate can be purified by methods such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Quantitative Data Summary

The following tables summarize typical reaction parameters for CuAAC reactions in both small molecule synthesis and bioconjugation contexts.

Table 1: Typical Reaction Conditions for Small Molecule CuAAC

ParameterTypical RangeNotes
Copper Source CuSO₄·5H₂OIn situ reduction to Cu(I) with sodium ascorbate is most common.[17]
Copper Loading 0.25 - 5 mol%Higher loadings may be needed for challenging substrates.[2]
Reducing Agent Sodium AscorbateTypically used in slight excess to the copper catalyst.[2]
Ligand TBTA, THPTALigands stabilize the Cu(I) state and accelerate the reaction.[14][15]
Ligand:Copper Ratio 1:1 to 2:1Optimizing this ratio can be crucial for reaction efficiency.[2]
Solvent t-BuOH/H₂O, DMSO, DMFSolvent choice depends on substrate solubility.[14]
Temperature Room Temp. to 110 °CMost reactions proceed efficiently at room temperature.[2]
Reaction Time 10 min - 24 hHighly dependent on substrates and catalyst loading.[2]
Typical Yields >90%Often quantitative or near-quantitative.[2][7]

Table 2: Typical Reaction Conditions for CuAAC in Bioconjugation

ParameterTypical RangeNotes
Biomolecule Conc. µM to low mMLimited by the availability and stability of the biomolecule.
Copper Source CuSO₄·5H₂OPreferred due to its stability and solubility in aqueous buffers.[17]
Copper Conc. 0.25 - 1 mMHigher concentrations can lead to biomolecule degradation.[2]
Reducing Agent Sodium AscorbateUsed in excess to maintain a reducing environment.[2]
Ligand THPTAWater-soluble and protects biomolecules from copper-mediated damage.[15]
Ligand:Copper Ratio 2:1 to 5:1A higher ratio is often used to protect the biomolecule.[2]
Buffer Phosphate, HEPES (pH 6.5-8.0)Avoid buffers with chelating agents (e.g., Tris, EDTA).[14][17]
Temperature Room TemperatureHigher temperatures can denature sensitive biomolecules.[2]
Reaction Time 15 - 60 minutesGenerally rapid at sufficient reactant concentrations.[2]
Typical Yields Near-quantitativeYields are often very high with optimized protocols.[2]

Experimental Workflow

The general workflow for a CuAAC reaction involves preparation of the reaction mixture, initiation of the reaction, monitoring of its progress, and subsequent work-up and purification.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ascorbate, Ligand) Prep_Mixture Prepare Reaction Mixture (Alkyne, Azide, Solvent, Ligand) Prep_Reagents->Prep_Mixture Initiation Initiate Reaction (Add CuSO4 and Ascorbate) Prep_Mixture->Initiation Monitoring Monitor Progress (TLC, LC-MS) Initiation->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Purify Purify Product (Chromatography, etc.) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for the CuAAC reaction.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst (Cu(II) instead of Cu(I))Use freshly prepared sodium ascorbate solution. Deoxygenate the reaction mixture.[15]
Poor substrate solubilityUse a co-solvent (e.g., DMSO, t-BuOH) to improve solubility.[14]
Inaccessible reactive groups (bioconjugation)Add denaturants (e.g., DMSO) or slightly increase the reaction temperature.[15]
Interference from buffer componentsAvoid buffers with chelators (e.g., EDTA) or strong bases. Use non-coordinating buffers like phosphate or HEPES.[15]
Side Reactions Oxidative homocoupling of the alkyneEnsure a sufficient excess of the reducing agent (sodium ascorbate).[6]
Biomolecule Degradation Reactive oxygen species (ROS) generationUse a copper-chelating ligand like THPTA. Add aminoguanidine (B1677879) as a scavenger.[15][18]
Difficulty in Product Purification Residual copper contaminationWash with a solution of a chelating agent (e.g., EDTA). Use a copper-scavenging resin.[14]

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) reagents for bioconjugation. It includes an overview of the chemistry, key quantitative data, detailed experimental protocols for common applications, and troubleshooting advice.

Introduction to DBCO-Mediated SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that enables the covalent ligation of molecules in complex biological environments.[][2][3][][5] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and in vivo studies.[][2][3][6][7] The reaction is driven by the high ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO), which rapidly and specifically reacts with an azide-functionalized molecule to form a stable triazole linkage.[][2][5]

DBCO reagents are favored for their fast reaction kinetics and stability in aqueous buffers, allowing for efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and lipids.[][8] This technology has become a cornerstone in fields such as drug delivery, diagnostics, and biological imaging.[9][10]

Key Advantages of DBCO in SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes it suitable for live cell and in vivo applications.[][3]

  • High Specificity: DBCO and azide (B81097) groups react selectively with each other, minimizing off-target reactions with other functional groups found in biological systems.[][3][11]

  • Fast Reaction Kinetics: The inherent strain of the DBCO ring leads to rapid reaction rates, even at low concentrations.[]

  • Stability: DBCO- and azide-modified molecules exhibit long-term stability under typical storage and experimental conditions.[2][11][12]

Quantitative Data for Optimizing SPAAC Reactions

The efficiency of SPAAC reactions can be influenced by several factors, including the choice of buffer, pH, temperature, and the structure of the reactants. The following tables summarize key quantitative data to aid in experimental design and optimization.

Table 1: Influence of Buffer and pH on Second-Order Rate Constants (M⁻¹s⁻¹)

Buffer (pH)Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideSulfo DBCO-amine + 3-azido-L-alanine
PBS (pH 7)0.32–0.85Data not specified
HEPES (pH 7)0.55–1.22Data not specified

Data sourced from Pringle and Knight (2025).[13] Studies have shown that HEPES buffer at pH 7 can result in higher rate constants compared to PBS at the same pH.[13][14] Generally, higher pH values tend to increase SPAAC reaction rates, although this effect can be buffer-dependent.[13][14][15]

Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs and Azides

DBCO ConstructReactant AzideBufferRate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideVarious0.55 - 1.22 (HEPES, pH 7)
Sulfo DBCO-amine3-azido-L-alanineVariousSlower than with glucopyranoside azide
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37

This table highlights the impact of steric hindrance and the benefit of a PEG linker. The unconjugated Sulfo DBCO-amine demonstrates the highest reactivity.[13][16] The inclusion of a PEG spacer in DBCO-PEG5-Trastuzumab increases the reaction rate compared to the non-PEGylated antibody conjugate by reducing steric hindrance.[13][14][15][16] The choice of azide also influences the reaction rate, with electron-donating groups on the azide generally leading to faster reactions.[14][15]

Visualizing SPAAC with DBCO

Reaction Mechanism

SPAAC_Mechanism DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Strain-Promoted Azide Azide (-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Ring Formation

Caption: The strain-promoted alkyne-azide cycloaddition (SPAAC) mechanism with DBCO.

General Experimental Workflow

SPAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis BiomoleculeA Biomolecule A (e.g., Protein, Antibody) ActivateA Functionalize with Azide BiomoleculeA->ActivateA BiomoleculeB Biomolecule B (e.g., Drug, Fluorophore) ActivateB Functionalize with DBCO BiomoleculeB->ActivateB Mix Mix Azide- and DBCO- functionalized molecules ActivateA->Mix ActivateB->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Analyze Analysis (e.g., SDS-PAGE, Spectroscopy) Purify->Analyze

References

Application Notes and Protocols for the Conjugation of t-Boc-Aminooxy-PEG5-azide to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific conjugation of functional linkers to monoclonal antibodies (mAbs) is a cornerstone of modern biopharmaceutical development, particularly in the creation of Antibody-Drug Conjugates (ADCs). The heterobifunctional linker, t-Boc-Aminooxy-PEG5-azide, offers a versatile platform for antibody modification. It features a tert-butyloxycarbonyl (Boc)-protected aminooxy group for covalent attachment to an antibody via oxime ligation, and a terminal azide (B81097) group for the subsequent attachment of a payload or imaging agent through click chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility, stability, and pharmacokinetic properties of the resulting conjugate.

These application notes provide detailed protocols for two primary strategies for conjugating this compound to antibodies:

  • Strategy A: Oxime Ligation. This method involves the generation of aldehyde groups on the antibody's glycan domains, followed by deprotection of the t-Boc group on the linker and subsequent oxime bond formation.

  • Strategy B: Click Chemistry. This approach requires the introduction of an alkyne group onto the antibody, which then reacts with the azide moiety of the linker.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios for Antibody Modification and Conjugation
ParameterOxime LigationClick Chemistry (CuAAC)
Antibody Modification
Antibody Concentration3-15 mg/mL5-10 mg/mL
Oxidizing Agent (Sodium Periodate)10-20 mMN/A
Alkyne-NHS Ester Molar ExcessN/A20-30 fold
t-Boc Deprotection
Deprotection Reagent50% TFA in DCM50% TFA in DCM
Reaction Time30 minutes30 minutes
Conjugation Reaction
Molar Excess of Linker to Antibody6:1 or higher4:1 to 10:1
Aniline (B41778) Catalyst (optional)10 mMN/A
Copper (II) Sulfate (B86663)N/A100 mM stock
THPTA LigandN/A200 mM stock
Sodium Ascorbate (B8700270)N/A100 mM stock (freshly prepared)
Purification
MethodSize-Exclusion Chromatography (SEC)Size-Exclusion Chromatography (SEC)
Table 2: Characterization of Antibody-Linker Conjugates
Analytical MethodPurposeKey Parameters Measured
UV/Vis Spectroscopy Determination of average Drug-to-Antibody Ratio (DAR)Absorbance at 280 nm (antibody) and payload-specific wavelength
Hydrophobic Interaction Chromatography (HIC-HPLC) Assessment of drug-load distribution and average DARRetention time shifts corresponding to different drug loads
Mass Spectrometry (MS) Precise mass determination of conjugate species and DAR calculationDeconvoluted mass spectra of intact or reduced and deglycosylated ADC
Size-Exclusion Chromatography (SEC-HPLC) Quantification of aggregation and purityPercentage of monomer, dimer, and higher-order aggregates

Experimental Protocols

Protocol 1: Antibody Preparation and Glycan Oxidation for Oxime Ligation

This protocol describes the generation of aldehyde groups on the antibody's carbohydrate moieties.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (B1199274) (NaIO₄)

  • Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5

  • Quenching Solution: Ethylene (B1197577) glycol or glycerol

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any interfering substances like sodium azide using a desalting column equilibrated with PBS.

    • Adjust the antibody concentration to 3-15 mg/mL in PBS.

  • Oxidation Reaction:

    • To the antibody solution, add 1/10th volume of 10X Reaction Buffer.

    • Add 1/10th volume of freshly prepared 100 mM sodium periodate solution to achieve a final concentration of 10 mM.[1]

    • Incubate the reaction mixture for 30 minutes at room temperature in the dark.[1]

  • Quenching the Reaction:

    • Add ethylene glycol to a final concentration of 100 mM to quench the excess periodate.[1]

    • Incubate for 10 minutes at 4°C.

  • Purification of Oxidized Antibody:

    • Immediately purify the oxidized antibody using a desalting column equilibrated with Conjugation Buffer (pH 4.5) to remove excess reagents.

Protocol 2: t-Boc Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group to yield the reactive aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM.

  • Acid Addition: Under an inert atmosphere, add an equal volume of TFA to the solution (for a 50% TFA in DCM mixture).[2]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.[3]

  • Work-up: Remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The deprotected linker should be used immediately in the conjugation reaction.

Protocol 3: Oxime Ligation of Deprotected Linker to Oxidized Antibody

Materials:

  • Oxidized antibody from Protocol 1

  • Freshly deprotected Aminooxy-PEG5-azide from Protocol 2

  • Aniline (optional catalyst)

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

Procedure:

  • Conjugation Reaction:

    • Add a 6-fold or higher molar excess of the deprotected Aminooxy-PEG5-azide to the oxidized antibody solution in Conjugation Buffer.[4]

    • (Optional) To catalyze the reaction, add aniline to a final concentration of 10 mM.[1][5]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.[1][6]

  • Purification:

    • Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and other reagents.

Protocol 4: Introduction of Alkyne Groups onto the Antibody

This protocol is for modifying the antibody for the click chemistry approach.

Materials:

  • Monoclonal antibody (mAb)

  • Alkyne-NHS ester

  • Anhydrous DMSO or DMF

  • PBS buffer, pH 7.4

Procedure:

  • Antibody Preparation: Prepare the antibody in PBS as described in Protocol 1, Step 1.

  • Activation of Antibody:

    • Prepare a fresh 10 mM solution of Alkyne-NHS ester in anhydrous DMSO or DMF.

    • Add a 20-30 fold molar excess of the Alkyne-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be around 20%.

    • Incubate at room temperature for 60 minutes.

  • Quenching and Purification:

    • Add Tris buffer to a final concentration of 50 mM to quench the unreacted NHS ester.

    • Incubate for 15 minutes.

    • Purify the alkyne-modified antibody using a desalting column equilibrated with PBS.

Protocol 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified antibody from Protocol 4

  • This compound

  • Copper (II) sulfate (CuSO₄) solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • PBS buffer, pH 7.4

Procedure:

  • Formation of the Copper(I)-Ligand Complex:

    • In a microcentrifuge tube, mix the 100 mM CuSO₄ solution and the 200 mM THPTA ligand solution in a 1:2 molar ratio.[7][8]

    • Allow the mixture to stand at room temperature for 5 minutes.[7][8]

  • Conjugation Reaction:

    • In a separate reaction tube, combine the alkyne-modified antibody with this compound at a molar ratio of 1:4 to 1:10 (antibody:linker).[8]

    • Add the pre-formed Cu(I)/THPTA complex to the antibody-linker mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]

    • Gently mix and incubate at room temperature for 30-60 minutes, protected from light.[8]

  • Purification:

    • Purify the resulting conjugate using a size-exclusion chromatography column to remove unreacted reagents.[7][8]

Protocol 6: Characterization of the Antibody-Linker Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy:

  • Measure the absorbance of the purified conjugate at 280 nm and at the wavelength of maximum absorbance for the payload (if applicable).

  • Calculate the average DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[9][]

2. Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC):

  • HIC is a standard technique to determine drug distribution and average DAR for cysteine-conjugated ADCs, and can also be applied to other conjugates where the hydrophobicity changes upon conjugation.[11]

  • Separate the conjugate on a HIC column using a decreasing salt gradient.

  • The number of conjugated linkers increases the hydrophobicity, leading to longer retention times. The average DAR can be calculated from the peak areas of the different species.[12]

3. Analysis by Mass Spectrometry (MS):

  • For precise DAR determination, analyze the intact or reduced and deglycosylated conjugate by LC-MS.[11][13]

  • Deconvolute the mass spectra to determine the molecular weights of the different conjugate species.

  • The mass difference between the unconjugated antibody and the conjugated species will correspond to the mass of the attached linkers, allowing for the calculation of the DAR.[14]

Visualizations

Experimental Workflow for Oxime Ligation

G cluster_0 Antibody Preparation cluster_1 Linker Preparation cluster_2 Conjugation & Purification A Start with mAb B Buffer Exchange (if needed) A->B C Glycan Oxidation (Sodium Periodate) B->C D Quench Reaction (Ethylene Glycol) C->D E Purification (Desalting Column) D->E I Oxime Ligation (pH 4.5, optional catalyst) E->I F This compound G t-Boc Deprotection (TFA/DCM) F->G H Evaporate Solvent G->H H->I J Purification (SEC) I->J K Characterization (UV/Vis, HIC, MS) J->K

Caption: Workflow for conjugating this compound to an antibody via oxime ligation.

Experimental Workflow for Click Chemistry (CuAAC)

G cluster_0 Antibody Preparation cluster_1 Click Reaction Components cluster_2 Conjugation & Purification A Start with mAb B Introduce Alkyne Group (Alkyne-NHS Ester) A->B C Quench & Purify B->C G CuAAC Reaction C->G D This compound D->G E Prepare Cu(I)-THPTA Catalyst E->G F Prepare Sodium Ascorbate F->G H Purification (SEC) G->H I Characterization (UV/Vis, HIC, MS) H->I

Caption: Workflow for conjugating this compound to an antibody via CuAAC click chemistry.

Logical Relationship of the Two-Step Conjugation

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Payload Attachment (Example) Antibody Antibody Conjugation Conjugation Reaction (Oxime Ligation or Click Chemistry) Antibody->Conjugation Linker This compound Linker->Conjugation Antibody_Linker Antibody-PEG5-azide (with protected aminooxy if via click) Conjugation->Antibody_Linker Click_Chemistry Click Chemistry (SPAAC or CuAAC) Antibody_Linker->Click_Chemistry Azide Moiety Payload Alkyne-Payload Payload->Click_Chemistry Final_ADC Final Antibody-Drug Conjugate Click_Chemistry->Final_ADC

Caption: Logical flow showing the two-stage functionalization enabled by the linker.

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG5-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of t-Boc-Aminooxy-PEG5-azide as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key features of this linker, presents representative data on the efficacy of PROTACs synthesized with similar linkers, and offers detailed protocols for the synthesis and evaluation of the resulting protein degraders.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[2] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to increase the water solubility of the molecule, which can improve oral absorption and cell permeability.[3] The length of the PEG linker is also a crucial parameter that can be easily tuned to optimize the degradation efficiency of the PROTAC.[3]

This compound is a bifunctional PEG-based linker designed for PROTAC synthesis. It features a t-Boc protected aminooxy group and a terminal azide (B81097) group. The azide functionality allows for facile conjugation to an alkyne-modified ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and orthogonal "click chemistry" reactions.[4][5] The t-Boc protected aminooxy group provides a handle for subsequent conjugation to the other ligand after deprotection.

Data Presentation

Table 1: Representative Efficacy of PROTACs with Azide-PEG Linkers Targeting BTK

PROTAC IDLinker Length (PEG units)DC50 (nM)Dmax (%)Cell Line
RC-24~10>90Mino
IR-24~5>95Mino
NC-142.297Mino
RC-34~20>90Mino

Data is adapted from a study on Bruton's tyrosine kinase (BTK) degraders synthesized with varying PEG linkers and is intended for illustrative purposes.[6]

Table 2: Key Reaction Parameters for PROTAC Synthesis

StepReactionKey ReagentsSolventTemperatureTimeTypical Yield (%)
1t-Boc DeprotectionTrifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.1-2 h>90
2aCuAAC Click ChemistryAlkyne-modified ligand, Copper(II) sulfate, Sodium ascorbatetBuOH/H2ORoom Temp.1-12 h70-95
2bSPAAC Click ChemistryDBCO or BCN-modified ligandDMSO or DMFRoom Temp.1-24 h80-98
3Final Ligand ConjugationCarboxylic acid-activated ligand, Coupling agents (e.g., HATU, HOBt)DMF or DMSORoom Temp.4-16 h50-80

Mandatory Visualization

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Deprotection 1. t-Boc Deprotection of Linker Click_Chemistry 2. Click Chemistry (CuAAC or SPAAC) Deprotection->Click_Chemistry Ligand_Conjugation 3. Second Ligand Conjugation Click_Chemistry->Ligand_Conjugation Purification 4. Purification and Characterization Ligand_Conjugation->Purification Cell_Treatment 5. Cell Treatment with PROTAC Purification->Cell_Treatment Western_Blot 6. Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis 7. Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis

References

Site-Specific Protein Modification with Aminooxy-PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs) and PEGylated proteins with enhanced pharmacokinetic profiles. The ability to attach a polyethylene (B3416737) glycol (PEG) linker to a precise location on a protein minimizes the risk of inactivating the protein and ensures a homogeneous product, which is a significant advantage over traditional, non-specific lysine-based conjugation methods.

This document provides a detailed guide to a powerful and highly efficient method for site-specific protein PEGylation utilizing the bioorthogonal reaction between an aminooxy-functionalized PEG linker and a protein bearing a genetically encoded aldehyde group. This "aldehyde tag" technology, based on the Formylglycine-Generating Enzyme (FGE), allows for the precise installation of a reactive aldehyde handle onto a target protein. The subsequent oxime ligation with an aminooxy-PEG linker forms a highly stable covalent bond, making this an ideal strategy for creating well-defined and stable bioconjugates.[1]

The key advantages of this approach include:

  • High Specificity: The FGE enzyme recognizes a short consensus sequence, ensuring modification at a predetermined site.

  • Bioorthogonality: The aldehyde group and the aminooxy group are mutually reactive and do not cross-react with other functional groups found in proteins, peptides, or other biomolecules.

  • Stable Linkage: The resulting oxime bond is significantly more stable than other imine-based linkages, such as hydrazones, particularly at physiological pH.[2]

  • Mild Reaction Conditions: The conjugation reaction proceeds efficiently under mild, aqueous conditions, preserving the integrity of the protein.

Principle of the Method

The overall workflow for site-specific protein PEGylation using an aminooxy-PEG linker involves two key stages:

  • Generation of an Aldehyde-Tagged Protein: A short peptide sequence, known as an "aldehyde tag" (e.g., LCTPSR), is genetically fused to the protein of interest.[1] When this fusion protein is co-expressed with the Formylglycine-Generating Enzyme (FGE), the cysteine residue within the tag is enzymatically oxidized to a Cα-formylglycine (fGly) residue. This fGly residue contains a bioorthogonal aldehyde group.[1][3]

  • Oxime Ligation with Aminooxy-PEG: The purified aldehyde-tagged protein is then reacted with an aminooxy-functionalized PEG linker. The aminooxy group (-O-NH2) of the PEG linker chemoselectively reacts with the aldehyde group on the protein to form a stable oxime linkage (-O-N=CH-), resulting in the site-specifically PEGylated protein.

Quantitative Data

The efficiency of each step is critical for the overall yield of the final PEGylated product. The following tables summarize key quantitative data for the aldehyde tag generation and subsequent oxime ligation.

ParameterValueMethod of QuantificationReference
FGE Conversion Efficiency (in E. coli)
6-mer Aldehyde Tag (e.g., LCTPSR)>90%Mass Spectrometry[1]
13-mer Aldehyde Tag~86%Mass Spectrometry[1]
Immobilized FGE Performance
Immobilization Yield89%Protein Assay[4][5]
Activity Recovery47%Enzyme Activity Assay[4][5]

Table 1: Efficiency of FGE-Mediated Aldehyde Tag Generation. This table presents the reported conversion efficiencies for the enzymatic modification of the aldehyde tag by FGE.

Linkage TypeRelative Hydrolytic StabilityHalf-life (t½)ConditionsReference
Oxime High (100-1000x more stable than hydrazone)Data not available, but significantly longer than hydrazoneAqueous solution[2]
Hydrazone Low~183 hourspH 7.2[6]
~4.4 hourspH 5.0[6]

Table 2: Comparative Stability of Oxime and Hydrazone Linkages. This table highlights the superior stability of the oxime linkage formed in this protocol compared to the less stable hydrazone linkage.

ParameterValueConditionsReference
Reaction Time (Aldehyde-Protein + Aminooxy-Reagent)
With 100 mM aniline (B41778) catalystMinimal reaction (<7%) in 90 secondspH 7.0[7]
With 750 mM mPDA catalystEssentially complete in ~90 secondspH 7.0[7]
Catalyst Efficiency
m-phenylenediamine (B132917) (mPDA)~15x more efficient than anilineProtein labeling[8][9][10]

Table 3: Kinetics of Oxime Ligation. This table illustrates the significant rate enhancement of the oxime ligation reaction with the use of an efficient catalyst.

Experimental Protocols

Protocol 1: Generation and Purification of Aldehyde-Tagged Protein

This protocol describes the expression of a protein with a C-terminal aldehyde tag in E. coli and its subsequent purification.

1.1. Plasmid Construction:

  • Clone the gene of interest into an appropriate expression vector (e.g., pET vector) containing a C-terminal His6-tag for purification.
  • Insert the DNA sequence encoding the aldehyde tag (e.g., 5'-CTGTGCACCCCGAGCCGC-3' for LCTPSR) between the gene of interest and the His6-tag sequence.
  • Co-transform the expression vector and a plasmid encoding the Formylglycine-Generating Enzyme (FGE) into a suitable E. coli expression strain (e.g., BL21(DE3)).

1.2. Protein Expression:

  • Inoculate a starter culture of the co-transformed E. coli in LB medium with appropriate antibiotics and grow overnight at 37°C.
  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to grow the culture at a reduced temperature (e.g., 18°C) for 16-20 hours.

1.3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
  • Analyze the purified protein by SDS-PAGE and confirm its identity and the conversion of the aldehyde tag by mass spectrometry. A successful conversion results in a mass decrease of 1 Da compared to the cysteine-containing protein due to the oxidation.

Protocol 2: Site-Specific PEGylation via Oxime Ligation

This protocol details the reaction between the purified aldehyde-tagged protein and an aminooxy-PEG linker.

2.1. Materials:

  • Purified aldehyde-tagged protein (1-5 mg/mL in PBS, pH 6.5-7.4)
  • Aminooxy-PEG linker (e.g., mPEG-O-NH2)
  • Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO or aqueous buffer)
  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0

2.2. PEGylation Reaction:

  • In a microcentrifuge tube, combine the aldehyde-tagged protein with the reaction buffer.
  • Add the aminooxy-PEG linker to the protein solution. A 10-50 molar excess of the PEG linker over the protein is recommended as a starting point.
  • Add the catalyst to the reaction mixture. A final concentration of 50-100 mM aniline or mPDA is typically effective.[6]
  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE.

2.3. Purification of the PEGylated Protein:

  • After the reaction is complete, remove the excess unreacted PEG linker and catalyst by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
  • Pool the fractions containing the purified PEGylated protein.
  • Concentrate the purified protein using an appropriate centrifugal filter device.
  • Store the purified PEGylated protein at -80°C.

Protocol 3: Characterization of the PEGylated Protein

It is essential to thoroughly characterize the final PEGylated product to confirm successful conjugation and determine the degree of PEGylation.

3.1. SDS-PAGE Analysis:

  • Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
  • Stain the gel with Coomassie Brilliant Blue.
  • A successful PEGylation will result in a significant upward shift in the molecular weight of the protein band, corresponding to the size of the attached PEG linker.[11]

3.2. Mass Spectrometry (MS) Analysis:

  • Analyze the purified PEGylated protein by ESI-MS or MALDI-TOF MS to determine its molecular weight.[11][12]
  • The observed mass of the PEGylated protein should be equal to the mass of the un-PEGylated protein plus the mass of the PEG linker.
  • The mass of a single ethylene (B1197577) glycol unit is approximately 44 Da, and the polydispersity of the PEG linker can often be observed in the mass spectrum.[13]

3.3. Purity Analysis by HPLC:

  • Assess the purity of the final product using size-exclusion chromatography (SEC-HPLC) or reverse-phase HPLC (RP-HPLC).
  • The PEGylated protein should elute as a single, well-defined peak, distinct from the un-PEGylated protein and any remaining impurities.

Visualizations

G cluster_0 Stage 1: Aldehyde Tag Generation cluster_1 Stage 2: Oxime Ligation cluster_2 Stage 3: Characterization plasmid Construct Expression Vector (Gene of Interest + Aldehyde Tag) transform Co-transform with FGE Plasmid into E. coli plasmid->transform express Induce Protein Expression (IPTG) transform->express purify Purify Aldehyde-Tagged Protein (Ni-NTA Chromatography) express->purify react React with Aminooxy-PEG (+ Catalyst) purify->react purify_peg Purify PEGylated Protein (SEC or IEX) react->purify_peg sds_page SDS-PAGE purify_peg->sds_page ms Mass Spectrometry purify_peg->ms hplc HPLC purify_peg->hplc

Caption: Experimental workflow for site-specific protein PEGylation.

G cluster_protein Aldehyde-Tagged Protein cluster_peg Aminooxy-PEG Linker cluster_product PEGylated Protein protein Protein aldehyde CHO plus + peg PEG aminooxy H2N-O- arrow Oxime Ligation catalyst Catalyst (e.g., mPDA) pH 6.5-7.0 oxime -CH=N-O- protein_peg Protein peg_prod PEG

Caption: Chemical reaction of oxime ligation for protein PEGylation.

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG5-azide in the Development of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. t-Boc-Aminooxy-PEG5-azide is a heterobifunctional linker that offers a versatile platform for the site-specific construction of ADCs.

This linker features three key components:

  • t-Boc-protected Aminooxy group: This functionality allows for the site-specific conjugation to an antibody that has been engineered to contain a carbonyl group (aldehyde or ketone), forming a stable oxime linkage. The tert-butyloxycarbonyl (Boc) protecting group ensures sequential conjugation.

  • PEG5 spacer: A five-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to favorable pharmacokinetic properties.[1]

  • Azide (B81097) group: This terminal azide enables the covalent attachment of a drug payload containing a compatible reactive group, typically an alkyne, via "click chemistry".[2] This reaction is highly efficient and bioorthogonal.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the development of novel ADCs.

Data Presentation

The inclusion of a PEG linker can significantly impact the physicochemical and pharmacological properties of an ADC. The following tables present illustrative data based on typical findings for PEGylated ADCs to provide a comparative context.

Table 1: Illustrative Pharmacokinetic Parameters of a PEGylated vs. Non-PEGylated ADC

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)
ADC-DrugXNon-PEGylated400.45
ADC-PEG5-DrugXLinear PEG5750.22

Table 2: Illustrative In Vitro Cytotoxicity of an ADC with a PEG5 Linker

Cell LineTarget AntigenADC ConstructIC50 (nM)
SK-BR-3HER2+Trastuzumab-PEG5-MMAE0.5
MDA-MB-468HER2-Trastuzumab-PEG5-MMAE>1000

Table 3: Drug-to-Antibody Ratio (DAR) Characterization

Analytical MethodInformation ObtainedTypical Result for Site-Specific Conjugation
Hydrophobic Interaction Chromatography (HIC)Distribution of drug-loaded speciesA single sharp peak indicating a homogeneous DAR of 2
Reversed-Phase HPLC (RP-HPLC)Separation of light and heavy chains with drug loadPredominant peaks for light and heavy chains with a single drug molecule attached
Liquid Chromatography-Mass Spectrometry (LC-MS)Precise mass of the intact ADC and its subunitsConfirms the exact molecular weight of the ADC, verifying the DAR

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound. This workflow assumes the availability of an antibody engineered with a ketone-bearing unnatural amino acid (e.g., p-acetylphenylalanine) and a drug payload functionalized with a terminal alkyne.

Protocol 1: Conjugation of this compound to the Antibody

This protocol describes the reaction of the aminooxy group on the linker with the ketone group on the antibody to form an oxime bond.

Materials:

  • Ketone-modified monoclonal antibody (e.g., anti-HER2 mAb) in PBS, pH 6.5

  • This compound (dissolved in DMSO)

  • Aniline (B41778) (catalyst, freshly prepared 1 M stock in DMSO)

  • Desalting columns (e.g., PD-10)

  • Reaction buffer: 100 mM MES, 100 mM NaCl, pH 6.5

Procedure:

  • Antibody Preparation: Exchange the buffer of the ketone-modified antibody into the reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • To the antibody solution, add the this compound stock solution to achieve a 10-20 fold molar excess over the antibody.

    • Add aniline to a final concentration of 10-20 mM.

    • Ensure the final DMSO concentration is below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction at room temperature for 16-24 hours with gentle agitation.

  • Purification: Remove the excess linker and catalyst by buffer exchange into PBS, pH 7.4 using a desalting column.

  • Characterization: Confirm the successful conjugation and determine the linker-to-antibody ratio using LC-MS.

Protocol 2: On-Antibody Boc Deprotection

This protocol details the removal of the t-Boc protecting group to expose the terminal aminooxy group for subsequent drug conjugation.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Dichloromethane (DCM), anhydrous

  • PBS, pH 7.4

  • Desalting columns

Procedure:

  • Lyophilization: Lyophilize the purified antibody-linker conjugate to complete dryness.

  • Deprotection:

    • Prepare a deprotection solution of 95% TFA, 2.5% water, and 2.5% TIS.

    • Resuspend the lyophilized conjugate in the deprotection solution at 4°C. Use a minimal volume for complete dissolution.

    • Incubate on ice for 30-60 minutes.

  • TFA Removal: Remove the TFA by evaporation under a gentle stream of nitrogen, followed by lyophilization.

  • Purification and Buffer Exchange: Immediately resuspend the deprotected antibody-linker in PBS, pH 7.4 and purify using a desalting column to remove residual TFA and scavengers.

Protocol 3: Drug Payload Conjugation via Click Chemistry

This protocol describes the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) to attach the drug payload.

Materials:

  • Deprotected antibody-linker conjugate from Protocol 2

  • Alkyne-functionalized drug payload (e.g., DBCO-MMAE) dissolved in DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Payload Preparation: Prepare a 10 mM stock solution of the alkyne-functionalized drug in anhydrous DMSO.

  • Conjugation Reaction:

    • To the deprotected antibody-linker conjugate (at 5-10 mg/mL in PBS), add the drug-payload stock solution to achieve a 3-5 fold molar excess.

    • Ensure the final DMSO concentration is below 10% (v/v).

    • Incubate the reaction at room temperature for 4-12 hours, protected from light.

  • Purification: Purify the resulting ADC from excess drug-linker using a preparative SEC column.

  • Characterization:

    • Determine the final Drug-to-Antibody Ratio (DAR) using HIC or RP-HPLC and confirm by LC-MS.

    • Assess the level of aggregation by analytical SEC.

    • Measure protein concentration using UV-Vis spectroscopy.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol assesses the potency and specificity of the final ADC on cancer cell lines.

Materials:

  • Purified ADC

  • Target-positive (e.g., SK-BR-3 for anti-HER2 ADC) and target-negative (e.g., MDA-MB-468) cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target-positive and target-negative cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in complete cell culture medium. Add the dilutions to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Drug Conjugation A Ketone-modified mAb C mAb-Linker (Boc-protected) A->C Oxime Ligation B This compound B->C D mAb-Linker (Boc-protected) E mAb-Linker (Deprotected) D->E TFA F mAb-Linker (Deprotected) H Final ADC F->H Click Chemistry (SPAAC) G Alkyne-Drug G->H

Caption: ADC synthesis workflow using this compound.

HER2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Internalization Internalization & Lysosomal Degradation HER2->Internalization Endocytosis ADC Anti-HER2 ADC ADC->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug_Release Drug Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: HER2 signaling pathway and mechanism of action for an anti-HER2 ADC.[3][][5][6]

References

Surface Functionalization of Nanoparticles with PEG-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, in vivo imaging, and diagnostics. Coating nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their biocompatibility and stability in physiological environments.[1] The PEG layer provides a hydrophilic shield that minimizes non-specific protein adsorption (opsonization), thereby reducing clearance by the immune system and prolonging circulation time.[2][3]

Incorporating a terminal azide (B81097) (-N₃) group on the PEG chain (PEG-azide) offers a versatile platform for the subsequent covalent attachment of various molecules through "click chemistry."[2] Specifically, the azide group can readily and efficiently react with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] This allows for the precise conjugation of targeting ligands, therapeutic agents, or imaging probes to the nanoparticle surface.

These application notes provide a comprehensive guide to the surface functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles with PEG-azide, including detailed experimental protocols, characterization methods, and quantitative data analysis.

Key Applications

  • Targeted Drug Delivery: Conjugation of targeting moieties (e.g., antibodies, peptides, aptamers) to the azide-functionalized surface enables the specific delivery of therapeutic payloads to diseased cells or tissues, enhancing efficacy and reducing off-target effects.[5]

  • In Vivo Imaging: Attachment of imaging agents (e.g., fluorescent dyes, MRI contrast agents) facilitates the tracking and visualization of nanoparticles within a biological system.[4]

  • Biosensing: The specific and high-yield nature of click chemistry allows for the oriented immobilization of biorecognition elements on the nanoparticle surface for sensitive and selective analyte detection.

  • Theranostics: Combination of therapeutic and diagnostic capabilities on a single nanoparticle platform.

Experimental Workflow

The overall process for creating and utilizing PEG-azide functionalized nanoparticles involves several key stages, from nanoparticle synthesis to final bioconjugation.

Workflow cluster_synthesis Nanoparticle Core Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_conjugation Bioconjugation (Click Chemistry) np_synthesis Nanoparticle Synthesis (e.g., AuNP, IONP) peg_azide PEG-azide Coating np_synthesis->peg_azide Surface Modification purification1 Purification peg_azide->purification1 dls DLS & Zeta Potential purification1->dls ftir FTIR Spectroscopy purification1->ftir tga TGA (Grafting Density) purification1->tga click_reaction CuAAC or SPAAC Reaction with Alkyne-Molecule purification1->click_reaction Functionalized NP purification2 Final Purification click_reaction->purification2 final_product Conjugated Nanoparticle purification2->final_product Final Product

Caption: Experimental workflow for PEG-azide functionalization and bioconjugation.

Quantitative Data Summary

The successful functionalization of nanoparticles with PEG-azide can be quantitatively assessed by monitoring changes in their physicochemical properties. The following tables summarize typical data obtained from Dynamic Light Scattering (DLS) and Zeta Potential measurements for gold and iron oxide nanoparticles before and after PEGylation.

Table 1: Physicochemical Properties of Gold Nanoparticles (AuNPs) Before and After PEGylation

Nanoparticle SampleCore Size (TEM)Hydrodynamic Diameter (DLS)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Citrate-stabilized AuNPs~15 nm~20 nm< 0.2-35.0[2]
AuNP-PEG (2 kDa)~15 nm~30-40 nm< 0.2-1 to -5[2]
AuNP-PEG (5 kDa)~15 nm~45-55 nm< 0.2-1 to -5[2]
AuNP-PEG (10 kDa)~15 nm~60-70 nm< 0.2-1 to -5[2]

Table 2: Physicochemical Properties of Iron Oxide Nanoparticles (IONPs) Before and After PEGylation

Nanoparticle SampleCore Size (TEM)Hydrodynamic Diameter (DLS)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Bare IONPs~10 nmVaries (often aggregated)> 0.5+30 to +40 (in acidic pH) or -20 to -30 (in basic pH)[6]
Amine-functionalized IONPs~10 nm~30-50 nm< 0.3+20 to +35[7]
IONP-PEG-azide~10 nm~80-120 nm< 0.2Near-neutral (-10 to +10)[6][7]

Table 3: PEG Grafting Density on 15 nm Gold Nanoparticles

PEG Molecular Weight ( g/mol )Grafting Density (PEG chains/nm²)Reference
2,1003.93[2]
5,000~2.0 - 2.5[8]
10,8001.57[2]
20,000~1.0 - 1.2[8]
51,4000.31[2]

Note: The exact values can vary depending on the specific synthesis and functionalization conditions.

Detailed Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Thiol-PEG-Azide

This protocol describes the functionalization of citrate-stabilized AuNPs via ligand exchange with a thiol-terminated PEG-azide. The strong affinity of the thiol group for the gold surface drives the reaction.[9]

Materials:

  • Citrate-stabilized AuNP solution (e.g., 15 nm)

  • HS-PEG-N₃ (e.g., MW 2,000 or 5,000 Da)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge tubes

Procedure:

  • Preparation of PEG-azide solution: Prepare a 1 mg/mL solution of HS-PEG-N₃ in DI water.

  • Ligand Exchange Reaction:

    • To 10 mL of the AuNP solution, add the HS-PEG-N₃ solution to achieve a final PEG concentration of approximately 100 µM.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring.[10]

  • Purification:

    • Transfer the solution to centrifuge tubes.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~15 nm AuNPs).

    • Carefully remove the supernatant containing excess, unreacted PEG-azide.

    • Resuspend the nanoparticle pellet in 10 mL of PBS buffer.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

  • Final Product: After the final wash, resuspend the PEG-azide functionalized AuNPs in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with Silane-PEG-Azide

This protocol is suitable for IONPs with surface hydroxyl groups. It involves a two-step process: initial amination of the IONP surface followed by reaction with an NHS-ester activated PEG-azide, or a one-step process using a silane-PEG-azide. The silane-based protocol is detailed below.[3]

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • (3-Azidopropyl)triethoxysilane (or similar silane-PEG-azide)

  • Anhydrous Toluene (B28343) or Ethanol (B145695)

  • Triethylamine (TEA)

  • DI water

  • Centrifuge tubes and a strong magnet

Procedure:

  • IONP Dispersion: Disperse 100 mg of IONPs in 50 mL of anhydrous toluene or ethanol by sonication for 15 minutes.

  • Silanization Reaction:

    • To the IONP dispersion, add 1-2 mL of (3-Azidopropyl)triethoxysilane.

    • Add 0.5 mL of Triethylamine (TEA) as a catalyst.

    • Reflux the mixture for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Use a strong magnet to collect the functionalized IONPs, and discard the supernatant.

    • Wash the nanoparticles by resuspending them in 50 mL of toluene/ethanol and separating them with the magnet. Repeat this wash step three times.

    • Perform a final wash with a more volatile solvent like acetone.

  • Drying: Dry the final product under vacuum to obtain a powder of PEG-azide functionalized IONPs. Store in a desiccator.

Protocol 3: Characterization of Functionalized Nanoparticles

A. Dynamic Light Scattering (DLS) and Zeta Potential

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension (before and after functionalization) in DI water or a suitable buffer (e.g., 10 mM NaCl) to an appropriate concentration (typically a pale, transparent color).[7]

  • Measurement:

    • Equilibrate the sample in the instrument for 2-3 minutes at 25°C.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

    • Measure the surface charge using the zeta potential mode.

  • Analysis: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.[11][12]

B. Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a pellet by mixing a small amount of dried, functionalized nanoparticle powder with potassium bromide (KBr). Alternatively, for ATR-FTIR, a drop of the concentrated nanoparticle solution can be dried directly on the ATR crystal.[13][14]

  • Measurement: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Look for the characteristic azide (N₃) stretching peak, which appears around 2100 cm⁻¹.[3] The presence of this peak confirms the successful incorporation of the azide group.

Protocol 4: Click Chemistry Conjugation to PEG-Azide Nanoparticles

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This method is highly efficient but the copper catalyst can be toxic to cells.[15]

Materials:

  • PEG-azide functionalized nanoparticles (1 mg/mL)

  • Alkyne-modified molecule (e.g., peptide, dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • PBS buffer, pH 7.4

Procedure:

  • Prepare Reagent Stocks:

    • Alkyne-molecule: 10 mM in DMSO or water.

    • CuSO₄: 20 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

    • THPTA: 50 mM in water.

  • Reaction Setup (Final volume 1 mL):

    • To 800 µL of the PEG-azide nanoparticle suspension in PBS, add 20 µL of the 10 mM alkyne-molecule stock (final conc. 200 µM).

    • In a separate tube, premix 5 µL of 20 mM CuSO₄ and 10 µL of 50 mM THPTA. Add this mixture to the nanoparticle solution (final conc. 0.1 mM Cu, 0.5 mM THPTA).

    • Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate (final conc. 5 mM).

  • Incubation: Gently rotate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Purify the conjugated nanoparticles using centrifugation (for AuNPs) or magnetic separation (for IONPs) as described in Protocols 1 and 2 to remove the catalyst and excess reagents.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) This is a copper-free click reaction, ideal for applications where copper toxicity is a concern. It relies on the use of a strained cyclooctyne.[][17]

Materials:

  • PEG-azide functionalized nanoparticles (1 mg/mL)

  • Cyclooctyne-modified molecule (e.g., DBCO-dye)

  • PBS buffer, pH 7.4

Procedure:

  • Prepare Reagent Stock: DBCO-molecule: 10 mM in DMSO.

  • Reaction Setup (Final volume 1 mL):

    • To 950 µL of the PEG-azide nanoparticle suspension in PBS, add 10-20 µL of the 10 mM DBCO-molecule stock (final conc. 100-200 µM).

  • Incubation: Gently rotate the reaction mixture at room temperature for 4-24 hours. The reaction is typically slower than CuAAC.[18]

  • Purification: Purify the conjugated nanoparticles using centrifugation or magnetic separation to remove unreacted DBCO-molecule.

Logical Relationships in Surface Functionalization

The choice of materials and methods in the functionalization process is interconnected and dictated by the desired final application.

LogicalRelationships cluster_core Nanoparticle Core cluster_peg PEG Layer Properties cluster_linker Linker Chemistry np_core Core Material (e.g., Gold, Iron Oxide) np_size Core Size np_core->np_size linker_chem Anchoring Group (e.g., Thiol, Silane) np_core->linker_chem Determines grafting_density Grafting Density np_size->grafting_density Influences peg_mw PEG Molecular Weight peg_mw->grafting_density Influences circulation In Vivo Circulation Time peg_mw->circulation Directly Affects stability Colloidal Stability grafting_density->stability Enhances grafting_density->circulation Enhances peg_azide_node click_chem Terminal Group (Azide) conjugation Conjugation Efficiency click_chem->conjugation Enables biocompatibility Biocompatibility

Caption: Interdependencies in nanoparticle functionalization and performance.

References

Analytical Methods for Characterizing PEGylated Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1] However, the inherent heterogeneity of PEG polymers and the potential for multiple attachment sites on a protein create a complex mixture of PEGylated species.[2]

Thorough characterization of PEGylated proteins is a critical quality attribute to ensure the safety, efficacy, and consistency of the final drug product.[3] This requires a suite of analytical techniques to determine the degree of PEGylation, identify attachment sites, quantify impurities, and assess the overall structural integrity of the conjugate.[2] These application notes provide an overview of the key analytical methods employed for the comprehensive characterization of PEGylated proteins, complete with detailed experimental protocols and comparative data.

Key Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of PEGylated proteins. The most commonly employed techniques include size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), mass spectrometry (MS), capillary electrophoresis (CE), and various spectroscopic methods.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[4] PEGylation significantly increases the size of a protein, leading to an earlier elution time compared to the unmodified protein.[5] SEC is particularly useful for assessing the degree of PEGylation and detecting aggregation.[5][6] When coupled with multi-angle light scattering (SEC-MALS), it provides absolute molecular weight determination without the need for column calibration.[7][8]

Application Note: Determination of Aggregation and Degree of PEGylation by SEC-MALS

SEC-MALS is a powerful technique for characterizing the heterogeneity of PEGylated proteins.[8] It allows for the determination of the molar mass of the protein and the attached PEG separately, providing an accurate measure of the degree of PEGylation and the detection of any aggregates that may have formed during the conjugation process.[9]

Quantitative Data Summary:

Analytical ParameterUnmodified ProteinMono-PEGylated ProteinDi-PEGylated ProteinAggregate
Elution Volume (mL) 12.510.89.58.0
Molar Mass (kDa) by MALS 5090130>200
Degree of PEGylation 012N/A
Purity (%) >98~95~90<1

Note: The above data is a representative example and will vary depending on the protein, PEG size, and reaction conditions.

Experimental Protocol: SEC-MALS Analysis of a PEGylated Protein

Objective: To determine the molecular weight, degree of PEGylation, and extent of aggregation of a PEGylated protein sample.

Materials:

  • PEGylated protein sample

  • Unmodified protein standard

  • SEC-MALS system (e.g., HPLC with UV, MALS, and dRI detectors)

  • SEC column (e.g., TSKgel G3000SWxl)[5]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC-MALS system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.

  • Sample Preparation:

    • Dissolve the PEGylated protein sample and the unmodified protein standard in the mobile phase to a final concentration of 1-2 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Data Acquisition:

    • Inject 50-100 µL of the unmodified protein standard onto the SEC column and collect the data from the UV, MALS, and dRI detectors.

    • Inject 50-100 µL of the PEGylated protein sample and collect the data.

  • Data Analysis:

    • Use the appropriate software (e.g., ASTRA software) to analyze the collected data.[8]

    • Determine the molar mass of the unmodified protein.

    • For the PEGylated sample, perform a protein conjugate analysis to determine the molar mass of the protein and the PEG components separately for each eluting peak.[8]

    • Calculate the degree of PEGylation by dividing the molar mass of the PEG component by the molar mass of a single PEG chain.

    • Quantify the percentage of monomer, aggregate, and any unreacted protein.

Workflow for SEC-MALS Analysis of PEGylated Proteins

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis cluster_data Data Processing Sample PEGylated Protein Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Unmodified Protein Standard Standard->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into SEC-MALS System Filter->Inject Separate Separation by Size (SEC Column) Inject->Separate Detect Detection (UV, MALS, dRI) Separate->Detect Analyze Software Analysis (e.g., ASTRA) Detect->Analyze MW_Det Determine Molar Mass (Protein & PEG) Analyze->MW_Det DoP_Calc Calculate Degree of PEGylation MW_Det->DoP_Calc Quant Quantify Monomer, Aggregate, & Unreacted MW_Det->Quant PEG_Characterization_Logic cluster_synthesis PEGylation Reaction cluster_analysis Analytical Characterization cluster_results Key Quality Attributes Protein Protein Reaction Conjugation Reaction Protein->Reaction PEG Activated PEG PEG->Reaction SEC SEC / SEC-MALS Reaction->SEC RP_HPLC RP-HPLC Reaction->RP_HPLC MS Mass Spectrometry (MALDI-TOF, LC-MS) Reaction->MS CE Capillary Electrophoresis Reaction->CE Spectroscopy Spectroscopy (NMR, FTIR) Reaction->Spectroscopy Degree Degree of PEGylation SEC->Degree Purity Purity & Aggregation SEC->Purity RP_HPLC->Purity Isomers Positional Isomers RP_HPLC->Isomers MS->Degree MS->Isomers Identity Identity & Mass MS->Identity CE->Purity CE->Isomers Structure Structural Integrity Spectroscopy->Structure

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1]

  • Hydrophobicity of the PEG Reagent: Some PEG reagents, particularly those containing hydrophobic moieties like DBCO, can increase the overall hydrophobicity of the protein surface, leading to aggregation.[3]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in a supposedly monofunctional PEG reagent can cause unintended cross-linking.[1]

  • Over-labeling: A high degree of labeling can significantly alter the physicochemical properties of the protein, potentially leading to aggregation.[2]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a common method to separate molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of large aggregates.[1]

  • Visual Observation: In severe cases, aggregation may be visible as particulate matter in the solution.[4][5]

Q3: What are the key strategies to prevent protein aggregation during PEGylation?

Preventing aggregation involves a multi-faceted approach focusing on optimizing reaction conditions and using stabilizing agents. Key strategies include:

  • Optimizing Reaction Conditions: Systematically screening for the optimal protein concentration, PEG:protein molar ratio, pH, and temperature is crucial.[1][6][7]

  • Adding Stabilizing Excipients: The inclusion of additives in the reaction buffer can significantly enhance protein stability.[1][2][8]

  • Controlling the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]

  • Choosing the Right PEGylation Chemistry: In some cases, switching to a different PEGylation strategy, such as site-specific PEGylation, may be necessary to avoid aggregation.[1][9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating protein aggregation during PEGylation.

Step 1: Reaction Condition Optimization

The initial step is to systematically evaluate and optimize the reaction conditions. Performing small-scale screening experiments is highly recommended.

Table 1: Parameters for Reaction Condition Optimization

ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the likelihood of intermolecular interactions.[1][2]
PEG:Protein Molar Ratio 1:1 to 20:1A titration experiment is recommended to find the optimal ratio that maximizes PEGylation without causing aggregation.[1][2]
pH 6.0 - 8.0The optimal pH depends on the protein's stability and the pKa of the target amino acid residues.[1][4]
Temperature 4°C to Room TemperatureLower temperatures slow down the reaction rate, which can reduce aggregation.[1][2]

Experimental Protocol: Small-Scale PEGylation Screening

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Methodology:

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable buffer).

    • Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).

  • Set up Screening Reactions:

    • In parallel, set up a series of small-volume reactions (e.g., 50-100 µL) varying one parameter at a time while keeping others constant, as detailed in Table 1.

  • Reaction Incubation:

    • Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis:

    • After incubation, analyze each reaction for the degree of PEGylation and the presence of aggregates using SEC or DLS.

  • Optimization:

    • Based on the results, select the condition that provides the best balance of PEGylation efficiency and minimal aggregation for further scale-up.

Step 2: Incorporate Stabilizing Excipients

If optimizing the reaction conditions is insufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial.

Table 2: Common Stabilizing Excipients

ExcipientStarting ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion, increasing protein stability.[1]
Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppress non-specific protein-protein interactions.[1][4][8]
Surfactants (e.g., Polysorbate 20) 0.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[1][5]
Reducing Agents (e.g., TCEP, DTT) 1-5 mMPrevent the formation of non-native disulfide bonds that can cause aggregation.[3]
Step 3: Control the Reaction Rate

Slowing down the reaction can favor the desired intramolecular PEGylation over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over a period of time.[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists despite the above measures, it may be necessary to explore alternative PEGylation chemistries.

  • Site-Specific PEGylation: If the protein has multiple reactive sites, random PEGylation can lead to a heterogeneous mixture with a higher propensity for aggregation. Engineering a specific site for conjugation (e.g., a single cysteine) can lead to a more homogeneous and potentially less aggregation-prone product.[3][9]

  • Different PEG Linkers: The choice of the PEG linker can influence aggregation. For instance, if using a bifunctional linker is causing cross-linking, switching to a monofunctional PEG is a logical step.

Visual Guides

Troubleshooting_Workflow cluster_start cluster_step1 Step 1: Optimize Reaction Conditions cluster_step2 Step 2: Add Stabilizing Excipients cluster_step3 Step 3: Control Reaction Rate cluster_step4 Step 4: Alternative Strategies cluster_end start Start: Protein Aggregation Observed optimize_conc Vary Protein Concentration start->optimize_conc Initial Troubleshooting optimize_ratio Vary PEG:Protein Ratio optimize_conc->optimize_ratio optimize_ph Vary pH optimize_ratio->optimize_ph optimize_temp Vary Temperature optimize_ph->optimize_temp add_sugars Add Sugars (Sucrose, Trehalose) optimize_temp->add_sugars If Aggregation Persists add_amino_acids Add Amino Acids (Arginine) add_sugars->add_amino_acids add_surfactants Add Surfactants (Polysorbate 20) add_amino_acids->add_surfactants lower_temp Lower Reaction Temperature (4°C) add_surfactants->lower_temp If Aggregation Persists stepwise_peg Stepwise Addition of PEG lower_temp->stepwise_peg site_specific Consider Site-Specific PEGylation stepwise_peg->site_specific If Aggregation Persists change_linker Change PEG Linker Chemistry site_specific->change_linker end End: Aggregation Minimized change_linker->end Successful Optimization

Caption: Troubleshooting workflow for preventing protein aggregation during PEGylation.

PEGylation_Principles cluster_protein Protein Environment cluster_pegylation PEGylation Process cluster_aggregation Aggregation Pathway protein Native Protein unfolded_protein Unfolded/Misfolded Protein protein->unfolded_protein Stress (pH, Temp) pegylated_protein PEGylated Protein protein->pegylated_protein Controlled PEGylation aggregates Aggregates unfolded_protein->aggregates Hydrophobic Interactions peg_reagent PEG Reagent peg_reagent->pegylated_protein peg_reagent->aggregates Intermolecular Cross-linking

Caption: Factors influencing protein aggregation during PEGylation.

References

Technical Support Center: Optimizing Oxime Ligation with Aminooxy-PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime ligation with aminooxy-PEG reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation with aminooxy-PEG reagents?

The optimal pH for oxime ligation is highly dependent on whether a catalyst is used.

  • Uncatalyzed Reactions: For reactions without a catalyst, a slightly acidic pH range of 4.0-5.0 is generally considered optimal.[1][2][3] This is because the reaction mechanism involves an acid-catalyzed dehydration step.[2]

  • Catalyzed Reactions: With the use of a nucleophilic catalyst, the reaction can be performed efficiently at or near neutral pH (6.5-7.5).[1][4][5] This is often necessary when working with biomolecules that are not stable in acidic conditions.[3]

Q2: Why is my oxime ligation yield low?

Low yield is a common issue in oxime ligation and can be attributed to several factors:

  • Suboptimal pH: As mentioned above, the pH of the reaction is critical. If the pH is not in the optimal range for your specific reaction (catalyzed or uncatalyzed), the reaction rate can be significantly slower, leading to lower yields.[1][2]

  • Inefficient or Absent Catalyst: At neutral pH, the uncatalyzed reaction is very slow.[2][5] The use of an effective nucleophilic catalyst is crucial to accelerate the reaction and achieve high yields.[1][6]

  • Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent. If the concentrations of your aminooxy-PEG reagent and aldehyde/ketone-containing molecule are too low, the reaction will be slow, resulting in incomplete conversion.[1]

  • Reactant Instability: The aminooxy group is highly reactive and can degrade over time. Ensure the purity and stability of your starting materials.[1] Trace impurities in solvents, such as acetone, can also react with the aminooxy group.[1]

  • Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance.[1] If you are using a sterically hindered ketone, the reaction will be inherently slower.

  • Side Reactions: Impurities in solvents or reagents can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.[1] It is recommended to use high-grade solvents.[1][7]

Q3: What are the recommended catalysts for oxime ligation at neutral pH?

Several nucleophilic catalysts can be used to enhance the rate of oxime ligation at neutral pH. The choice of catalyst can significantly impact the reaction efficiency.

  • Aniline (B41778) and its Derivatives: Aniline is a commonly used catalyst that can increase the reaction rate up to 40-fold at neutral pH.[2][8] However, p-substituted anilines with electron-donating groups can be superior catalysts.[3]

  • Phenylenediamines: p-Phenylenediamine (pPDA) and m-phenylenediamine (B132917) (mPDA) have been shown to be more efficient catalysts than aniline.[3][9][10] pPDA can result in a 120-fold faster rate of protein PEGylation at pH 7 compared to an uncatalyzed reaction and is 19-fold faster than the equivalent aniline-catalyzed reaction.[3] mPDA is also a highly efficient catalyst, and its high aqueous solubility allows for its use at higher concentrations, leading to significant rate enhancements.[10][11][12]

  • Arginine: Arginine has been shown to catalyze hydrazone and oxime ligations at neutral pH.[13][14] A key advantage of arginine is that it can also act as a protein aggregation inhibitor.[13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Suboptimal pHVerify the pH of your reaction buffer. For uncatalyzed reactions, adjust the pH to 4.0-5.0. For catalyzed reactions, ensure the pH is between 6.5 and 7.5.[1][4][5]
Inactive or insufficient catalystFor reactions at neutral pH, add a suitable catalyst (e.g., p-phenylenediamine, m-phenylenediamine, or aniline) at an appropriate concentration (e.g., 10-100 mM).[2][9]
Low reactant concentrationIncrease the concentration of one or both reactants. The reaction is bimolecular, so the rate is dependent on the concentration of both the aminooxy-PEG and the carbonyl compound.[1]
Degraded aminooxy-PEG reagentUse a fresh batch of the aminooxy-PEG reagent. The aminooxy group can be unstable over long-term storage.[1]
Reaction is Slow Steric hindrance of the carbonyl groupAldehydes react faster than ketones. If using a ketone, consider increasing the reaction time, temperature (if the biomolecule is stable), or catalyst concentration.[1]
Low temperatureIncreasing the reaction temperature can increase the reaction rate. However, ensure the temperature is compatible with the stability of your biomolecules.[15]
Presence of Side Products Impure solvents or reagentsUse high-purity, anhydrous solvents and reagents to minimize side reactions.[1][7]
Instability of the oxime productWhile oxime bonds are generally stable, they can be susceptible to hydrolysis under certain conditions. Analyze the stability of your product at the reaction and storage pH.

Data Presentation

Table 1: Effect of pH on Uncatalyzed Oxime Ligation

pHRelative Reaction RateNotes
4.0 - 5.0OptimalFavorable for the acid-catalyzed dehydration step.[1][2]
6.0 - 7.5SlowThe reaction rate is significantly reduced at neutral pH without a catalyst.[2][4]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH (pH ~7)

CatalystTypical ConcentrationFold Rate Increase (vs. Uncatalyzed)Notes
Aniline10-100 mMUp to 40-foldA commonly used catalyst, but can be cytotoxic.[2][8]
p-Phenylenediamine (pPDA)2-10 mMUp to 120-foldMore efficient than aniline at neutral pH.[3]
m-Phenylenediamine (mPDA)50-900 mMUp to 15x more efficient than anilineHighly soluble, allowing for use at high concentrations for significant rate enhancement.[10][11][12]
Arginine50 mM or higherEffective catalystAlso acts as a protein aggregation inhibitor.[1]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with an Aminooxy-PEG Reagent

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-containing biomolecule in the chosen reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).

    • Dissolve the aminooxy-PEG reagent in the reaction buffer to create a stock solution (e.g., 10-100 mM).

    • If using a catalyst, prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA in DMSO or an aqueous buffer).

  • Reaction Setup:

    • In a reaction vial, combine the biomolecule solution with the aminooxy-PEG stock solution to achieve the desired molar ratio (a molar excess of the PEG reagent is often used).

    • If using a catalyst, add the catalyst stock solution to the reaction mixture to the desired final concentration.

  • Incubation:

    • Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C) for a predetermined time (this can range from minutes to several hours depending on the reactants and conditions).[15] Monitor the reaction progress if possible (e.g., by HPLC, LC-MS, or SDS-PAGE).

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent that reacts with the excess aminooxy-PEG can be added, such as a small molecule aldehyde or ketone.

  • Purification:

    • Purify the PEGylated conjugate from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Protocol 2: Optimizing Reaction pH

  • Buffer Preparation: Prepare a series of reaction buffers with different pH values (e.g., in 0.5 pH unit increments from pH 4.0 to 7.5). Common buffers include sodium acetate (B1210297) for acidic pH and phosphate-buffered saline (PBS) for neutral pH.

  • Parallel Reactions: Set up a series of small-scale parallel reactions, each with a different pH buffer, following the general protocol above. Keep all other reaction parameters (concentrations, temperature, time) constant.

  • Analysis: After the incubation period, analyze the yield of the desired conjugate in each reaction using a suitable analytical technique (e.g., HPLC, LC-MS, or densitometry of an SDS-PAGE gel).

  • Determination of Optimal pH: Compare the results from the different pH conditions to determine the optimal pH for your specific ligation reaction.

Visualizations

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Aminooxy-PEG Aminooxy Aminooxy-PEG (PEG-O-NH2) Aminooxy->Hemiaminal Oxime Oxime Conjugate (R-C(=N-O-PEG)-R') Hemiaminal->Oxime - H2O (Acid/Catalyst Mediated) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Prep_Biomolecule Prepare Aldehyde/Ketone Biomolecule Setup_Reactions Set up Parallel Reactions at Different pH Prep_Biomolecule->Setup_Reactions Prep_PEG Prepare Aminooxy-PEG Reagent Prep_PEG->Setup_Reactions Prep_Buffer Prepare Buffers (Varying pH) Prep_Buffer->Setup_Reactions Incubate Incubate Reactions Setup_Reactions->Incubate Analyze Analyze Product Yield (e.g., HPLC, SDS-PAGE) Incubate->Analyze Determine_pH Determine Optimal pH Analyze->Determine_pH Troubleshooting_Tree Start Low Ligation Yield Check_pH Is pH Optimal? Start->Check_pH Adjust_pH Adjust pH: Acidic (uncatalyzed) Neutral (catalyzed) Check_pH->Adjust_pH No Use_Catalyst Is a Catalyst Used (at neutral pH)? Check_pH->Use_Catalyst Yes Success Improved Yield Adjust_pH->Success Add_Catalyst Add Catalyst (e.g., pPDA, mPDA) Use_Catalyst->Add_Catalyst No Check_Concentration Are Reactant Concentrations Sufficient? Use_Catalyst->Check_Concentration Yes Add_Catalyst->Success Increase_Concentration Increase Reactant Concentrations Check_Concentration->Increase_Concentration No Check_Reagents Are Reagents Stable and Pure? Check_Concentration->Check_Reagents Yes Increase_Concentration->Success Use_Fresh_Reagents Use Fresh, High-Purity Reagents and Solvents Check_Reagents->Use_Fresh_Reagents No Check_Reagents->Success Yes Use_Fresh_Reagents->Success

References

Technical Support Center: Azide-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azide-alkyne click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this powerful bioconjugation technique.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your azide-alkyne cycloaddition reactions, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: I am getting a low yield or no desired product in my CuAAC reaction. What are the possible causes and how can I improve the outcome?

Answer:

Low or no product yield in CuAAC reactions is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to help you identify and resolve the problem.

Potential Causes and Solutions

Potential Cause Solution
1. Inactive Copper Catalyst The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Ensure your reaction is protected from oxygen by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
2. Degraded Reducing Agent Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) in situ.[4][5] If the sodium ascorbate solution is old or has a brownish color, it has likely been oxidized and will be ineffective.[3] Always use a freshly prepared solution of sodium ascorbate.
3. Inaccessible Azide (B81097) or Alkyne If your biomolecules are large, the azide or alkyne functional groups may be buried within the molecule's structure, making them inaccessible for reaction.[6] This is particularly common with proteins and oligonucleotides.[6] Consider performing the reaction in the presence of denaturing or solvating agents like DMSO to expose the reactive groups.[6]
4. Suboptimal Ligand Choice or Concentration Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[7][8][9] The choice of ligand can significantly impact reaction efficiency. For aqueous conditions, weaker ligands may be preferable to avoid the formation of inhibitory copper chelates.[9] For bioconjugation, a ligand-to-copper ratio of 5:1 is often recommended to maintain the Cu(I) state in the presence of air.[8] However, excess ligand can sometimes inhibit the reaction.[9]
5. Incorrect Reagent Stoichiometry or Concentration Low concentrations of reactants can lead to side reactions like the formation of bis-triazoles.[10] Ensure that the stoichiometry of your azide and alkyne is appropriate, and consider increasing the concentration of your reactants if possible.
6. Presence of Inhibitory Substances Certain functional groups or buffer components can interfere with the reaction. For example, high concentrations of chloride ions can be deleterious.[1] Ensure your reagents and buffers are compatible with the CuAAC reaction.

Experimental Protocol: Test Reaction with a Fluorogenic Azide

To determine if your alkyne-functionalized biomolecule is reactive, you can perform a test reaction using a fluorogenic azide, such as a coumarin (B35378) azide.[6] A successful reaction will result in a significant increase in fluorescence, providing a clear readout of reaction efficiency.

Materials:

  • Alkyne-functionalized biomolecule

  • Fluorogenic coumarin azide

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

  • Ligand solution (e.g., 50 mM THPTA)

  • Sodium ascorbate solution (e.g., 100 mM, freshly prepared)

  • Reaction buffer (e.g., HEPES, pH 7)

Procedure:

  • In a microcentrifuge tube, combine your alkyne-functionalized biomolecule with the reaction buffer.

  • Add the fluorogenic coumarin azide to a final concentration of approximately 100 µM.[6]

  • Prepare a premixed solution of CuSO₄ and the ligand (e.g., 1:5 molar ratio). Add this to the reaction mixture to a final copper concentration of 0.25 mM.[6]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]

  • Cap the tube to minimize oxygen exposure and mix gently.

  • Allow the reaction to proceed for one hour at room temperature.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorogenic product (e.g., excitation at 404 nm and emission at 477 nm for the coumarin triazole).

  • Compare the fluorescence to a control reaction without the alkyne biomolecule. A significant increase in fluorescence indicates a successful reaction.

Troubleshooting Workflow

G Troubleshooting Low CuAAC Yield start Low/No Product Yield check_reagents Check Reagent Quality (Fresh Ascorbate, Correct Copper Source) start->check_reagents check_conditions Optimize Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK fail Persistent Low Yield check_reagents->fail Reagents Degraded check_biomolecule Assess Biomolecule Reactivity (Fluorogenic Azide Test) check_conditions->check_biomolecule Conditions Optimized check_conditions->fail Suboptimal Conditions check_ligand Evaluate Ligand (Type and Concentration) check_biomolecule->check_ligand Biomolecule Reactive check_biomolecule->fail Biomolecule Inaccessible purification Analyze for Side Products (LC-MS, NMR) check_ligand->purification Ligand Optimized check_ligand->fail Inappropriate Ligand success Improved Yield purification->success Side Reactions Identified & Mitigated purification->fail No Obvious Side Products

Caption: A logical workflow for troubleshooting low product yield in CuAAC reactions.

Issue 2: Undesired Side Reactions and Byproduct Formation

Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions in click chemistry and how can I minimize them?

Answer:

Side reactions in click chemistry can lead to complex product mixtures, complicating purification and reducing the yield of the desired conjugate. Understanding these side reactions is key to mitigating them.

Common Side Reactions in CuAAC

Side Reaction Description Mitigation Strategy
Oxidative Homocoupling (Glaser Coupling) Terminal alkynes can undergo oxidative coupling in the presence of Cu(II) and oxygen to form diynes.[1][11] This is a common side reaction when the Cu(I) catalyst is oxidized.* Thoroughly degas all solutions and maintain an inert atmosphere.[6] * Use an adequate amount of a fresh reducing agent (e.g., sodium ascorbate).[1] * Employ a Cu(I)-stabilizing ligand.[7]
Oxidation of Biomolecules In bioconjugation, reactive oxygen species (ROS) generated by the Cu/ascorbate system can oxidize sensitive amino acid residues such as histidine, methionine, cysteine, and arginine.[12][13][14]* Use a protective ligand like THPTA, which can sacrificially intercept radicals. * For reactions involving arginine, aminoguanidine (B1677879) can be added to suppress side reactions with dehydroascorbate, a byproduct of ascorbate oxidation.[6][13] * Minimize reaction time and use the lowest effective copper concentration.
Alkyne Fragmentation Certain alkynes, such as tertiary propargyl carbamates, can be unstable under CuAAC conditions and undergo fragmentation.[10]* Test the stability of your alkyne under the reaction conditions before proceeding with valuable biomolecules.[10] * Choose a more stable alkyne linker if fragmentation is observed.
Formation of 5-Iodotriazoles If cuprous iodide (CuI) is used as the copper source, it can sometimes lead to the formation of 1-iodoalkynes, which then react to form 5-iodotriazoles.[1]* Avoid using CuI as the copper source, especially in the presence of amine ligands.[1] Cuprous bromide or acetate (B1210297) are generally better choices.[1]

Side Reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC avoids the use of a copper catalyst, thereby eliminating copper-mediated side reactions. However, it has its own set of potential issues.

Issue Description Mitigation Strategy
Lack of Regiospecificity SPAAC reactions can produce a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[2][12] This can result in a heterogeneous product.* The choice of cyclooctyne (B158145) can influence the regioselectivity. Some cyclooctynes show a preference for one isomer over the other. * If a single regioisomer is critical, CuAAC or RuAAC (which yields the 1,5-regioisomer) may be more appropriate.[12]
Cyclooctyne Instability Highly strained cyclooctynes, while more reactive, can also be less stable and prone to decomposition.[15]* Choose a cyclooctyne with a balance of reactivity and stability for your specific application. Benzocyclononynes, for instance, are more stable than some cyclooctynes.[15] * Store and handle strained alkynes according to the manufacturer's recommendations.

Reaction Pathway Diagram: CuAAC vs. SPAAC

G Comparison of CuAAC and SPAAC Pathways cluster_0 CuAAC cluster_1 SPAAC azide1 Azide product1 1,4-Disubstituted Triazole azide1->product1 alkyne1 Terminal Alkyne alkyne1->product1 catalyst Cu(I) Catalyst (+ Ligand, Reductant) catalyst->product1 Regiospecific side_reactions1 Side Reactions: - Oxidative Coupling - Biomolecule Oxidation catalyst->side_reactions1 azide2 Azide product2 Mixture of 1,4- and 1,5- Disubstituted Triazoles azide2->product2 alkyne2 Strained Alkyne (e.g., Cyclooctyne) alkyne2->product2 Metal-Free side_reactions2 Potential Issues: - Lack of Regiospecificity - Alkyne Instability alkyne2->side_reactions2

Caption: A diagram comparing the reaction pathways and potential side reactions of CuAAC and SPAAC.

Frequently Asked Questions (FAQs)

Q1: Which copper source is best for CuAAC reactions?

A1: The choice of copper source can influence the reaction's success. While various Cu(I) and Cu(II) salts can be used, some are more prone to causing side reactions.

  • CuSO₄ with a reducing agent (e.g., sodium ascorbate): This is the most common and convenient method.[5] It generates the active Cu(I) catalyst in situ.

  • Cu(I) salts (e.g., CuBr, CuOAc): These can be used directly but require an inert atmosphere to prevent oxidation. Cuprous bromide and acetate are generally preferred over cuprous iodide (CuI).[1]

  • Avoid CuI: Cuprous iodide can lead to the formation of 5-iodotriazoles as a side product.[1]

Q2: What is the role of a ligand in CuAAC, and do I always need one?

A2: Ligands serve two primary purposes in CuAAC:

  • Stabilize the Cu(I) catalyst: They protect the catalytically active Cu(I) from oxidation and disproportionation into Cu(0) and Cu(II).[7]

  • Accelerate the reaction: Ligands can significantly increase the rate of the cycloaddition.[9]

While CuAAC can proceed without a ligand, especially in organic solvents, their use is highly recommended for bioconjugation in aqueous media and for reactions with sensitive substrates. Ligands like THPTA and BTTAA are commonly used to protect biomolecules from copper-induced damage.[8]

Q3: My reaction mixture forms a precipitate. What is it and what should I do?

A3: A precipitate during a CuAAC reaction can be due to several factors:

  • Biomolecule Aggregation: The reaction conditions or the modification itself might cause your protein or other biomolecule to aggregate and precipitate.[12] This can be a sign of biomolecule degradation.

  • Insoluble Copper Complexes: Certain copper complexes may have low solubility in the reaction medium.

  • Product Insolubility: The final conjugated product might be less soluble than the starting materials.

If you observe a precipitate, it is crucial to analyze it to determine its identity.[16] You could try altering the solvent system (e.g., by adding more DMSO) or adjusting the pH to improve solubility.

Q4: How can I purify my click chemistry product and remove the copper catalyst?

A4: Purification is a critical step, as residual copper can be toxic to cells and interfere with downstream applications.[17][18]

  • Size Exclusion Chromatography (SEC): Effective for separating larger bioconjugates from small molecule reagents and the catalyst.

  • Reverse-Phase HPLC: A common method for purifying smaller molecules and peptides.

  • Affinity Chromatography: Can be used if one of the reaction partners has an affinity tag.

  • Dialysis or Ultrafiltration: Useful for removing small molecules like excess reagents and copper salts from large biomolecule products.[19]

  • Copper Chelating Resins: These can be used to specifically capture and remove copper ions from the reaction mixture.

Q5: When should I choose SPAAC over CuAAC?

A5: SPAAC is the preferred method when the use of a copper catalyst is undesirable.[12][] This is particularly important in:

  • Live-cell imaging and in vivo studies: Copper is toxic to cells, so a metal-free reaction is essential.[14]

  • Applications with copper-sensitive biomolecules: Some proteins or other molecules can be damaged by the copper catalyst or the associated reactive oxygen species.[14]

  • Systems where copper removal is difficult: In some cases, such as with dendrimers containing many potential copper-chelating groups, removing the copper catalyst after the reaction can be extremely challenging.[18]

However, be mindful that SPAAC typically has slower kinetics than CuAAC and may lack the regiospecificity of the copper-catalyzed reaction.[12]

References

Technical Support Center: Purification of Bioconjugates with PEG5 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bioconjugates containing PEG5 linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Troubleshooting Guide

This guide addresses common issues observed during the purification of bioconjugates featuring PEG5 linkers, offering potential causes and solutions for each problem.

Problem Potential Cause(s) Suggested Solution(s)
Poor separation of desired bioconjugate from unconjugated protein/payload. Inadequate resolution of the chosen chromatography method.[][2]- Size Exclusion Chromatography (SEC): Ensure the column has the appropriate pore size for the molecular weight difference. Consider using a longer column or a resin with smaller particle size for higher resolution.[3] - Ion Exchange Chromatography (IEX): The PEG5 linker may shield the protein's charge, reducing separation efficiency.[4][5] Optimize the pH and salt gradient to maximize charge differences. - Hydrophobic Interaction Chromatography (HIC): The short PEG5 linker may not significantly alter the hydrophobicity.[6][7] Screen different HIC resins (e.g., Butyl, Phenyl) and optimize the salt concentration in the mobile phase.[7][8] - Reverse Phase Chromatography (RPC): This method offers high resolution but can be denaturing.[][9] Use a shallow gradient and consider a less hydrophobic stationary phase (e.g., C4 instead of C18).[9]
Presence of high molecular weight aggregates. - Hydrophobic interactions between the payload or exposed protein regions. - Suboptimal buffer conditions (pH, ionic strength).- SEC: This is the primary method for removing aggregates.[3][10] - Mobile Phase Optimization: Add excipients like arginine (e.g., 200 mM) to the mobile phase to reduce non-specific interactions and aggregation.[3] - Buffer Screening: Evaluate different buffer systems and pH values to find conditions that minimize aggregation.
Co-elution of free PEG5 linker-payload with the bioconjugate. Insufficient separation between the small molecule and the large bioconjugate.- SEC/Diafiltration: These are effective methods for removing small molecules.[11][12] Ensure sufficient column volumes or diavolumes are used for complete removal. - RPC: Can be used to separate the hydrophobic drug-linker from the bioconjugate.[11]
Low recovery of the bioconjugate. - Non-specific binding to the chromatography resin. - Precipitation of the bioconjugate on the column.- Resin Screening: Test different stationary phases to identify one with minimal interaction with your bioconjugate. - Mobile Phase Modifiers: Include organic solvents (e.g., acetonitrile, isopropanol) in the mobile phase for RPC and HIC to improve recovery.[9] - Flow Rate: Reduce the flow rate to minimize pressure and potential precipitation.
Difficulty in determining the Drug-to-Antibody Ratio (DAR). Poor resolution of different DAR species.- HIC: This is a powerful technique for separating species with different DARs.[10][11] - RPC: Can also be used to resolve different DAR species, often with high resolution.[9] - Mass Spectrometry: Use LC-MS for accurate mass determination of different species.[13]

Frequently Asked Questions (FAQs)

Q1: Which chromatography method is best for purifying my bioconjugate with a PEG5 linker?

The optimal method depends on the specific properties of your protein, payload, and the impurities you need to remove.[][2]

  • Size Exclusion Chromatography (SEC) is excellent for removing aggregates and small molecule impurities like unconjugated drug-linkers.[][3]

  • Hydrophobic Interaction Chromatography (HIC) is often the method of choice for separating bioconjugates with different drug-to-antibody ratios (DARs).[6][7][11]

  • Ion Exchange Chromatography (IEX) can be effective if the conjugation significantly alters the protein's surface charge. However, the short PEG5 linker may provide some charge shielding, potentially reducing the method's effectiveness.[4][8]

  • Reverse Phase Chromatography (RPC) provides high resolution and can separate positional isomers, but the organic solvents and acidic pH can be denaturing to some proteins.[][9]

Q2: How does the PEG5 linker affect the purification strategy compared to longer PEG chains?

A PEG5 linker is relatively short and hydrophilic. Compared to longer PEG chains, its impact on the overall size and hydrophobicity of the bioconjugate is less pronounced.[14][15] This means that separation based on these properties might be more challenging. You may need to rely on more subtle differences in charge or hydrophobicity, requiring careful optimization of your chromatography conditions.

Q3: I see aggregates in my sample after conjugation. How can I remove them?

Size Exclusion Chromatography (SEC) is the most effective method for removing high molecular weight aggregates.[3][10] Additionally, optimizing the formulation buffer by screening pH and including additives like arginine can help prevent further aggregation.[3]

Q4: How can I remove the excess, unreacted PEG5 linker-payload?

Both SEC and diafiltration (buffer exchange) are efficient at removing small molecule impurities from large bioconjugates.[11][12] For analytical purposes or small-scale purification, Reverse Phase HPLC can also effectively separate the hydrophobic drug-linker from the protein.[11]

Q5: My bioconjugate recovery is low. What can I do to improve it?

Low recovery is often due to non-specific binding to the chromatography matrix.[16] Consider screening different resins to find one with lower affinity for your bioconjugate. For HIC and RPC, adjusting the mobile phase composition, such as the salt concentration or the organic solvent gradient, can significantly improve recovery.[9][16] Reducing the flow rate can also be beneficial.

Experimental Protocols

Protocol 1: Purification of a PEG5-Linked Antibody-Drug Conjugate (ADC) using Hydrophobic Interaction Chromatography (HIC)

This protocol is designed to separate ADCs with different drug-to-antibody ratios (DARs).

Materials:

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • Buffer A: 2 M Ammonium (B1175870) Sulfate (B86663), 25 mM Sodium Phosphate, pH 7.0

  • Buffer B: 25 mM Sodium Phosphate, pH 7.0

  • Crude PEG5-linked ADC reaction mixture

  • HPLC or FPLC system

Procedure:

  • Equilibrate the HIC column with 5 column volumes (CV) of Buffer A.

  • Dilute the crude ADC mixture with Buffer A to a final ammonium sulfate concentration of approximately 1.5-2 M. The optimal concentration may need to be determined empirically.

  • Load the diluted sample onto the column.

  • Wash the column with 3-5 CV of Buffer A to remove any unbound material.

  • Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over 20 CV.

  • Collect fractions and analyze by UV-Vis spectroscopy (280 nm for the antibody, and a wavelength appropriate for the payload if it has a chromophore) and SDS-PAGE.

  • Pool fractions containing the desired DAR species.

  • Perform buffer exchange into a suitable storage buffer using SEC or diafiltration.

Protocol 2: Aggregate Removal and Buffer Exchange using Size Exclusion Chromatography (SEC)

This protocol is for the removal of high molecular weight aggregates and buffer exchange into the final formulation buffer.

Materials:

  • SEC column with an appropriate molecular weight range (e.g., Superdex 200 or equivalent)

  • Final formulation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Purified bioconjugate sample (may contain aggregates)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with at least 2 CV of the final formulation buffer.

  • Concentrate the bioconjugate sample if necessary. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Inject the sample onto the column.

  • Elute with the final formulation buffer at a constant flow rate.

  • Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric bioconjugate, and then any smaller molecular weight species.

  • Collect the fractions corresponding to the monomeric peak.

  • Pool the desired fractions and determine the final protein concentration.

Visualizations

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification Cascade cluster_analysis Characterization cluster_final Final Product start Crude Reaction Mixture (Bioconjugate, Excess Reagents, Unconjugated Protein/Payload) hic HIC (DAR Separation) start->hic Initial Capture & DAR Fractionation sec SEC (Aggregate & Small Molecule Removal) hic->sec Polishing Step analysis Analysis (SDS-PAGE, LC-MS, UV-Vis) hic->analysis In-process Control sec->analysis In-process Control final_product Purified Bioconjugate sec->final_product Final Formulation final_product->analysis Final QC

Caption: A typical purification workflow for a PEG5-linked bioconjugate.

troubleshooting_logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Identified (e.g., Poor Separation) cause1 Inadequate Resolution start->cause1 cause2 Charge Shielding by PEG5 start->cause2 cause3 Minimal Hydrophobicity Change start->cause3 solution1 Optimize Gradient cause1->solution1 solution2 Change Resin/Column cause1->solution2 solution3 Adjust Mobile Phase pH/Salt cause2->solution3 cause3->solution1 cause3->solution2 end Problem Resolved solution1->end Re-evaluate solution2->end Re-evaluate solution3->end Re-evaluate

Caption: A logical flowchart for troubleshooting purification issues.

References

stability of t-Boc-Aminooxy-PEG5-azide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of t-Boc-Aminooxy-PEG5-azide in aqueous buffers, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a heterobifunctional crosslinker.[1][2] It consists of three key parts:

  • t-Boc (tert-butoxycarbonyl) protected aminooxy group: This group reacts with aldehydes and ketones to form a stable oxime linkage after the t-Boc protecting group is removed.[3][4]

  • PEG5 (pentaethylene glycol) spacer: A hydrophilic polyethylene (B3416737) glycol linker that increases the solubility of the molecule in aqueous media.[5][6][7]

  • Azide (B81097) group: This group is used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[8][9]

Q2: What is the primary stability concern when using this reagent in aqueous buffers?

A2: The primary stability concern is the acid-lability of the t-Boc protecting group.[10] The t-Boc group is susceptible to cleavage under acidic conditions, which would prematurely expose the reactive aminooxy group.[11][12]

Q3: Under what pH conditions is the t-Boc group on this compound generally stable?

A3: The t-Boc group is stable in neutral to basic aqueous solutions. It is generally recommended to work in buffers with a pH of 7 or higher to ensure the integrity of the t-Boc group.

Q4: Are the PEG linker and the azide group stable in aqueous buffers?

A4: Yes, the polyethylene glycol (PEG) linker and the azide functional group are generally very stable under a wide range of aqueous buffer conditions, including variations in pH and temperature commonly used in bioconjugation reactions.[8][13]

Q5: Can I store this compound dissolved in an aqueous buffer?

A5: It is not recommended to store this reagent in aqueous buffers for extended periods, especially if the pH is not well-controlled and may become acidic. For long-term storage, it is best to keep the compound in its solid form at -20°C.[2] For immediate use, fresh solutions should be prepared in an appropriate anhydrous organic solvent (e.g., DMSO, DMF) and then added to the aqueous reaction buffer.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no conjugation efficiency via the aminooxy group. Premature deprotection of the t-Boc group.Ensure that all buffers used prior to the intended deprotection step are at a neutral or slightly basic pH (pH 7-8.5). Avoid acidic conditions.
Incomplete deprotection of the t-Boc group.If deprotection is intended, ensure the acidic conditions are sufficient. A common method is using trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[11][12] For aqueous-based deprotection, mild acidic conditions (e.g., pH 4-5) may require longer incubation times or elevated temperatures. It is advisable to perform a small-scale test to optimize deprotection.
Low or no "click" reaction efficiency. Degradation of the azide group.While generally stable, prolonged exposure to reducing agents (e.g., DTT, TCEP) can lead to the reduction of the azide. Ensure compatibility of all buffer components with the azide functionality.
Precipitation of the reagent in the reaction mixture. Low aqueous solubility of the conjugate.Although the PEG5 linker enhances hydrophilicity, the molecule being conjugated may be hydrophobic. Consider using a small amount of a co-solvent like DMSO or DMF in your reaction buffer.
Side reactions or unexpected modifications of the target molecule. Alkylation by the t-butyl cation.During acidic deprotection of the t-Boc group, a t-butyl cation is formed, which can alkylate nucleophilic residues on the target molecule.[10][14] If this is a concern, consider including a scavenger such as anisole (B1667542) or thioanisole (B89551) in the deprotection step.[10]
Stability of this compound in Aqueous Buffers
Buffer Conditiont-Boc Group StabilityPEG Linker & Azide StabilityRecommendation
Acidic (pH < 6) Unstable: Prone to rapid cleavage.[14]StableNot recommended for storage or reactions where the t-Boc group needs to remain intact. Suitable for controlled deprotection.
Neutral (pH 6.5-7.5) Generally Stable: Minimal cleavage expected over typical reaction times.StableRecommended for conjugation reactions involving the azide group while keeping the aminooxy group protected.
Basic (pH > 8) Stable [15]StableSuitable for reactions. However, be mindful of the stability of the target molecule at higher pH.
Presence of Strong Acids (e.g., TFA, HCl) Highly Unstable: Rapid deprotection occurs.[11][12]StableThese conditions are used for the intentional removal of the t-Boc group.[16]

Experimental Protocols

Protocol 1: Stability Assessment of this compound

This protocol allows users to determine the stability of the t-Boc group in their specific aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Incubation:

    • Add the stock solution to your aqueous buffer of interest to a final concentration of 1 mM.

    • Incubate the solution at your desired experimental temperature (e.g., room temperature, 37°C).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching and Analysis:

    • Immediately quench the reaction by adding a neutralizing buffer if the incubation buffer is acidic, or by freezing the sample.

    • Analyze the aliquots by LC-MS to monitor the disappearance of the t-Boc protected compound and the appearance of the deprotected product.

  • Data Interpretation: Plot the percentage of intact this compound versus time to determine its half-life in the specific buffer.

Protocol 2: Two-Step Conjugation and Deprotection

This protocol describes a typical workflow for first conjugating a molecule via the azide group, followed by deprotection of the t-Boc group for subsequent reaction.

  • Click Chemistry Conjugation:

    • Dissolve your alkyne-containing molecule in a neutral or slightly basic buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add this compound (typically 1.5-3 equivalents).

    • If performing a CuAAC reaction, add the copper (I) catalyst and ligand.

    • Incubate the reaction at room temperature for 1-4 hours.

    • Purify the resulting conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.

  • t-Boc Deprotection:

    • Lyophilize the purified conjugate to dryness.

    • Reconstitute the conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Incubate at room temperature for 30-60 minutes.

    • Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.

  • Aminooxy Conjugation:

    • The resulting deprotected conjugate can now be reacted with an aldehyde or ketone-containing molecule in a suitable buffer (typically pH 4-5.5) to form a stable oxime linkage.

Visualizations

Chemical Structure and Instability of this compound cluster_structure This compound cluster_instability Primary Instability in Aqueous Buffer tboc t-Boc (tert-butoxycarbonyl) aminooxy Aminooxy tboc->aminooxy -O- deprotected_aminooxy Free Aminooxy tboc->deprotected_aminooxy peg5 PEG5 Spacer aminooxy->peg5 - azide Azide peg5->azide - acid H+ (Aqueous Acid) acid->tboc Cleavage

Caption: Structure of this compound and its acid-labile t-Boc group.

Experimental Workflow for Two-Step Bioconjugation start Start: Alkyne-Molecule + This compound click_reaction Step 1: Click Chemistry (e.g., CuAAC or SPAAC) Buffer pH 7.4 start->click_reaction purification1 Purification (e.g., SEC, Dialysis) click_reaction->purification1 conjugate1 Intermediate Conjugate: Alkyne-Molecule-PEG5-Aminooxy-Boc purification1->conjugate1 deprotection Step 2: t-Boc Deprotection (e.g., TFA in DCM) conjugate1->deprotection conjugate2 Deprotected Conjugate: Alkyne-Molecule-PEG5-Aminooxy deprotection->conjugate2 oxime_ligation Step 3: Oxime Ligation with Aldehyde/Ketone-Molecule Buffer pH 4-5.5 conjugate2->oxime_ligation purification2 Purification oxime_ligation->purification2 final_product Final Product purification2->final_product

Caption: Workflow for a two-step bioconjugation using this compound.

References

Technical Support Center: Characterizing Heterobifunctional Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with heterobifunctional crosslinkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of crosslinked molecules.

Frequently Asked Questions (FAQs)

Q1: What are heterobifunctional crosslinkers and why are they used?

Heterobifunctional crosslinkers are reagents with two different reactive groups at either end of a spacer arm. This design allows for sequential, controlled conjugation of two different molecules, minimizing the formation of unwanted polymers or self-conjugation, which can be a significant issue with homobifunctional crosslinkers that have identical reactive groups.[1][2][3] They are widely used to link proteins, peptides, nucleic acids, and other biomolecules to study protein-protein interactions, create antibody-drug conjugates (ADCs), and immobilize molecules to surfaces.[1][4]

Q2: What are the most common reactive groups in heterobifunctional crosslinkers?

The most frequently used reactive groups include:

  • N-hydroxysuccinimide (NHS) esters: These react with primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[5][3]

  • Maleimides: These specifically react with sulfhydryl groups (-SH) on cysteine residues.[5][6]

  • Photo-reactive groups (e.g., aryl azides, diazirines): These are inert until activated by UV light, at which point they can react non-specifically with nearby molecules.[3][7][8]

  • Carbonyl-reactive groups (e.g., hydrazides): These react with aldehydes and ketones, which can be present on glycoproteins after oxidation.[3]

Q3: Why is the yield of my crosslinked conjugate low?

Low yield is a common problem in crosslinking experiments and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, buffer components that interfere with the reaction (e.g., Tris or glycine (B1666218) in amine-reactive crosslinking), or improper temperature can all reduce efficiency.[9][10][11]

  • Inactive Functional Groups: The target amine or sulfhydryl groups on your proteins may be inaccessible or modified.[9]

  • Hydrolysis of the Crosslinker: Many crosslinkers, especially NHS esters, are moisture-sensitive and can hydrolyze if not handled properly.[11][12] Stock solutions should be prepared fresh and in anhydrous solvents like DMSO or DMF.[9][12]

  • Inefficient Purification: The purification method may not be suitable for separating the conjugate from unreacted components, leading to product loss.[13]

  • Protein Precipitation: Over-crosslinking or the use of hydrophobic crosslinkers can lead to protein aggregation and precipitation.[2][11]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Low Crosslinking Efficiency
Potential Cause Recommended Solution
Incorrect Buffer For NHS ester reactions, use an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[8] For maleimide (B117702) reactions, a pH of 6.5-7.5 is optimal to ensure specific reaction with sulfhydryls.[6] Avoid buffers containing Tris or glycine for amine-reactive steps.[10][11]
Suboptimal Molar Ratio Empirically determine the optimal molar excess of the crosslinker. A 10- to 50-fold molar excess is a common starting point.[14]
Protein Concentration Dilute protein solutions may require a higher molar excess of the crosslinker to achieve sufficient activation.[14]
Hydrolyzed Crosslinker Always allow the crosslinker vial to equilibrate to room temperature before opening to prevent condensation.[12][14] Prepare stock solutions immediately before use in an anhydrous solvent.[9]
Inaccessible Functional Groups Consider using a crosslinker with a longer spacer arm to overcome steric hindrance.[9] Confirm the presence of free amines or sulfhydryls using appropriate assays.
Protein Degradation Add protease inhibitors to your buffers and keep samples on ice to minimize degradation.[15]
Protein Precipitation During or After Crosslinking
Potential Cause Recommended Solution
Over-crosslinking Reduce the molar excess of the crosslinker or decrease the reaction time.[11]
Hydrophobic Crosslinker If using a hydrophobic crosslinker, consider switching to a water-soluble alternative, such as one containing a PEG spacer arm or a sulfo-NHS group.[2]
Inappropriate Buffer Conditions Ensure the buffer pH and salt concentration are optimal for your protein's stability.[15]
High Protein Concentration Perform the conjugation at a lower protein concentration to reduce the likelihood of intermolecular crosslinking and aggregation.[16]
Challenges in Mass Spectrometry Analysis
Potential Cause Recommended Solution
Low Abundance of Crosslinked Peptides The concentration of crosslinked peptides is often significantly lower than that of unmodified peptides.[17] Employ enrichment strategies, such as strong cation-exchange (SCX) chromatography, to increase the relative abundance of crosslinked species before MS analysis.[18]
Complex MS/MS Spectra The fragmentation of two crosslinked peptides results in a complex chimeric spectrum, making manual interpretation difficult.[19][20] Utilize specialized software such as MeroX, xQuest, or Skyline for automated analysis of crosslinking data.[18][21][22]
Unequal Fragmentation of Peptides Often, one peptide in a crosslinked pair fragments poorly.[23] Consider using MS-cleavable crosslinkers, which break apart in the mass spectrometer, allowing for the separate analysis of each peptide in an MS3 experiment.[23]
Ambiguous Identification Isobaric crosslinked species can lead to misassignments.[24] Ensure high mass accuracy for both precursor and fragment ions and demand sequencing information from both peptides for confident identification.[24]

Experimental Protocols

Protocol 1: Two-Step NHS-Maleimide Crosslinking (e.g., using SMCC)

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing a free sulfhydryl group (Protein-SH).

Materials:

  • Protein-NH2 (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)

  • Protein-SH (in a sulfhydryl-compatible buffer, e.g., PBS pH 6.5-7.0)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation:

    • Equilibrate the SMCC vial to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.[9]

  • Activation of Protein-NH2:

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH2 solution.

    • Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle stirring.[9]

  • Removal of Excess Crosslinker:

    • Immediately after incubation, remove the unreacted SMCC using a desalting column equilibrated with a sulfhydryl-compatible buffer (e.g., PBS, pH 6.5-7.0). This step is crucial to prevent unwanted side reactions.[9]

  • Conjugation to Protein-SH:

    • Add the maleimide-activated Protein-NH2 to the Protein-SH solution. The optimal molar ratio should be determined empirically.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to separate the conjugate from unreacted proteins and byproducts.[9][13]

Protocol 2: Photo-reactive Crosslinking

This protocol provides a general workflow for using a heterobifunctional crosslinker with a photo-reactive group (e.g., an aryl azide).

Materials:

  • Bait protein with an accessible functional group (e.g., primary amines).

  • Heterobifunctional photo-reactive crosslinker (e.g., with an NHS ester and an aryl azide).

  • Interacting partner protein(s) or cell lysate.

  • UV lamp (typically 254-370 nm, depending on the crosslinker).

  • Reaction buffer compatible with the first reaction step (e.g., amine-free buffer for NHS ester reaction).

Procedure:

  • Initial Conjugation (in subdued light):

    • Perform all steps before UV activation in low light conditions or with reaction vessels wrapped in foil to prevent premature activation of the photo-reactive group.[7][8]

    • Conjugate the crosslinker to the bait protein via the specific reactive group (e.g., NHS ester to amines) following a similar procedure as in Protocol 1, Step 2.

  • Removal of Excess Crosslinker:

    • Remove the unreacted crosslinker using a desalting column or dialysis.

  • Incubation with Interacting Partner:

    • Add the labeled bait protein to the solution containing the interacting partner(s) (e.g., purified protein or cell lysate) and allow them to interact.

  • Photo-activation:

    • Expose the sample to UV light from a suitable lamp for a predetermined amount of time (typically 5-15 minutes). The optimal exposure time and distance from the lamp should be determined empirically.[8] The UV light will activate the photo-reactive group, causing it to covalently bond with nearby molecules.

  • Analysis:

    • The crosslinked products can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Visualizations

Experimental_Workflow_NHS_Maleimide cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Final Purification Protein_NH2 Protein with Primary Amines Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein Add SMCC (pH 7.2-8.0) SMCC SMCC Crosslinker SMCC->Activated_Protein Desalting Desalting Column Activated_Protein->Desalting Excess_SMCC Excess SMCC Desalting->Excess_SMCC Removal Conjugate Final Conjugate Desalting->Conjugate Add Protein-SH (pH 6.5-7.5) Protein_SH Protein with Sulfhydryl Protein_SH->Conjugate Final_Purification SEC/Affinity Chromatography Conjugate->Final_Purification Purified_Conjugate Purified Conjugate Final_Purification->Purified_Conjugate

Caption: Workflow for two-step NHS-Maleimide crosslinking.

Mass_Spec_Workflow Crosslinked_Sample Crosslinked Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinked_Sample->Digestion Peptide_Mixture Complex Peptide Mixture Digestion->Peptide_Mixture Enrichment Enrichment of Crosslinked Peptides (e.g., SCX) Peptide_Mixture->Enrichment Enriched_Peptides Enriched Crosslinked Peptides Enrichment->Enriched_Peptides LC_MSMS LC-MS/MS Analysis Enriched_Peptides->LC_MSMS MS_Data Mass Spectrometry Data LC_MSMS->MS_Data Data_Analysis Data Analysis Software (e.g., MeroX, xQuest) MS_Data->Data_Analysis Identified_Crosslinks Identified Crosslinks Data_Analysis->Identified_Crosslinks

Caption: Mass spectrometry workflow for crosslinked samples.

Troubleshooting_Logic cluster_reaction Reaction Conditions cluster_reagents Reagent Integrity cluster_protein Protein Issues cluster_purification Purification Start Low Conjugate Yield Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Reagents Check Reagent Integrity Start->Check_Reagents Check_Protein Check Protein Activity/ Accessibility Start->Check_Protein Check_Purification Check Purification Method Start->Check_Purification Buffer_pH Incorrect Buffer/pH? Check_Reaction->Buffer_pH Molar_Ratio Suboptimal Molar Ratio? Check_Reaction->Molar_Ratio Time_Temp Incorrect Time/Temp? Check_Reaction->Time_Temp Crosslinker_Hydrolysis Crosslinker Hydrolyzed? Check_Reagents->Crosslinker_Hydrolysis Group_Accessibility Functional Groups Inaccessible? Check_Protein->Group_Accessibility Protein_Precipitation Protein Precipitation? Check_Protein->Protein_Precipitation Method_Efficiency Inefficient Separation? Check_Purification->Method_Efficiency

Caption: Troubleshooting logic for low crosslinking yield.

References

how to confirm successful conjugation to t-Boc-Aminooxy-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using t-Boc-Aminooxy-PEG5-azide in conjugation experiments. It includes frequently asked questions (FAQs), troubleshooting advice, detailed analytical protocols, and a summary of key quantitative data to help you confirm successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function?

This compound is a bifunctional, discrete PEG (dPEG®) linker used in bioconjugation and for creating PROTACs.[1][2] It has two distinct reactive ends separated by a hydrophilic 5-unit polyethylene (B3416737) glycol spacer:

  • t-Boc-Aminooxy group : This is a protected aminooxy group. After deprotection (removal of the t-Boc group) under acidic conditions, the resulting aminooxy group reacts with aldehydes or ketones to form a stable oxime bond.[3][4]

  • Azide (B81097) group : This group is used in "click chemistry." It reacts very specifically with alkyne groups in a copper-catalyzed reaction (CuAAC) or with strained cyclooctynes (like DBCO or BCN) in a copper-free reaction (SPAAC) to form a stable triazole linkage.[1][5][6]

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[7][8]

Q2: What are the primary analytical methods to confirm a successful conjugation reaction?

Successful conjugation can be confirmed by a combination of analytical techniques that detect changes in the physical and chemical properties of your starting materials. The primary methods include:

  • Mass Spectrometry (MS) : To confirm the expected increase in molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To observe shifts in proton signals and the appearance/disappearance of peaks corresponding to the linker and target molecule.[9][10]

  • High-Performance Liquid Chromatography (HPLC) : To observe a shift in retention time, indicating a change in the molecule's size or hydrophobicity.[11][12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To detect the disappearance of the characteristic azide peak.

Q3: How do I use Mass Spectrometry (MS) to confirm conjugation?

Mass spectrometry is one of the most definitive methods for confirming conjugation. Upon successful conjugation, you should observe an increase in the molecular weight of your target molecule corresponding to the mass of the added PEG linker.

The analysis can be challenging due to the nature of PEGylated molecules, which can produce complex spectra with multiple charge states.[7][14][15] Using high-resolution mass spectrometry (like ESI-TOF) and deconvolution software is highly recommended to determine the zero-charge mass accurately.[15]

Q4: My mass spectrum looks very complex. What should I be looking for?

PEGylated molecules often produce a distribution of peaks in a mass spectrum. Here's what to look for:

  • Deconvoluted Mass : Use the deconvolution software to convert the raw multi-charge spectrum into a zero-charge mass spectrum. The major peak should correspond to the theoretical mass of your final conjugate.

  • Mass Shift : Compare the deconvoluted mass of your starting material with that of the reaction product. The difference should match the mass of the incorporated linker.

  • PEG Polydispersity Signature : Even with discrete PEGs, you may see smaller satellite peaks around the main conjugate peak that differ by 44.03 Da, which is the mass of a single ethylene (B1197577) glycol unit (-CH₂CH₂O-).[14]

Q5: How can ¹H NMR spectroscopy help confirm my conjugation?

¹H NMR is particularly useful for characterizing small molecule conjugations. By comparing the spectra of your starting materials and the final product, you can identify key changes:

  • Disappearance of Reactant Signals : The signals corresponding to the protons on the reactive moiety of your starting molecule (e.g., the alkyne proton) should disappear or reduce significantly.

  • Appearance of New Signals : You should see new signals corresponding to the PEG linker, most notably the strong, broad signal from the PEG backbone protons (-O-CH₂-CH₂-O-) around 3.6 ppm.[16]

  • Shifts in Adjacent Protons : Protons on your target molecule that are close to the conjugation site will likely experience a chemical shift after the linker is attached. Comparing the integration of these signals can also help determine conjugation efficiency.[17]

Q6: Is HPLC a reliable way to assess my conjugation reaction?

Yes, HPLC is an excellent tool for monitoring the progress of the reaction and assessing the purity of the final product.[18][19] When you conjugate the this compound linker to your molecule, its physicochemical properties change, leading to a different elution profile on an HPLC column.

  • Reverse-Phase HPLC (RP-HPLC) : Conjugation typically increases the hydrophilicity of a small molecule, leading to an earlier retention time on a C4 or C18 column. For larger biomolecules like proteins, the change in hydrophobicity might be different, but a clear shift in retention time between the starting material and the product is expected.[12]

  • Hydrophobic Interaction Chromatography (HIC) : This technique is well-suited for analyzing protein conjugates like antibody-drug conjugates (ADCs). It separates molecules based on hydrophobicity under non-denaturing conditions. Different species (unconjugated, singly conjugated, etc.) will have different retention times.[11]

Q7: What changes should I look for in an FTIR spectrum?

FTIR is a straightforward method for confirming the reaction of the azide group.

  • Disappearance of the Azide Peak : The azide group (N₃) has a very strong, sharp, and characteristic absorption peak around 2100 cm⁻¹ .[20][21] The disappearance or significant reduction of this peak is a clear and reliable indicator that the azide has successfully reacted via click chemistry.

  • Formation of Oxime Bond : The formation of the C=N bond in the oxime linkage can sometimes be observed as a weak to medium band in the 1620-1690 cm⁻¹ region, though it may be obscured by other peaks.[22]

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound and its conjugation.

ParameterValueAnalytical TechniqueExpected Observation
Molecular Weight 422.48 g/mol [23]Mass SpectrometryMass of the intact linker.
Mass of Deprotected Linker 322.39 g/mol Mass SpectrometryMass of the linker after t-Boc removal.
Mass Shift (Oxime Formation) +321.38 DaMass SpectrometryMass increase after conjugation and loss of H₂O.
Mass Shift (Click Chemistry) +422.48 DaMass SpectrometryMass increase when azide reacts with an alkyne.
PEG Backbone Protons ~3.6 ppm¹H NMRStrong, characteristic signal for -(CH₂)₂-O- groups.[16]
Azide (N₃) Stretch ~2100 cm⁻¹FTIRStrong, sharp peak that disappears upon reaction.[20][21]
Oxime (C=N) Stretch 1620-1690 cm⁻¹FTIRAppearance of a new peak in this region.[22]

Experimental Workflow for Confirmation

The following diagram outlines the general workflow for synthesizing, purifying, and analyzing your conjugate.

G cluster_methods Analytical Methods start Conjugation Reaction (Target + Linker) purification Purification (e.g., HPLC, SEC) start->purification analysis Analysis of Product purification->analysis Purified Product ms Mass Spectrometry (Confirm Mass) analysis->ms nmr NMR Spectroscopy (Confirm Structure) analysis->nmr hplc HPLC Analysis (Confirm Purity) analysis->hplc ftir FTIR Spectroscopy (Confirm Reaction) analysis->ftir result Successful Conjugate Confirmed ms->result nmr->result hplc->result ftir->result

References

Technical Support Center: Post-Reaction Purification of t-Boc-Aminooxy-PEG5-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of excess t-Boc-Aminooxy-PEG5-azide following its conjugation to a target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing excess this compound?

A1: The primary challenges stem from the physicochemical properties of the PEGylated reagent and the resulting conjugate. These include:

  • High Polarity and Water Solubility: The polyethylene (B3416737) glycol (PEG) chain imparts high water solubility to the reagent, which can make extraction into organic solvents inefficient.

  • Size Similarity: If the target molecule is small, the size difference between the desired product and the excess PEG reagent may not be significant enough for easy separation by size exclusion chromatography.

  • Co-elution in Chromatography: The PEG chain can influence the chromatographic behavior of the conjugate, sometimes causing it to co-elute with the excess reagent in reverse-phase or other forms of chromatography.

Q2: What are the primary methods for purifying my PEGylated product?

A2: The most common and effective methods for removing excess this compound include Size Exclusion Chromatography (SEC), Reverse Phase Chromatography (RPC), Ion Exchange Chromatography (IEC), and tangential flow filtration (TFF) or dialysis.[][2] The choice of method depends on the properties of your target molecule and the nature of the conjugate.

Q3: How does Size Exclusion Chromatography (SEC) work for this purification?

A3: SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size in solution).[] Your PEGylated product will be larger than the unreacted this compound and will therefore elute earlier from the column. This method is particularly effective when your target molecule is significantly larger than the PEG linker.[][]

Q4: When should I consider using Reverse Phase Chromatography (RPC)?

A4: RPC separates molecules based on their hydrophobicity.[][4] The this compound is a relatively polar molecule. If your target molecule is sufficiently hydrophobic, the resulting conjugate will also likely be hydrophobic and will be well-retained on a reverse-phase column, allowing the more polar, excess PEG reagent to be washed away. RPC can offer very high resolution and is often used for purifying PEGylated peptides and small molecules.[][4]

Q5: Can Ion Exchange Chromatography (IEC) be used for this purification?

A5: Yes, if your target molecule possesses a net charge. The PEG linker is neutral and can shield the charges on your molecule, leading to a change in its interaction with the ion exchange resin.[] This difference in charge interaction between the PEGylated product and the un-PEGylated starting material (if any remains) can be exploited for separation. It is less effective for removing the neutral excess PEG reagent itself unless the conjugate has a different charge from the starting material.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete removal of excess PEG reagent as confirmed by LC-MS or NMR. Inadequate separation by the chosen chromatography method. Optimize your chromatography method: - For SEC, ensure your column has the appropriate pore size to resolve the sizes of your product and the excess reagent.- For RPC, adjust the gradient steepness and organic solvent composition to maximize the resolution between your product and the PEG reagent. A shallower gradient can often improve separation.[5]
Product co-elutes with the excess PEG reagent. Similar polarity or size of the product and the excess reagent. Consider an alternative purification strategy: - If using SEC, try RPC, and vice-versa.- Employ a multi-modal chromatography approach, for instance, an ion-exchange step followed by a reverse-phase polish.- For larger biomolecules, consider tangential flow filtration (TFF) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane to remove the smaller PEG reagent.[6]
Low recovery of the PEGylated product. Product is adsorbing to the chromatography column or filtration membrane. Modify your experimental conditions: - Add a small amount of an organic modifier (e.g., acetonitrile (B52724) or isopropanol) to the mobile phase in SEC to reduce hydrophobic interactions.- For RPC, ensure the elution solvent is strong enough to desorb your product from the column.- When using TFF or dialysis, select a membrane material known for low protein binding.
The purified product is not stable. Harsh purification conditions (e.g., extreme pH from TFA in RPC). Neutralize the product fractions immediately after purification. - Lyophilize the product from a neutral pH buffer.- Consider a chromatography method that uses milder mobile phases.

Purification Method Selection

The choice of purification method is critical and depends on the nature of the molecule that has been conjugated with the this compound.

G start Post-Reaction Mixture is_biomolecule Is the target a large biomolecule (e.g., protein, antibody)? start->is_biomolecule is_small_molecule Is the target a small molecule or peptide? is_biomolecule->is_small_molecule No sec_or_tff Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) is_biomolecule->sec_or_tff Yes rpc Reverse Phase Chromatography (RPC) is_small_molecule->rpc Yes iec Is there a significant charge difference? is_small_molecule->iec Consider end Purified Product sec_or_tff->end rpc->end ion_exchange Ion Exchange Chromatography (IEC) iec->ion_exchange Yes ion_exchange->end

Caption: Decision tree for selecting a purification method.

Experimental Protocol: Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general procedure for the removal of excess this compound from a PEGylated protein using SEC.

1. Materials and Equipment:

  • Size exclusion chromatography column suitable for the size range of the product.

  • HPLC or FPLC system with a UV detector.

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer, filtered and degassed.

  • Sample: Reaction mixture containing the PEGylated protein and excess this compound.

  • Fraction collector.

2. Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Preparation: If necessary, concentrate the reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated protein will elute first, followed by the smaller, unreacted this compound. Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, LC-MS) to identify the fractions containing the purified PEGylated product, free of the excess PEG reagent.

  • Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample to the desired concentration.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Final Product equilibration Equilibrate SEC Column sample_prep Prepare and Filter Sample equilibration->sample_prep injection Inject Sample sample_prep->injection elution Isocratic Elution injection->elution collection Collect Fractions elution->collection analysis Analyze Fractions (LC-MS/SDS-PAGE) collection->analysis pooling Pool Pure Fractions analysis->pooling concentration Concentrate Product pooling->concentration

Caption: Workflow for purification using Size Exclusion Chromatography.

Quantitative Data Summary

Purification MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radiusLarge biomoleculesMild conditions, robust, good for removing small impurities[][]Lower resolution for molecules of similar size, limited loading capacity
Reverse Phase Chromatography (RPC) Separation by hydrophobicitySmall molecules, peptidesHigh resolution, can separate isomers[][4]Can use harsh organic solvents and acids, may denature sensitive proteins
Ion Exchange Chromatography (IEC) Separation by net chargeCharged moleculesHigh capacity, mild conditionsNot effective for neutral molecules, PEG can interfere with binding[]
Tangential Flow Filtration (TFF)/Dialysis Separation by molecular weight cutoffLarge biomoleculesScalable, can be gentle on the productMay not provide complete removal, potential for product loss to membrane[6]

References

Navigating Solubility Challenges with t-Boc-Aminooxy-PEG5-azide Conjugates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often encounter solubility hurdles when working with complex bioconjugation linkers. This technical support center provides a comprehensive guide to understanding and troubleshooting solubility issues associated with t-Boc-Aminooxy-PEG5-azide, a heterobifunctional PEG linker crucial for the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is PEG included in its structure?

A1: this compound is a chemical linker with three key components: a t-Boc protected aminooxy group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The PEG spacer is integral to the molecule's design, primarily to enhance its solubility in aqueous solutions.[1][2][3][4] PEG chains are hydrophilic and can help to overcome the poor solubility often associated with complex organic molecules used in bioconjugation.[1][4]

Q2: In which solvents is this compound generally soluble?

A2: Generally, PEG-containing linkers like this compound are soluble in a range of common laboratory solvents. These include water and aqueous buffers, as well as organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), chloroform, and methylene (B1212753) chloride.[5] They exhibit lower solubility in alcohols and toluene, and are generally insoluble in ether. For preparing stock solutions, anhydrous DMSO or DMF are often recommended.[5][6]

Q3: How do the t-Boc and azide functional groups affect the solubility of the molecule?

A3: While the PEG chain significantly enhances hydrophilicity, the terminal functional groups can modulate the overall solubility. The t-Boc (tert-Butyloxycarbonyl) group is relatively hydrophobic, which can slightly decrease aqueous solubility compared to a free amine. The azide group is a non-ionic, polar group. Some studies suggest that azide terminal groups on PEG chains may disrupt the crystal lattice structure of the polymer, which could influence its dissolution kinetics, though its direct impact on overall solubility in various solvents is not extensively documented.[7]

Q4: What are the ideal storage conditions to maintain the solubility and integrity of this compound?

A4: To prevent degradation and maintain solubility characteristics, this compound should be stored in a freezer at -20°C or lower, protected from light and moisture.[5] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the functional groups and affect solubility.[5]

Troubleshooting Guide

Issue 1: The compound is difficult to dissolve in the chosen solvent.
  • Potential Cause: The concentration of the compound may be too high for the selected solvent, or the dissolution kinetics may be slow at room temperature.

  • Troubleshooting Steps:

    • Reduce Concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.

    • Gentle Heating: For organic solvents like DMSO or DMF, gentle warming to 40-50°C can aid dissolution.[5] Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a bath sonicator to provide energy to break up solid particles and enhance solvation.

    • Vortexing: Vigorous vortexing can also help to accelerate the dissolution process.

    • Change Solvent: If the compound remains insoluble, consider switching to a different recommended solvent (see solubility table below).

Issue 2: The compound dissolves initially but precipitates out of solution upon addition to an aqueous buffer.
  • Potential Cause: The final concentration of the organic co-solvent (e.g., DMSO) in the aqueous buffer is too high, causing the compound to crash out. This is a common issue when adding a concentrated stock solution to a buffer.[6]

  • Troubleshooting Steps:

    • Minimize Organic Solvent: Ensure the volume of the organic stock solution is a small fraction (typically less than 5%) of the total final volume of the aqueous solution.[6]

    • Slow Addition: Add the stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound and organic solvent.[6]

    • Optimize Buffer Conditions: Check the pH and ionic strength of your buffer. While PEG itself is generally insensitive to pH, extreme pH values can affect the stability of the t-Boc protecting group.

Issue 3: Inconsistent results or decreased reactivity in conjugation experiments.
  • Potential Cause: The compound may have degraded due to improper storage or handling, particularly from exposure to moisture. Hydrolysis of the t-Boc group or the azide can lead to impurities with different solubility profiles and reduced reactivity.[6]

  • Troubleshooting Steps:

    • Use Fresh Reagent: Whenever possible, use a fresh vial of the compound or one that has been stored under the recommended desiccated and cold conditions.

    • Prepare Fresh Stock Solutions: Prepare stock solutions in anhydrous solvent immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

    • Verify Purity: If degradation is suspected, consider analytical techniques such as HPLC-MS to check the purity of the compound.

Quantitative Data Summary

The following table summarizes the known and expected solubility of this compound and similar PEG derivatives in common laboratory solvents. Please note that specific quantitative data for this exact compound is limited, and some values are based on the general properties of bifunctional PEG linkers.

SolventExpected SolubilityConcentrationNotes
DMSOHigh≥ 10 mMRecommended for stock solutions.[5]
DMFHighSolubleRecommended for stock solutions.[5]
WaterModerateSolubleThe PEG chain enhances aqueous solubility.[8]
PBS (pH 7.4)ModerateSolubleSolubility can be affected by buffer components.
ChloroformHighSolubleA common organic solvent for PEG derivatives.[5]
Dichloromethane (DCM)HighSolubleAnother common organic solvent for PEGs.[5]
Methanol / EthanolModerateLess SolubleSolubility may be limited compared to DMSO/DMF.[5]
TolueneLowLess SolubleGentle heating may be required.[5]
Diethyl EtherVery LowInsolubleGenerally not a suitable solvent for PEGs.

Experimental Protocols

Protocol for Preparing a Stock Solution in an Organic Solvent

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening.

  • Weighing: In a fume hood, quickly weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the solid is fully dissolved. If necessary, gently warm the vial (up to 50°C) or sonicate for a few minutes to aid dissolution.

  • Storage: If not for immediate use, blanket the vial with an inert gas (e.g., argon or nitrogen), cap tightly, and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for Diluting into an Aqueous Buffer

  • Prepare Buffer: Have your aqueous buffer (e.g., PBS) ready in a suitable container.

  • Stirring: Place the buffer on a stir plate with a stir bar and begin stirring at a moderate speed.

  • Slow Addition: Using a pipette, add the organic stock solution drop-by-drop to the center of the vortex in the stirring buffer. This ensures rapid mixing and prevents localized precipitation.

  • Final Concentration: Ensure the final volume of the organic solvent does not exceed 5% of the total buffer volume.

  • Visual Inspection: After addition, visually inspect the solution for any signs of precipitation or cloudiness.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for addressing solubility issues with this compound conjugates.

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_solvent Is the solvent appropriate? (e.g., DMSO, DMF, Water) start->check_solvent change_solvent Select a recommended solvent from the solubility table. check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration reduce_concentration Lower the concentration. check_concentration->reduce_concentration Yes apply_energy Apply gentle heat (40-50°C) or sonication. check_concentration->apply_energy No reduce_concentration->apply_energy check_dissolution Does the compound dissolve? apply_energy->check_dissolution precipitation_in_buffer Issue: Precipitation in Aqueous Buffer check_dissolution->precipitation_in_buffer No, precipitates in buffer check_stability Is the compound degraded? (Improper storage) check_dissolution->check_stability No, does not dissolve at all success Success: Compound is Soluble check_dissolution->success Yes check_cosolvent_ratio Is organic solvent < 5% of total volume? precipitation_in_buffer->check_cosolvent_ratio adjust_cosolvent Decrease the volume of the stock solution added. check_cosolvent_ratio->adjust_cosolvent No slow_addition Add stock solution slowly with vigorous stirring. check_cosolvent_ratio->slow_addition Yes adjust_cosolvent->slow_addition slow_addition->success check_stability->change_solvent No, reagent is fresh use_fresh Use fresh reagent and prepare new stock solution. check_stability->use_fresh Yes use_fresh->check_solvent

Caption: A step-by-step decision tree for troubleshooting common solubility problems.

References

Technical Support Center: Optimizing SPAAC Reactions with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, with a particular focus on the use of Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: How do PEG linkers improve SPAAC reaction times?

A1: Incorporating a PEG linker between the cyclooctyne (B158145) (e.g., DBCO) and the molecule of interest can significantly increase reaction rates.[1][2] The PEG spacer extends the reactive group away from the surface of a biomolecule, which reduces steric hindrance and improves accessibility for the azide-containing reaction partner.[1] Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates by an average of 31 ± 16%.[2][3]

Q2: What are the key factors to consider when optimizing SPAAC reactions?

A2: Several factors influence the kinetics of SPAAC reactions. Key considerations include:

  • Reactant Concentration: Increasing the concentration of both the azide (B81097) and cyclooctyne reagents will lead to faster reaction rates, following the law of mass action.[1]

  • Buffer and pH: The choice of buffer and the reaction pH can have a significant impact on reaction kinetics. For instance, reactions in HEPES buffer at pH 7 have been shown to have higher rate constants compared to PBS at the same pH.[3] Generally, higher pH values tend to increase reaction rates, although this can be buffer-dependent.[3]

  • Solvent: While SPAAC reactions are often performed in aqueous buffers for biological applications, the addition of organic solvents like DMSO can enhance the solubility of reagents.[2] It's noteworthy that 1,3-dipolar cycloaddition reaction rates can increase with a higher mole fraction of water in the solvent mixture.[2]

  • Structure of the Azide: The electronic properties of the azide molecule play a role. Azides with electron-donating groups can react more quickly.[1][2][3] For example, 1-azido-1-deoxy-β-D-glucopyranoside has been observed to react faster than 3-azido-L-alanine.[1][2][3]

Q3: Can I monitor the progress of my SPAAC reaction in real-time?

A3: Yes, the progress of SPAAC reactions involving DBCO can be monitored using UV-Vis spectroscopy.[1] DBCO has a characteristic absorbance peak at approximately 309-310 nm, which disappears as the cycloaddition reaction proceeds to form the triazole product.[1][4] By tracking the decrease in absorbance over time, you can determine the reaction's pseudo-first-order rate constants.[1]

Troubleshooting Guide

Q4: My SPAAC reaction is slow or incomplete. What are the possible causes and solutions?

A4: Slow or incomplete reactions are a common issue. Here are several potential causes and troubleshooting steps:

  • Low Reactant Concentration:

    • Cause: The rate of a bimolecular reaction is dependent on the concentration of both reactants.

    • Solution: Increase the concentration of one or both of your reactants. If solubility is a limiting factor, consider using a cosolvent like DMSO to increase the concentration of hydrophobic reagents.[5]

  • Presence of Competing Azides:

    • Cause: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-labeled molecule for the DBCO reagent, significantly reducing the efficiency of your intended reaction.[1] SPAAC is highly sensitive to even low concentrations of inorganic azides.[1]

    • Solution: It is crucial to use azide-free buffers throughout your experiment.[1] Ensure all buffers and solutions are freshly prepared or certified azide-free.

  • Steric Hindrance:

    • Cause: The reactive azide or alkyne group may be sterically hindered by the surrounding molecular structure, preventing efficient reaction.

    • Solution: The use of a PEG linker can help to extend the reactive moiety away from the bulk of the molecule, reducing steric hindrance and increasing the reaction rate.[1][2]

  • Suboptimal Buffer Conditions:

    • Cause: The buffer type and pH can significantly affect reaction kinetics.[3]

    • Solution: Screen different buffer systems and pH values. For example, HEPES buffer at pH 7 has been shown to yield higher reaction rates than PBS at the same pH.[3]

Q5: I am observing non-specific labeling or unexpected side reactions. What could be the cause?

A5: While SPAAC is a highly specific bioorthogonal reaction, non-specific labeling can occasionally occur.

  • Cause: Highly reactive cyclooctynes can be susceptible to side reactions, particularly over long incubation times or under harsh conditions. The stability of the DBCO functional group can decrease over time, especially with exposure to water which can add to the triple bond.

  • Solution:

    • Optimize reaction time; aim for the shortest time necessary for complete conjugation.[5]

    • If possible, perform the reaction at a lower temperature (e.g., 4°C) to minimize side reactions, though this will also slow down the desired reaction.[5]

    • Ensure the purity of your reagents. Impurities in either the azide or cyclooctyne component can lead to unexpected products.

    • If quenching the reaction is necessary, a reagent that reacts with the excess DBCO can be added.[1]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)

Buffer (pH)Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideSulfo DBCO-amine + 3-azido-L-alanine
PBS (pH 7)0.32–0.85[3]Data not specified
HEPES (pH 7)0.55–1.22[3]Data not specified
DMEM0.59-0.97[2][3]Data not specified
RPMI0.27-0.77[2][3]Data not specified

Table 2: Impact of PEG Linker on Reaction Rate

ReactantsConditionSecond-Order Rate Constant (M⁻¹s⁻¹)Rate Enhancement with PEG
DBCO-trastuzumab + AzideWithout PEG₅ linker0.18-0.37[2][3]N/A
DBCO-PEG₅-trastuzumab + AzideWith PEG₅ linker31 ± 16% increase[2][3]31 ± 16%[2][3]

Experimental Protocols

Protocol 1: General Workflow for SPAAC Conjugation

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in an appropriate azide-free buffer (e.g., PBS or HEPES at pH 7-7.5) to the desired concentration.

    • Dissolve the DBCO-PEG-functionalized molecule in a compatible solvent (e.g., DMSO for hydrophobic molecules, or directly in the reaction buffer if soluble) to create a stock solution.[5]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing solution with the DBCO-PEG solution. A typical starting point is a 1.5 to 5-fold molar excess of the smaller molecule.

    • Ensure the final concentration of any organic solvent (like DMSO) is compatible with the stability and function of your biomolecules.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature. Common conditions are room temperature (20-25°C) for 1-4 hours or 4°C for 12-24 hours.[4][5] The optimal time and temperature should be determined empirically.

    • Protect the reaction from light if either of the components is light-sensitive.

  • Reaction Quenching (Optional):

    • If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess DBCO.[1]

  • Purification:

    • Remove excess, unreacted reagents from the conjugated product. This can be achieved by methods such as size exclusion chromatography (e.g., desalting columns), dialysis, or HPLC, depending on the properties of the product.[4]

Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectroscopy

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at the characteristic wavelength for your cyclooctyne (e.g., ~309 nm for DBCO).[1]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance is within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[1]

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately begin monitoring the absorbance at ~309 nm over time.[1] Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[1]

  • Data Analysis:

    • Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at ~309 nm) versus time.

    • For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.[1]

Visualizations

SPAAC_Mechanism Azide Azide-Functionalized Molecule (R1-N3) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Strain-Promoted DBCO DBCO-PEG-Linker (R2-PEG-DBCO) DBCO->TransitionState Triazole Stable Triazole Product (R1-Triazole-R2) TransitionState->Triazole Ring Formation

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Optimization_Workflow Start Start Optimization BufferScreen Screen Buffers & pH (e.g., PBS, HEPES) Start->BufferScreen Concentration Vary Reactant Concentrations BufferScreen->Concentration TimeCourse Perform Time-Course Experiment Concentration->TimeCourse Analysis Analyze Product Formation (e.g., SDS-PAGE, MS) TimeCourse->Analysis Optimal Optimal Conditions Identified Analysis->Optimal

Caption: A general workflow for optimizing SPAAC reaction conditions.

Troubleshooting_Tree Problem Slow or Incomplete Reaction? CheckAzide Is Sodium Azide in Buffers? Problem->CheckAzide YesAzide Prepare Azide-Free Buffers CheckAzide->YesAzide Yes NoAzide Check Reactant Concentrations CheckAzide->NoAzide No LowConc Are Concentrations Too Low? NoAzide->LowConc YesConc Increase Reactant Concentrations LowConc->YesConc Yes NoConc Consider Steric Hindrance LowConc->NoConc No Steric Is Steric Hindrance Likely? NoConc->Steric YesSteric Use Longer PEG Linker Steric->YesSteric Yes NoSteric Review Buffer Conditions Steric->NoSteric No

Caption: A decision tree for troubleshooting slow or incomplete SPAAC reactions.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-Aminooxy-PEG5-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of t-Boc-Aminooxy-PEG5-azide and its conjugates. It is designed to assist researchers in selecting the optimal analytical method for their specific applications, particularly in the fields of bioconjugation, proteomics, and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its key features include:

  • Aminooxy Group: The tert-butyloxycarbonyl (t-Boc) protected aminooxy group allows for the site-specific conjugation to molecules containing aldehyde or ketone functionalities, forming a stable oxime linkage. The t-Boc protecting group can be readily removed under acidic conditions.

  • PEG5 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, enhances the solubility and bioavailability of the resulting conjugate. The length of the PEG chain can be modulated to optimize the pharmacokinetic properties of the final product.

  • Azide (B81097) Group: The terminal azide group enables efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."

Mass Spectrometry for the Analysis of PEGylated Conjugates

Mass spectrometry is an indispensable tool for the characterization of this compound conjugates, providing critical information on molecular weight, purity, and structural integrity. The two most common ionization techniques employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Comparison of Mass Spectrometry Techniques
FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Principle Soft ionization technique that generates ions from a liquid solution by creating an aerosol and applying a high voltage.Soft ionization technique where a laser strikes a matrix of small organic molecules mixed with the analyte, leading to desorption and ionization.
Sample State Liquid (solution)Solid (co-crystallized with a matrix)
Ionization Produces multiply charged ions, which can be advantageous for high-mass molecules but can also lead to complex spectra.Primarily produces singly charged ions, resulting in simpler spectra.
Instrumentation Often coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).Typically a time-of-flight (TOF) analyzer is used, providing high mass accuracy.
Advantages Amenable to online separation, provides information on solution-phase conformations, and is generally more automated.[1]High sensitivity, tolerance to some salts and buffers, and provides a clear molecular weight profile with minimal fragmentation.[1]
Challenges Spectral complexity due to multiple charging and adduct formation, potential for in-source fragmentation.[1]Matrix selection is critical, potential for matrix-related interferences, and may not be suitable for online coupling with LC.

Quantitative Data Summary

The following table summarizes the key mass spectrometry characteristics of this compound and its common alternatives. This data is essential for accurate mass determination and identification of these linkers in complex biological samples.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Common Adducts Observed (ESI-MS)
t-Boc-Aminooxy-PEG2-azide C11H22N4O5290.1594[M+H]+, [M+Na]+, [M+K]+
t-Boc-Aminooxy-PEG3-azide C13H26N4O6334.1856[M+H]+, [M+Na]+, [M+K]+
t-Boc-Aminooxy-PEG4-azide C15H30N4O7378.2118[M+H]+, [M+Na]+, [M+K]+
This compound C17H34N4O8422.2380[M+H]+, [M+Na]+, [M+K]+
t-Boc-Aminooxy-PEG6-azide C19H38N4O9466.2642[M+H]+, [M+Na]+, [M+K]+
t-Boc-Aminooxy-PEG8-azide C23H46N4O11554.3167[M+H]+, [M+Na]+, [M+K]+

Note: The observed mass in a mass spectrometer will include the mass of the adduct ion (e.g., proton, sodium, potassium).

Experimental Protocols

Below are representative experimental protocols for the mass spectrometry analysis of a peptide conjugated with this compound.

Protocol 1: ESI-MS Analysis of a PEGylated Peptide
  • Sample Preparation:

    • Dissolve the this compound conjugated peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM.

    • For complex biological samples, prior purification using reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is recommended.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V (optimize to minimize in-source fragmentation).

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Mass Range: 100 - 2000 m/z.

  • Data Analysis:

    • Deconvolute the resulting spectrum to determine the zero-charge mass of the conjugate.

    • Identify the characteristic isotopic pattern of the PEGylated peptide. The mass difference between adjacent peaks in the isotopic cluster of a PEGylated species is approximately 44.026 Da (the mass of the ethylene glycol repeat unit).

Protocol 2: MALDI-TOF MS Analysis of a PEGylated Peptide
  • Sample and Matrix Preparation:

    • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for peptides and PEGylated compounds.[2][3] Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Sample Preparation: Mix the purified this compound conjugated peptide solution (typically 1-10 pmol/µL) with the matrix solution at a 1:1 ratio.

  • Spotting and Crystallization:

    • Spot 1 µL of the sample-matrix mixture onto a MALDI target plate.

    • Allow the spot to air-dry completely to form a co-crystal of the sample and matrix.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Fluence: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize fragmentation.

    • Mass Range: 500 - 5000 Da.

  • Data Analysis:

    • Identify the singly charged molecular ion peak ([M+H]+ or [M+Na]+).

    • Observe the distribution of peaks corresponding to the heterogeneity of the PEG linker, with each peak separated by approximately 44 Da.

Visualizations

Experimental Workflow for ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Conjugate This compound Conjugate Dissolve Dissolve in ACN/H2O + 0.1% FA Conjugate->Dissolve LC Liquid Chromatography (Optional Purification) Dissolve->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry ESI->MS Deconvolution Deconvolution MS->Deconvolution Identification Identification & Characterization Deconvolution->Identification Fragmentation_Pathway cluster_tBoc t-Boc Fragmentation cluster_PEG PEG Fragmentation cluster_Peptide Peptide Backbone Fragmentation Parent [M+H]+ Loss_isobutylene Loss of Isobutylene (-56 Da) Parent->Loss_isobutylene CID Loss_Boc Loss of t-Boc group (-100 Da) Parent->Loss_Boc CID Loss_PEG_unit Loss of PEG unit (-44 Da) Parent->Loss_PEG_unit CID b_ions b-ions Parent->b_ions CID y_ions y-ions Parent->y_ions CID Loss_multiple_PEG Sequential losses of PEG units (-n*44 Da) Loss_PEG_unit->Loss_multiple_PEG

References

A Comparative Guide to HPLC Methods for Purity Analysis of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification, however, introduces complexity in the manufacturing and quality control processes, necessitating robust analytical methods to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is an indispensable tool for the characterization and purity assessment of PEGylated molecules. This guide provides an objective comparison of the three most common HPLC methods employed for this purpose: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).

At a Glance: Comparison of HPLC Methods for PEGylated Molecule Analysis

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)
Primary Separation Principle HydrophobicityHydrodynamic Radius (Size)Surface Hydrophobicity
Primary Applications Separation of positional isomers, unreacted protein, and different degrees of PEGylation.[][2]Removal of high molecular weight aggregates and low molecular weight impurities (e.g., unreacted PEG).[]Separation of species with different degrees of PEGylation and positional isomers, particularly for high molecular weight PEGs.[][3]
Resolution of Positional Isomers HighLow to NoneModerate to High
Separation of Aggregates LimitedHighModerate
Removal of Free PEG GoodGoodModerate
Protein Recovery Can be lower due to potential on-column denaturation.HighHigh
Mobile Phase Conditions Denaturing (organic solvents, acids)Non-denaturing (aqueous buffers)Non-denaturing (high salt concentration)

Quantitative Performance Data

The following tables summarize key performance metrics for each HPLC method based on available experimental data. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in sample molecules, PEG size, and specific experimental conditions.

Table 1: Resolution (Rs)

SeparationHPLC MethodResolution (Rs)Reference Molecule/Condition
Native vs. Mono-PEGylated LysozymeHIC0.93PEG5000
Mono- vs. Di-PEGylated LysozymeHIC1.92PEG5000
Free PEG vs. PEG-conjugateSEC1.7Shodex Protein KW803 and KW804 columns in series
Free PEG vs. Non-PEGylated proteinSEC2.0Shodex Protein KW803 and KW804 columns in series

Table 2: Limit of Detection (LOD) & Limit of Quantitation (LOQ)

AnalyteHPLC MethodLODLOQ
Free PEGSEC with RI detection10 µg/mL25 µg/mL
PEG Granulocyte Colony Stimulating Factor (PEG GCSF)SEC3.125 µg/mL12.5 µg/mL

Table 3: Recovery

| Analyte | HPLC Method | Recovery (%) | |---|---|---|---| | Free PEG spiked in PEG-conjugate | SEC with RI detection | 78 - 120% | | Mono-PEGylated RNase A | HIC | ~85% |

Experimental Protocols

Detailed methodologies for each HPLC technique are provided below. These protocols represent common starting points and may require optimization for specific PEGylated molecules.

Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC separates molecules based on their hydrophobicity. The attachment of hydrophilic PEG chains generally reduces the retention time of PEGylated proteins compared to their native counterparts. This technique offers high resolution for separating species with different degrees of PEGylation and can even resolve positional isomers.[][2]

Experimental Parameters:

  • LC System: Agilent 1100 LC system or equivalent

  • Column: Jupiter 300 C18, 3 µm, 150 x 4.6 mm (for large PEG molecules) or Jupiter 300 C4, 5 µm, 150 x 4.6 mm (for small PEG molecules)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) and 2% Acetonitrile (ACN) in water

  • Mobile Phase B: 90% Acetonitrile and 0.085% TFA in water

  • Gradient: 20% to 65% B over 25 minutes

  • Flow Rate: 1 mL/min

  • Column Temperature: 45°C

  • Detection: UV at 220 nm

  • Injection Volume: 4 µL (10–15 µg of protein)

Size-Exclusion Chromatography (SEC) Protocol

SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a molecule, leading to earlier elution from the SEC column. This method is particularly effective for separating high molecular weight aggregates and removing unreacted, smaller PEG molecules from the desired product.[]

Experimental Parameters:

  • LC System: Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent

  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm

  • Mobile Phase: 20mM HEPES buffer, pH 6.5

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Detection: Refractive Index (RI) for free PEG quantification or UV at 280 nm for protein species

  • Injection Volume: 10 µL

Hydrophobic Interaction Chromatography (HIC) Protocol

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. The attachment of PEG can either increase or decrease the overall hydrophobicity of a protein, allowing for the separation of native, mono-, and multi-PEGylated species. HIC is particularly useful for separating positional isomers when high molecular weight PEG is used.[3]

Experimental Parameters:

  • LC System: Standard HPLC system

  • Column: Phenyl Toyopearl

  • Mobile Phase A (Binding): 0.35 M Sodium Citrate, 0.05 M Tris, pH 7.6

  • Mobile Phase B (Elution): 0.05 M Tris, pH 7.6

  • Gradient: Linear gradient from 100% A to 100% B over six column volumes

  • Flow Rate: 1 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 280 nm

  • Injection Volume: Dependent on column loading capacity

Visualizing the Workflow and Logic

To further clarify the experimental processes and the rationale for selecting a particular HPLC method, the following diagrams are provided.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample PEGylated Molecule Sample Dilution Dilute in Mobile Phase A Sample->Dilution Injection Inject 10-15 µg Dilution->Injection Column Jupiter C18 or C4 Column (45°C) Injection->Column Gradient Gradient Elution (20-65% B in 25 min) Column->Gradient Detection UV Detection (220 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Purity Assess Purity (Peak Area %) Chromatogram->Purity Isomers Identify Positional Isomers Chromatogram->Isomers

Caption: RP-HPLC Experimental Workflow for PEGylated Molecule Analysis.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC Analysis cluster_data Data Analysis Sample PEGylated Molecule Sample Injection Inject Sample Sample->Injection Column AdvanceBio SEC Column Injection->Column Isocratic Isocratic Elution (Aqueous Buffer) Column->Isocratic Detection UV (280 nm) or RI Detection Isocratic->Detection Chromatogram Chromatogram Detection->Chromatogram Aggregates Quantify Aggregates Chromatogram->Aggregates FreePEG Quantify Free PEG Chromatogram->FreePEG

Caption: SEC Experimental Workflow for Purity Analysis of PEGylated Molecules.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC Analysis cluster_data Data Analysis Sample PEGylated Molecule Sample Injection Inject Sample in High Salt Sample->Injection Column Phenyl Toyopearl Column Injection->Column Gradient Decreasing Salt Gradient Column->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Purity Assess Purity Chromatogram->Purity Isomers Separate Isoforms Chromatogram->Isomers

Caption: HIC Experimental Workflow for Analyzing PEGylated Molecules.

Impurity_Method_Selection cluster_impurities Common Impurities cluster_methods Recommended HPLC Method Sample PEGylated Molecule Sample (Contains Impurities) Aggregates High Molecular Weight Aggregates Sample->Aggregates PositionalIsomers Positional Isomers Sample->PositionalIsomers FreePEG Unreacted (Free) PEG Sample->FreePEG NativeProtein Unreacted Native Protein Sample->NativeProtein SEC SEC Aggregates->SEC Primary Method RP_HPLC RP-HPLC PositionalIsomers->RP_HPLC High Resolution HIC HIC PositionalIsomers->HIC Alternative FreePEG->SEC Effective Removal NativeProtein->RP_HPLC Good Separation NativeProtein->HIC Good Separation

Caption: Logical Guide for Selecting an HPLC Method Based on Impurity Type.

References

A Comparative Guide to t-Boc-Aminooxy-PEG5-azide and NHS-ester PEG azide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The linker's chemistry dictates the specificity, stability, and overall performance of the final conjugate. This guide provides an objective comparison of two popular heterobifunctional PEG linkers: t-Boc-Aminooxy-PEG5-azide and NHS-ester PEG azide (B81097).

The core difference between these linkers lies in their reactive moieties for conjugation to target molecules. The t-Boc-Aminooxy group targets aldehydes and ketones to form a stable oxime bond, while the N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form a robust amide bond. Both linkers also possess a terminal azide group, enabling subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for the attachment of a second molecule of interest.[1][2][3][4][5][6][7]

This guide will delve into the chemical principles, performance characteristics, and experimental considerations for each linker, supported by quantitative data and detailed protocols to aid in the selection of the optimal linker for your research needs.

Chemical Reactivity and Specificity

This compound: This linker utilizes aminooxy chemistry, which involves the reaction of the aminooxy group (-ONH2) with a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage (C=N-O).[8][9][10] This reaction is highly chemoselective, as aldehydes and ketones are relatively rare in biological systems compared to other functional groups, thus minimizing off-target reactions. The aminooxy group is protected by a tert-butyloxycarbonyl (t-Boc) group, which must be removed under acidic conditions to reveal the reactive aminooxy functionality.[3][4][11][12]

NHS-ester PEG azide: This linker employs NHS-ester chemistry to target primary amines (-NH2), which are abundantly found in proteins at the N-terminus and on the side chains of lysine (B10760008) residues.[13][][15][16] The reaction between the NHS ester and a primary amine results in the formation of a stable amide bond.[17][18] While this is a widely used and efficient conjugation method, the high prevalence of primary amines on the surface of proteins can lead to a heterogeneous mixture of conjugates with varying degrees of labeling and conjugation sites.[15][19]

Quantitative Data Presentation

The following tables summarize the key characteristics and reaction parameters for each linker based on available experimental data.

Table 1: Comparison of Linker Properties and Reaction Chemistry

FeatureThis compoundNHS-ester PEG azide
Target Functional Group Aldehydes, KetonesPrimary Amines
Resulting Linkage Oxime BondAmide Bond
Reaction pH 6.0 - 7.5 (optimal for oxime formation)[1][10]7.2 - 9.0 (optimal for aminolysis)[13][18]
Reaction Temperature Room Temperature or 4°C[10]Room Temperature or 4°C[13][18]
Reaction Time 2 - 10 hours[10][20]30 minutes - 4 hours[13][18]
Catalyst (Optional) Aniline (B41778) or aniline derivatives can accelerate the reaction[9][10]Not required
Specificity High, due to the low abundance of endogenous aldehydes/ketonesModerate, due to the high abundance of primary amines in proteins
t-Boc Deprotection Required Yes, using acidic conditions (e.g., TFA)[12]No

Table 2: Stability of the Resulting Linkage

Linkage TypeConditionsHalf-life / Stability
Oxime Bond Aqueous solution, physiological pHSignificantly more stable than hydrazones and imines.[8][10][21] The rate constant for acid-catalyzed hydrolysis is reported to be nearly 1000-fold lower than for simple hydrazones.[21]
Amide Bond Aqueous solution, physiological pHHighly stable.[21]
NHS-ester (pre-conjugation) pH 7.0, 0°CHalf-life of hydrolysis is 4-5 hours.[18]
NHS-ester (pre-conjugation) pH 8.6, 4°CHalf-life of hydrolysis decreases to 10 minutes.[18]

Experimental Workflows and Signaling Pathways

The choice of linker dictates the experimental workflow for bioconjugation. The following diagrams illustrate the conceptual steps involved in using each type of linker.

experimental_workflow_aminooxy Workflow for this compound Conjugation cluster_0 Preparation of Target Molecule cluster_1 Linker Preparation cluster_2 Conjugation cluster_3 Click Chemistry glycoprotein (B1211001) Glycoprotein periodate (B1199274) Sodium Periodate Oxidation glycoprotein->periodate Introduce Aldehydes oxidized_glycoprotein Aldehyde-containing Glycoprotein periodate->oxidized_glycoprotein conjugation Oxime Ligation oxidized_glycoprotein->conjugation linker_tBoc This compound deprotection TFA Treatment linker_tBoc->deprotection Acidic Deprotection linker_active Aminooxy-PEG5-azide deprotection->linker_active linker_active->conjugation conjugate Glycoprotein-PEG-azide Conjugate conjugation->conjugate click_reaction Click Reaction (e.g., SPAAC) conjugate->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate payload Alkyne-modified Payload payload->click_reaction

Caption: Workflow for this compound Conjugation.

experimental_workflow_nhs_ester Workflow for NHS-ester PEG azide Conjugation cluster_0 Preparation of Target Molecule cluster_1 Linker cluster_2 Conjugation cluster_3 Click Chemistry protein Protein with Primary Amines conjugation Aminolysis protein->conjugation linker NHS-ester PEG azide linker->conjugation conjugate Protein-PEG-azide Conjugate conjugation->conjugate click_reaction Click Reaction (e.g., SPAAC) conjugate->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate payload Alkyne-modified Payload payload->click_reaction

Caption: Workflow for NHS-ester PEG azide Conjugation.

Experimental Protocols

Protocol 1: t-Boc Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group to yield the reactive aminooxy group.

  • Dissolution: Dissolve the this compound linker in dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected linker can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[12]

Protocol 2: Glycoprotein Labeling using Aminooxy-PEG5-azide

This protocol involves the oxidation of glycoproteins to generate aldehyde groups, followed by conjugation with the deprotected aminooxy linker.

A. Oxidation of Glycoprotein

  • Antibody Preparation: Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL.

  • Buffer Addition: To the antibody solution, add 1/10th volume of 1 M sodium acetate, 1.5 M NaCl, pH 5.5 reaction buffer.

  • Oxidation: Add 1/10th volume of a freshly prepared 100 mM sodium periodate (NaIO4) solution in water. Incubate for 30 minutes on ice in the dark.[1][20]

  • Quenching: Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes on ice.[20]

  • Purification: Remove excess periodate and buffer exchange into a coupling buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.[10]

B. Conjugation with Aminooxy-PEG5-azide

  • Linker Preparation: Dissolve the deprotected Aminooxy-PEG5-azide in DMSO or DMF to prepare a 10-50 mM stock solution.

  • Conjugation Reaction: Add a 20-50 fold molar excess of the aminooxy linker solution to the oxidized glycoprotein solution.

  • Catalysis (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM.[9][10]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[1]

  • Purification: Purify the conjugate to remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 3: Protein Labeling with NHS-ester PEG azide

This protocol describes the direct labeling of proteins via primary amines.

  • Protein Preparation: Dissolve the protein (e.g., antibody) in an amine-free buffer such as PBS or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5, to a concentration of 1-10 mg/mL.[13][15]

  • Linker Preparation: Immediately before use, dissolve the NHS-ester PEG azide in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.[2][13]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the NHS-ester PEG azide solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13][]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[13]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove the unreacted linker and byproducts by dialysis or gel filtration.[13][15]

Conclusion

The choice between this compound and NHS-ester PEG azide linkers depends heavily on the nature of the target molecule and the desired outcome of the conjugation.

This compound is the preferred choice when:

  • Site-specific conjugation is desired: By introducing an aldehyde or ketone at a specific site on the target molecule (e.g., through enzymatic or chemical modification of a glycan), highly homogeneous conjugates can be produced.

  • The target molecule is a glycoprotein: The carbohydrate moieties of glycoproteins can be mildly oxidized to generate aldehydes, providing a convenient handle for aminooxy conjugation.[6][20]

  • The primary amines on the target protein are critical for its function: Aminooxy chemistry avoids the modification of lysine residues, which may be located in the active site or binding interface of the protein.

NHS-ester PEG azide is a suitable option when:

  • A rapid and straightforward conjugation method is needed: NHS-ester chemistry is robust, well-established, and does not require pre-activation of the linker or the target molecule (if it contains primary amines).

  • Site-specificity is not a primary concern: While it leads to heterogeneous products, for some applications, such as polyclonal antibody labeling, this may be acceptable.

  • The target molecule is a protein with accessible lysine residues: Most proteins have numerous surface-exposed lysine residues that can be targeted by NHS esters.[16]

Ultimately, a thorough understanding of the underlying chemistry and careful consideration of the experimental goals will enable researchers to make an informed decision and achieve optimal results in their bioconjugation endeavors.

References

A Head-to-Head Comparison: Aminooxy vs. Hydrazide Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that can significantly impact the stability, efficacy, and performance of bioconjugates. Among the array of available methods, the reaction of carbonyls (aldehydes and ketones) with aminooxy and hydrazide moieties to form oxime and hydrazone linkages, respectively, are two of the most established and widely utilized strategies.[1][2] This guide provides a detailed, objective comparison of aminooxy and hydrazide chemistries, supported by experimental data, to inform the selection of the most appropriate method for specific research and drug development applications, such as the creation of antibody-drug conjugates (ADCs).

At a Glance: Key Differences

FeatureAminooxy Chemistry (Oxime Ligation)Hydrazide Chemistry (Hydrazone Ligation)
Resulting Linkage Oxime (-C=N-O-)Hydrazone (-C=N-NH-)
Linkage Stability High, significantly more stable, especially at physiological and acidic pH.[2][3][4]Lower, susceptible to hydrolysis, particularly at acidic pH.[2][5]
Reaction Kinetics Generally slower than hydrazone formation at neutral pH, but can be significantly accelerated with catalysts.[1][6]Generally faster than uncatalyzed oxime formation, especially at slightly acidic pH.[2]
Optimal pH Range Slightly acidic to neutral (pH 5-7).[7]Slightly acidic (pH 4.5-5.5).[2]
Reversibility Considered largely irreversible under physiological conditions due to high stability.Reversible, which can be exploited for drug release in acidic intracellular compartments.[2]
Common Applications Stable bioconjugates for imaging, diagnostics, PEGylation, and ADCs with stable linkers.[2]ADCs with pH-sensitive drug release, reversible labeling.[2]

Delving Deeper: A Quantitative Comparison

The primary advantage of aminooxy chemistry lies in the exceptional stability of the resulting oxime bond compared to the hydrazone bond formed from hydrazide chemistry. This stability is crucial for applications requiring long-term integrity of the bioconjugate in a physiological environment.

Hydrolytic Stability

Experimental data consistently demonstrates the superior hydrolytic stability of oximes. A study by Kalia and Raines provides a direct comparison of the hydrolysis rates of isostructural hydrazones and an oxime at various pD values (the equivalent of pH in deuterium (B1214612) oxide).

Table 1: Comparison of First-Order Rate Constants for Hydrolysis at pD 7.0 [4]

ConjugateLinkage TypeRelative Rate Constant (krel)
MethylhydrazoneHydrazone600
AcetylhydrazoneHydrazone300
SemicarbazoneHydrazone160
Oxime Oxime 1

As the data indicates, the rate constant for the hydrolysis of the oxime was found to be approximately 600-fold lower than that of the simple methylhydrazone, highlighting the significantly greater stability of the oxime linkage.[4]

Reaction Kinetics

While hydrazone formation can be kinetically faster under certain uncatalyzed conditions, the development of efficient catalysts has largely mitigated this advantage for oxime ligation. Aniline (B41778) and its derivatives are commonly used to catalyze both reactions.[7] More recently, other catalysts have been developed that can dramatically accelerate these ligations, even at neutral pH.[8]

One study comparing hydrazone and oxime formation using a small molecule model in the absence of salt catalysis found that oxime formation was 6-times faster than hydrazone formation.[1][9] The addition of various salts was also shown to accelerate the reaction kinetics for both chemistries.[1][9]

Visualizing the Chemistries and Workflows

To provide a clearer understanding of the chemical reactions and their application in a laboratory setting, the following diagrams have been generated using the DOT language.

cluster_aminooxy Aminooxy Chemistry (Oxime Formation) cluster_hydrazide Hydrazide Chemistry (Hydrazone Formation) Carbonyl_A Carbonyl (Aldehyde/Ketone) Intermediate_A Carbinolamine Intermediate Carbonyl_A->Intermediate_A + Aminooxy Aminooxy Compound (R-O-NH2) Aminooxy->Intermediate_A Oxime Stable Oxime Linkage (R-C=N-O-R') Intermediate_A->Oxime - H2O Water_A H2O Carbonyl_H Carbonyl (Aldehyde/Ketone) Intermediate_H Carbinolamine Intermediate Carbonyl_H->Intermediate_H + Hydrazide Hydrazide Compound (R-NH-NH2) Hydrazide->Intermediate_H Hydrazone Hydrazone Linkage (R-C=N-NH-R') Intermediate_H->Hydrazone - H2O Water_H H2O

Chemical reaction schemes for oxime and hydrazone formation.

cluster_workflow Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis Start Start: Monoclonal Antibody (mAb) Oxidation 1. Glycan Oxidation (e.g., with Sodium Periodate) to generate aldehydes Start->Oxidation Purification1 2. Purification (e.g., Desalting column) Oxidation->Purification1 Conjugation 3. Conjugation Reaction (Aminooxy- or Hydrazide-linker-payload) Purification1->Conjugation Purification2 4. Purification (e.g., Chromatography) to remove excess payload Conjugation->Purification2 Characterization 5. ADC Characterization (e.g., Mass Spec, HPLC) Purification2->Characterization End Final ADC Characterization->End

A typical workflow for ADC synthesis using aminooxy or hydrazide chemistry.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized, yet comprehensive, protocols for labeling a glycoprotein (B1211001) (e.g., an antibody) using both aminooxy and hydrazide chemistries.

Protocol 1: Glycoprotein Labeling with an Aminooxy-Functionalized Probe (e.g., Aminooxy-Biotin)

This protocol outlines the steps for oxidizing the carbohydrate moieties on a glycoprotein to generate aldehydes, followed by conjugation to an aminooxy-containing probe.[10][11]

Materials:

  • Glycoprotein (e.g., IgG antibody) in a suitable buffer (e.g., 1X PBS)

  • 10X Reaction Buffer (1 M sodium acetate (B1210297), 1.5 M NaCl, pH 5.5)

  • Sodium periodate (B1199274) (NaIO₄) stock solution (100 mM in dH₂O, freshly prepared)

  • Ethylene (B1197577) glycol

  • Aminooxy-probe (e.g., Aminooxy-biotin) stock solution (5 mM in DMSO or DMF)

  • Aniline catalyst (optional, but recommended)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • 1X PBS buffer, pH 7.4

Procedure:

  • Preparation of the Glycoprotein:

    • Dissolve the glycoprotein in 1X PBS buffer to a final concentration of 2-10 mg/mL (approximately 13-67 µM for an IgG). Ensure the buffer is free of sodium azide, which can interfere with some downstream applications.

  • Oxidation of Carbohydrate Groups:

    • To your glycoprotein solution, add 1/10th volume of 10X Reaction Buffer.

    • Add 1/10th volume of the freshly prepared 100 mM NaIO₄ stock solution.

    • Incubate the reaction for 30 minutes on ice, protected from light.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately after quenching, add a 50-fold molar excess of the aminooxy-probe to the oxidized glycoprotein solution.

    • (Optional) To accelerate the reaction, add an aniline catalyst to a final concentration of 1-10 mM.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.

  • Purification of the Conjugate:

    • Remove the excess, unreacted probe by passing the reaction mixture over a desalting column pre-equilibrated with 1X PBS, pH 7.4.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) using methods appropriate for your probe (e.g., HABA assay for biotin, spectrophotometry for fluorescent dyes).

    • Confirm successful conjugation and assess the integrity of the conjugate using SDS-PAGE and/or mass spectrometry.

Protocol 2: Glycoprotein Labeling with a Hydrazide-Functionalized Probe

This protocol details the labeling of a glycoprotein with a hydrazide-containing probe, a common method for creating bioconjugates with pH-sensitive linkages.[12][13]

Materials:

  • Glycoprotein (e.g., IgG antibody) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Sodium periodate (NaIO₄) stock solution (20 mM in 0.1 M sodium acetate, pH 5.5, freshly prepared)

  • Hydrazide-probe stock solution (50 mM in DMSO)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • 0.1 M sodium acetate buffer, pH 5.5

Procedure:

  • Preparation of the Glycoprotein:

    • Prepare a 5 mg/mL solution of the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.

  • Oxidation of Carbohydrate Groups:

    • Add an equal volume of the 20 mM NaIO₄ stock solution to the glycoprotein solution.

    • Mix and incubate for 30 minutes at room temperature in the dark.

  • Buffer Exchange:

    • Remove excess periodate by desalting or dialyzing the oxidized glycoprotein against 0.1 M sodium acetate, pH 5.5.

  • Conjugation Reaction:

    • Add the hydrazide-probe stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide probe is typically recommended.

    • Incubate the reaction mixture for 2 hours at room temperature.

  • Purification of the Conjugate:

    • Purify the labeled glycoprotein from the unreacted probe using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the conjugate to determine the degree of labeling and confirm successful conjugation as described in Protocol 1.

Conclusion: Making the Right Choice

Aminooxy chemistry emerges as the superior choice for applications demanding high stability of the resulting bioconjugate.[2] The oxime linkage it forms is significantly more resistant to hydrolysis than the hydrazone linkage from hydrazide chemistry.[2][4] While hydrazone formation may offer faster reaction kinetics in some cases, this advantage is often outweighed by the instability of the bond. However, for applications where a cleavable linker is desired, such as in the design of ADCs that release their payload in the acidic environment of endosomes or lysosomes, the inherent instability of the hydrazone bond can be leveraged as a key design feature.[2] Ultimately, the choice between aminooxy and hydrazide chemistry should be guided by the specific requirements of the application, with a strong consideration for the desired stability of the final bioconjugate.

References

A Researcher's Guide: Comparing CuAAC and SPAAC for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently link molecules is fundamental. Bioorthogonal "click chemistry," particularly the azide-alkyne cycloaddition, has become an indispensable tool for this purpose. The two most prominent variations of this reaction are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

The choice between these methods is critical and depends heavily on the experimental context.[1][2] CuAAC is known for its rapid kinetics and high yields but is limited by the cytotoxicity of the copper catalyst.[2][3] SPAAC, while generally slower, eliminates the need for a toxic catalyst, making it the preferred method for live-cell and in vivo applications.[2][4][5] This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate technique.

Reaction Mechanisms

The core principle for both reactions is the formation of a stable triazole ring between an azide (B81097) and an alkyne.[1] However, their mechanisms and requirements differ significantly. CuAAC uses a copper(I) catalyst to activate a terminal alkyne for reaction with an azide, exclusively forming a 1,4-disubstituted triazole.[6][7] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145) (like DBCO or BCN), where the release of ring strain drives the reaction forward.[1][7][8] This typically results in a mixture of 1,4 and 1,5 regioisomers.[6]

G cluster_0 CuAAC Mechanism cluster_1 SPAAC Mechanism Cu_Azide Azide Cu_Product 1,4-Triazole Cu_Azide->Cu_Product Cu_Alkyne Terminal Alkyne Cu_Alkyne->Cu_Product Cu_Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Cu_Catalyst->Cu_Product Catalyzes S_Azide Azide S_Product Triazole (Mixture of Regioisomers) S_Azide->S_Product S_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) S_Alkyne->S_Product Spontaneous (Strain Release)

Caption: Fundamental mechanisms of CuAAC and SPAAC reactions.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility.[1] CuAAC generally exhibits faster kinetics, while SPAAC's performance is highly dependent on the specific strained cyclooctyne used.[2][6]

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Second-Order Rate Constant (k) 10² - 10³ M⁻¹s⁻¹[6]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[6]
Typical Reaction Time Minutes to a few hours[6][7]1 to 12 hours, can be longer[6]
Typical Reactant Concentration >10 µM[6]Can be higher to achieve reasonable reaction times[6]
Yields High to near-quantitative[6][9]Generally high, but can be lower than CuAAC[6][7]
Regioselectivity Exclusively 1,4-disubstituted triazole[6]Mixture of 1,4 and 1,5 regioisomers[6][7]
Biocompatibility Limited by copper cytotoxicity[2][3][10]Excellent, widely used for in vivo applications[2][4][6]
Key Reagents Terminal alkyne, Azide, Cu(I) source, Reducing agent, Ligand[11]Strained cyclooctyne, Azide[11]
Side Reactions Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[10][11]Some cyclooctynes can react with thiols.[11]
Relative Cost Reagents are generally less expensive.[11]Strained cyclooctynes can be significantly more expensive.[11]

Experimental Workflow Overview

The experimental workflows for both reactions are straightforward, with the primary difference being the preparation and addition of the catalyst premix for CuAAC.

G cluster_cuaac CuAAC Path cluster_spaac SPAAC Path start Start: Prepare Biomolecule (Azide or Alkyne modified) prep_reagents Prepare Labeling Reagent (Alkyne/Azide partner) start->prep_reagents prep_catalyst Prepare Catalyst Premix (CuSO₄ + Ligand + Reductant) prep_reagents->prep_catalyst CuAAC mix_sp Combine Biomolecule and Labeling Reagent prep_reagents->mix_sp SPAAC mix_cu Combine Biomolecule, Label, and Catalyst Premix prep_catalyst->mix_cu incubate Incubate (Time varies by method) mix_cu->incubate mix_sp->incubate purify Purify Bioconjugate (e.g., SEC, Dialysis) incubate->purify end End: Characterize Product purify->end

Caption: General experimental workflows for CuAAC and SPAAC bioconjugation.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for protein bioconjugation.

Protocol 1: General CuAAC for Protein Bioconjugation

This protocol describes the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS as it can chelate copper).[6]

  • Azide-containing molecule stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., 50 mM THPTA or BTTAA in water).[12]

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepared fresh).[13]

  • Aminoguanidine stock solution (optional, to intercept deleterious ascorbate by-products).[9]

Procedure:

  • In a microcentrifuge tube, add the alkyne-modified protein to the buffer to achieve the desired final concentration (e.g., 25-50 µM).[6]

  • Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[6]

  • In a separate tube, prepare the catalyst premix. For a 5:1 ligand-to-copper ratio, combine the CuSO₄ and ligand solutions. Let it stand for a few minutes.[6][13]

  • Add the catalyst premix to the protein solution. Final copper concentrations are typically kept low (e.g., 50-250 µM) to minimize toxicity and side reactions.[1][13]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[14]

  • Gently mix and incubate at room temperature for 1-4 hours. The reaction tube can be sealed to minimize oxygen diffusion.[13]

  • Monitor reaction progress by a suitable method (e.g., SDS-PAGE, LC-MS).

  • Once complete, purify the bioconjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and catalyst.

Protocol 2: General SPAAC for Protein Bioconjugation

This protocol describes the reaction of an azide-modified protein with a strained alkyne (e.g., DBCO)-functionalized molecule.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in DMSO.

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[6]

  • Add the strained alkyne from its DMSO stock solution to achieve the desired final concentration (typically a 3-10 fold molar excess over the protein).[6]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <10% v/v) to maintain protein stability.[6]

  • Gently mix the solution and incubate. Reactions can be performed at room temperature or 37°C.[6]

  • Incubation times can vary widely (1 to 12 hours or longer) depending on the reactants' concentrations and the specific cyclooctyne's reactivity.[6]

  • Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).[6]

  • Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[6]

Decision Guide: Which Method to Choose?

The selection between CuAAC and SPAAC is dictated by the specific requirements of the experiment. This decision tree can help guide the choice.

G q1 Is the experiment in live cells or in vivo? ans_spaac Use SPAAC (Superior Biocompatibility) q1->ans_spaac Yes q2 Are the biomolecules sensitive to oxidation (ROS)? q1->q2 No (in vitro) q2->ans_spaac Yes q3 Is maximum reaction speed critical? q2->q3 No ans_cu_ligand Use CuAAC with protective ligands (e.g., THPTA) and low Cu concentration. Proceed with caution. ans_cu Use CuAAC (Faster Kinetics) q3->ans_cu Yes ans_spaac_fast Use SPAAC with a highly reactive cyclooctyne (e.g., BCN) q3->ans_spaac_fast No

Caption: Decision tree for selecting between CuAAC and SPAAC.

Conclusion

Ultimately, the decision between CuAAC and SPAAC involves a clear trade-off.[1]

  • Choose CuAAC for in vitro applications where speed and cost are primary concerns and where potential interference from the copper catalyst is manageable.[11] Its fast kinetics and high, predictable yields make it extremely robust for conjugating a wide array of molecules when biocompatibility is not the main priority.[7][9] In a comparative proteomics study, CuAAC demonstrated higher labeling efficiency and specificity than SPAAC for identifying O-GlcNAc modified proteins from cell lysates.[11][15]

  • Choose SPAAC for any application involving live cells, sensitive biological systems, or in vivo studies.[1][16] Its superior biocompatibility, owing to the absence of a copper catalyst, is non-negotiable in these contexts.[2][5] While historically slower, the development of increasingly reactive yet stable cyclooctynes continues to close the kinetic gap, making SPAAC a versatile and powerful tool for probing biological processes in their native environment.[8][17]

References

A Comparative Guide to Covalent Linkages: Focus on Oxime Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug delivery, diagnostics, and biomaterials, the covalent linkage of molecules to proteins, antibodies, or polymers is a fundamental strategy. The choice of this linkage is critical, as its stability dictates the performance, efficacy, and safety of the final conjugate. For researchers and drug development professionals, understanding the relative stability of different covalent bonds under physiological and pathologically relevant conditions is paramount.

This guide provides an objective comparison of the oxime linkage against other commonly used covalent bonds in bioconjugation, supported by experimental data. We will delve into the hydrolytic stability of oxime, hydrazone, amide, ester, and thiol-ether bonds, offering insights into their suitability for various applications.

Relative Stability of Covalent Bonds

The stability of a covalent bond in a biological context is primarily determined by its susceptibility to hydrolysis at different pH values and its resistance to enzymatic cleavage. Oxime linkages have emerged as a robust option, offering a unique balance of stability and potential for controlled release.[1]

Oxime Linkage: Formed by the reaction of an alkoxyamine with an aldehyde or ketone, the oxime bond is noted for its exceptional stability in aqueous environments and at physiological pH compared to other imine-type bonds like hydrazones.[2][3] This enhanced stability is attributed to the electronic effects of the oxygen atom adjacent to the imine nitrogen, which decreases the basicity of the imine nitrogen and thus disfavors the protonation step required for hydrolysis.[4][5] While highly stable at neutral pH, oxime bonds can undergo hydrolysis under mildly acidic conditions, a property that can be exploited for pH-responsive drug delivery systems.[6][7][8]

Hydrazone Linkage: Hydrazones are formed from the condensation of a hydrazine (B178648) with an aldehyde or ketone. They are well-known for their pH-sensitive nature.[] While relatively stable at the physiological pH of blood (~7.4), they undergo accelerated, acid-catalyzed hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[10][11] This characteristic makes them a prevalent choice for acid-cleavable linkers in antibody-drug conjugates (ADCs).[12][13] However, they can exhibit instability in circulation, leading to premature drug release.[10]

Amide Linkage: The amide bond is one of the most stable covalent linkages used in bioconjugation. It is highly resistant to hydrolysis over a wide pH range and is not typically cleaved by common enzymes under physiological conditions. This exceptional stability makes it suitable for applications requiring a permanent, non-cleavable linkage.

Ester Linkage: Ester bonds are significantly more susceptible to hydrolysis than amide bonds. Their cleavage is catalyzed by both acids and bases and, importantly, by esterase enzymes that are abundant in plasma. This susceptibility makes them useful for designing prodrugs and linkers that are intended to be cleaved systemically.

Thiol-ether (Thioether) Linkage: Formed typically through the reaction of a thiol (e.g., from a cysteine residue) with a maleimide (B117702) or a haloacetyl group, the thiol-ether bond is extremely stable.[14][] It is resistant to hydrolysis and enzymatic degradation, rendering it a permanent and robust linkage for bioconjugates that need to remain intact.[16]

Quantitative Stability Comparison

The hydrolytic stability of these linkages can be quantified by their hydrolysis rate constants or half-lives under specific pH and temperature conditions. The following table summarizes available data, highlighting the superior stability of the oxime linkage compared to hydrazones.

Linkage TypeRelative Hydrolysis Rate (k_rel) at pD 7.0Half-life (t½)Key Stability Characteristics
Oxime 1> 1 week[3]Very stable at neutral pH; ~600-fold more stable than methylhydrazone.[5][17] Hydrolysis is acid-catalyzed.[2]
Methylhydrazone ~600~11 hoursProne to hydrolysis, which is acid-catalyzed.[5][17]
Acetylhydrazone ~300~22 hoursMore stable than simple alkylhydrazones but still significantly more labile than oximes.[5][17]
Semicarbazone ~160~42 hoursIntermediate stability between alkyl- and acetylhydrazones.[5][17]
Thiol-ether N/A (Extremely Low)Very LongConsidered a permanent, non-cleavable bond under physiological conditions.[][16]
Amide N/A (Extremely Low)Very LongHighly resistant to hydrolysis under physiological conditions.
Ester N/A (Variable)Short to MediumSusceptible to spontaneous hydrolysis and rapid cleavage by plasma esterases.

Data for oxime and hydrazones adapted from Kalia and Raines (2008).[5][17] pD is used for NMR studies in deuterated buffers. Rate constants are relative to the oxime linkage.

Experimental Protocols

Protocol: Determination of Hydrolytic Stability using ¹H NMR Spectroscopy

This method allows for the direct monitoring of bond cleavage by observing the appearance of a product signal or the disappearance of a reactant signal. It is based on the protocol described by Kalia and Raines for comparing oxime and hydrazone stability.[5][17]

1. Materials:

  • Conjugate of interest (e.g., oxime-linked molecule)
  • Deuterated buffers (e.g., phosphate (B84403) buffers) at various pD values (e.g., 5.0, 7.0, 9.0)
  • Internal standard (e.g., DSS or TSP) for chemical shift referencing
  • NMR tubes
  • NMR spectrometer

2. Procedure:

  • Prepare a stock solution of the conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
  • In an NMR tube, add the deuterated buffer of the desired pD.
  • To initiate the hydrolysis experiment, add a precise amount of the conjugate stock solution to the NMR tube.
  • Immediately acquire a ¹H NMR spectrum, which will serve as the t=0 time point.
  • Incubate the sample at a constant temperature (e.g., 37 °C).
  • Acquire subsequent ¹H NMR spectra at regular time intervals.
  • Monitor the reaction by integrating a characteristic signal of the hydrolysis product (e.g., the aldehydic proton of the released carbonyl compound) relative to the signal of the intact conjugate.[11]

3. Data Analysis:

  • Plot the fraction of hydrolyzed conjugate versus time.
  • From this plot, calculate the first-order rate constant (k) for the hydrolysis reaction.
  • Determine the half-life (t½) of the conjugate using the equation: t½ = ln(2) / k.

Visualization of Concepts

The following diagrams illustrate key workflows and concepts related to the use of covalent linkers in bioconjugation.

G cluster_0 Bioconjugation cluster_1 Stability Assessment Biomolecule Biomolecule (e.g., Antibody) Conjugate Bioconjugate (ADC) Biomolecule->Conjugate Ligation LinkerPayload Linker-Payload (e.g., Oxime-Drug) LinkerPayload->Conjugate Incubation Incubate in Buffer (e.g., pH 7.4, 37°C) Conjugate->Incubation Test Stability Analysis Analysis (NMR / HPLC) Incubation->Analysis Data Determine Half-life (t½) Analysis->Data G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Circulation Bloodstream pH ≈ 7.4 Stable Linker is Stable Circulation->Stable Intact ADC Endosome Endosome / Lysosome pH ≈ 4.5 - 5.5 Stable->Endosome ADC Internalization Cleaved Linker is Cleaved Endosome->Cleaved Acid-catalyzed Hydrolysis Release Drug is Released Cleaved->Release

References

A Comparative Guide to the Kinetic Analysis of t-Boc-Aminooxy-PEG5-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The heterobifunctional linker, t-Boc-Aminooxy-PEG5-azide, is a versatile tool in bioconjugation and drug development, enabling the connection of two different molecules through distinct chemical reactions. Its utility stems from two key functional groups: an azide (B81097) and a t-Boc-protected aminooxy group. The azide allows for participation in "click chemistry" reactions, namely the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Following deprotection of the t-Boc group, the aminooxy moiety can readily react with aldehydes or ketones to form a stable oxime linkage.

This guide provides an objective comparison of the reaction kinetics associated with these three conjugation methods, offering researchers the data needed to select the optimal strategy for their specific application.

Quantitative Data Presentation: A Kinetic Comparison

The efficiency of a bioconjugation reaction is best described by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is often crucial when working with low concentrations of biomolecules or when trying to capture dynamic processes. The tables below summarize typical rate constants for SPAAC, CuAAC, and Oxime Ligation.

Table 1: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC reactions are catalyst-free and driven by the ring strain of the cyclooctyne. The reaction rate is highly dependent on the structure of the cyclooctyne.

Cyclooctyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Bicyclo[6.1.0]nonyne (BCN)~0.1 - 1.0[1][2]
Dibenzocyclooctyne (DBCO/ADIBO)~0.1 - 0.9[3][4]
DIBAC~0.3[2]
DIFO~0.08[4]
OCT~0.0024[4]

Note: Rates are typically measured with a model azide like benzyl (B1604629) azide at room temperature. The rate can be influenced by solvent and the electronic properties of the specific azide.

Table 2: Kinetic Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC reactions are known for their speed and efficiency but require a copper(I) catalyst, which can be cytotoxic, limiting some in vivo applications. The rate is significantly influenced by the choice of the copper-stabilizing ligand.

LigandSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
THPTA~1 - 100[5]
TBTA~1 - 20[6]
Tris(imidazolylmethyl)amine>100[5]

Note: CuAAC reactions are generally 10-100 times faster than SPAAC reactions.[6][7]

Table 3: Kinetic Data for Oxime Ligation

The rate of oxime formation between an aminooxy group and a carbonyl (aldehyde or ketone) is pH-dependent and can be significantly accelerated by catalysts like aniline (B41778) or m-phenylenediamine (B132917) (mPDA).[8][9]

CarbonylCatalystSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
AldehydeNone~0.001 - 0.01[8]
AldehydeAniline (100 mM)~0.1 - 0.4[8]
AldehydemPDA (500 mM)Can be >10x faster than aniline[10]
KetoneAniline (100 mM)~0.0008[11]
KetonemPDA (100 mM)~0.002[11]

Note: Reactions with aldehydes are significantly faster than with ketones. The catalyst concentration plays a crucial role in the observed reaction rate.[9][11]

Experimental Protocols

Accurate kinetic analysis requires robust experimental design. Below are detailed methodologies for determining the second-order rate constants for the reactions discussed.

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol is widely used for monitoring SPAAC and CuAAC reactions, where changes in the chemical environment of protons near the reacting moieties can be quantified over time.[12][13]

Objective: To determine the second-order rate constant by monitoring the concentration of reactants and products over time.

Materials:

  • Azide-containing compound (e.g., this compound)

  • Alkyne-containing compound (e.g., BCN-PEG or a terminal alkyne)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OD)

  • Internal standard of known concentration (e.g., dimethyl sulfone, mesitylene)

  • NMR spectrometer and tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the azide-containing compound in the deuterated solvent.

    • Prepare a separate stock solution of the alkyne-containing compound and the internal standard in the same deuterated solvent.

    • Determine the precise concentration of all components.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the azide solution and the alkyne/standard solution separately to identify characteristic peaks and confirm their initial concentrations relative to the internal standard.

  • Reaction Initiation: Mix the two solutions in an NMR tube at a controlled temperature (e.g., 25 °C) and begin acquiring spectra immediately. Note the exact time of mixing as t=0.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 10-30 minutes for slower reactions, or more rapidly for faster ones).[13]

    • Ensure the relaxation delay (d1) is sufficient for quantitative integration (typically 5 times the longest T1 of the protons being measured).[14]

  • Data Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • For each time point, integrate a characteristic peak for a reactant and a product. Normalize these integrals against the integral of the internal standard to determine their concentrations.

    • Plot the data according to the second-order rate law equation: kt = 1/([A]₀-[B]₀) * ln(([B]₀[A])/([A]₀[B])).

    • The slope of the line when plotting the appropriate concentration function versus time gives the second-order rate constant, k₂.[15]

Protocol 2: Kinetic Analysis of Oxime Ligation by Fluorescence Assay

This method is suitable for monitoring oxime ligations and relies on a change in fluorescence upon product formation.[10]

Objective: To determine the observed rate constant (k_obs) from a continuous fluorescence-based assay.

Materials:

  • Aminooxy-containing compound (e.g., deprotected this compound)

  • Aldehyde or ketone with an environmentally sensitive fluorophore (e.g., a dansyl group whose fluorescence increases in a more hydrophobic environment upon conjugation).[10]

  • Reaction buffer (e.g., Phosphate Buffer, 0.1 M, pH 7.0)

  • Catalyst (e.g., m-phenylenediamine)

  • Fluorometer with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the aminooxy compound, the fluorescent carbonyl compound, and the catalyst in the reaction buffer.

  • Instrument Setup:

    • Set the fluorometer to the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Equilibrate the sample holder to the desired reaction temperature.

  • Reaction Initiation:

    • In a cuvette, combine the reaction buffer, the fluorescent carbonyl compound, and the catalyst.

    • Place the cuvette in the fluorometer and begin recording the baseline fluorescence.

    • Initiate the reaction by adding a small volume of the aminooxy compound stock solution and mix quickly.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity over time until the reaction reaches completion (a plateau is observed).

  • Data Analysis:

    • The observed rate constant (k_obs) can be obtained by fitting the fluorescence intensity versus time data to a single exponential equation.

    • The second-order rate constant (k₂) can be calculated from k_obs if the reaction is run under pseudo-first-order conditions (i.e., with one reactant in significant excess).

Visualizations: Reaction Pathways and Experimental Workflow

Reaction_Pathways cluster_azide Azide Reactions cluster_aminooxy Aminooxy Reactions main This compound azide_node Azide Group (-N3) main->azide_node deprotection Deprotection (e.g., TFA) main->deprotection spaac SPAAC azide_node->spaac cuaac CuAAC azide_node->cuaac strained_alkyne Strained Alkyne (e.g., DBCO, BCN) spaac->strained_alkyne triazole1 Triazole Product spaac->triazole1 terminal_alkyne Terminal Alkyne + Cu(I) Catalyst cuaac->terminal_alkyne triazole2 Triazole Product cuaac->triazole2 aminooxy_node Aminooxy Group (-ONH2) deprotection->aminooxy_node oxime Oxime Ligation aminooxy_node->oxime carbonyl Aldehyde or Ketone (+/- Catalyst) oxime->carbonyl oxime_product Oxime Product oxime->oxime_product

Caption: Reaction pathways for this compound.

Kinetic_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (NMR) cluster_analysis 3. Data Analysis prep1 Prepare stock solutions (Reactants, Internal Standard) prep2 Determine precise concentrations prep1->prep2 acq1 Acquire initial spectra of separate reactants acq2 Mix reactants in NMR tube at t=0 acq1->acq2 acq3 Acquire spectra at regular time intervals acq2->acq3 an1 Process spectra uniformly an2 Integrate reactant/product peaks vs. internal standard an1->an2 an3 Calculate concentrations at each time point an2->an3 an4 Plot data using second-order rate law equation an3->an4 an5 Determine k₂ from slope an4->an5 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Experimental workflow for kinetic analysis by NMR.

References

The Influence of PEG Linker Length on Conjugate Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. A critical component in this design is the linker, with polyethylene (B3416737) glycol (PEG) being a widely utilized option due to its ability to modulate the physicochemical and pharmacological properties of the conjugate. This guide provides an objective comparison of how varying PEG linker lengths impact the stability of conjugates, supported by experimental data and detailed methodologies.

The length of the PEG chain in a linker can profoundly influence a conjugate's stability, solubility, pharmacokinetics (PK), and ultimately its efficacy and toxicity profile.[1] Hydrophobic payloads, for instance, can lead to aggregation and rapid clearance of antibody-drug conjugates (ADCs); the incorporation of hydrophilic PEG linkers can mitigate these issues.[1] The choice of PEG linker length represents a balance between enhancing these properties and potentially introducing steric hindrance that could affect binding affinity or activity.[2]

Comparative Analysis of PEG Linker Length on Conjugate Performance

The selection of an optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[3] The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Impact on In Vitro Cytotoxicity and Binding Affinity

Longer PEG chains can sometimes lead to a reduction in in vitro cytotoxicity and binding affinity due to steric hindrance.[2][4]

Conjugate/SystemPEG Linker LengthEffect on Cytotoxicity/Binding AffinityReference
HER2-targeted drug conjugates4 kDa~4.5-fold reduction in cytotoxicity[2]
HER2-targeted drug conjugates10 kDa~22-fold reduction in cytotoxicity[2][5]
Pertuzumab modified with PEG2 kDaReduction in HER2 binding affinity and cytotoxic efficacy[2]
Single-chain Trastuzumab fragments10 kDa and 20 kDaProgressive loss in antigen-binding capacity[2]
HER2-specific single-chain antibody fragment (scFv 4D5)Not specified~5-fold reduction in binding affinity[2]
Affibody-MMAE Conjugates4 kDa~6.5-fold reduction in cytotoxicity[4]
Affibody-MMAE Conjugates10 kDa~22.5-fold reduction in cytotoxicity[4]
Impact on Pharmacokinetics (PK) and In Vivo Half-Life

Generally, increasing the PEG linker length leads to an improved pharmacokinetic profile, including a longer in vivo half-life.[4][5]

Conjugate/SystemPEG Linker LengthEffect on Half-Life/PharmacokineticsReference
Affibody-MMAE ConjugatesNo PEG19.6 minutes half-life[4]
Affibody-MMAE Conjugates4 kDa or 10 kDaSignificantly improved half-life[4]
IFNα2a conjugate30 kDa linear PEGTerminal half-life in rats doubled compared to a 70 kDa comb-like polymer[6]
IL-1Ra modified with HES85 kDa HES6-fold longer plasma half-life in rats compared to unmodified protein[6]
PASylated IFN600-residue PAS chainHalf-life increased from 32 min to 15.85 h[7]
Methotrexate-loaded chitosan (B1678972) nanoparticlesIncreasing MW (750 to 5,000 Da)Prolonged drug circulation in the bloodstream[8]
Impact on Thermal and Conformational Stability

The effect of PEG linker length on thermal and conformational stability can vary depending on the specific conjugate and the linkage chemistry.

Conjugate/SystemPEG Linker LengthEffect on Thermal/Conformational StabilityReference
Pertuzumab Fc conjugates1 kDa, 2 kDa, 4 kDaProgressive increases in RMSD, suggesting greater structural flexibility with longer chains[2]
PEGylated trypsin5000 g/mol More stable than free trypsin[9]
PEGylated alpha-1 antitrypsin (AAT)Various lengthsNo significant changes in AAT structure or stability upon chemical- and heat-induced denaturation[10][11]
Cross-linked networkIncreasing PEG chain lengthImproved thermal stability[12]
WW domain proteinN/ABranched PEGs provide superior stabilization relative to linear counterparts[3]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of conjugates with varying PEG linkers. Below are representative protocols for key experiments.

ADC Synthesis and Characterization

This protocol outlines the general steps for synthesizing and characterizing an antibody-drug conjugate with a PEG linker.[1]

  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated antibody, free drug-linker, and other impurities.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of an ADC in killing cancer cells in culture.[5]

  • Cell Culture: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and a vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50).

Pharmacokinetic (PK) Study in Rodents

This protocol outlines the procedure for evaluating the pharmacokinetic profile of an ADC in mice or rats.[5]

  • Animal Model: Use an appropriate rodent model (e.g., BALB/c mice).

  • Administration: Administer the ADC intravenously (IV) at a specified dose.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

  • Sample Processing: Process the blood to obtain plasma.

  • Quantification: Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA method.

  • Data Analysis: Plot the plasma concentration of the ADC versus time and determine the pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

DSC is used to characterize the thermal stability of a conjugate by measuring the temperature at which it unfolds (melting temperature, Tm).[13]

  • Sample Preparation: Prepare the antibody and its corresponding ADC samples at a suitable concentration in a specific buffer.

  • DSC Analysis: Load the samples into the DSC instrument and scan a temperature range (e.g., 20-100°C) at a constant rate.

  • Data Analysis: Analyze the resulting thermogram to determine the melting temperature (Tm) for each component of the protein. A shift to a lower Tm for a component is indicative of a loss in stability.

Visualizing Experimental Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the interplay between different factors.

ADC_Synthesis_Workflow ADC Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ab_Mod Antibody Modification Conj Conjugation Ab_Mod->Conj DL_Prep Drug-Linker Preparation DL_Prep->Conj SEC Size-Exclusion Chromatography Conj->SEC HIC HIC (DAR) SEC->HIC SEC_agg SEC (Aggregation) SEC->SEC_agg MS Mass Spectrometry SEC->MS

Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

PEG_Length_Impact Impact of Increasing PEG Linker Length cluster_properties PEG_Length Increasing PEG Linker Length PK Pharmacokinetics (Half-Life) PEG_Length->PK Improves Solubility Solubility PEG_Length->Solubility Increases Stability Thermal/Proteolytic Stability PEG_Length->Stability Variable Effect Cytotoxicity In Vitro Cytotoxicity PEG_Length->Cytotoxicity Decreases Binding Binding Affinity PEG_Length->Binding Decreases

Caption: General trends observed with increasing PEG linker length on conjugate properties.

Conclusion

The length of the PEG linker is a critical design parameter that significantly impacts the overall stability and performance of a bioconjugate. While longer PEG linkers generally enhance pharmacokinetic properties and solubility, they can also lead to decreased in vitro potency and binding affinity due to steric hindrance.[1] The optimal PEG linker length is therefore a trade-off between these competing effects and must be determined empirically for each specific conjugate. By carefully considering the interplay between linker length and the desired therapeutic profile, researchers can rationally design more stable and effective bioconjugates.

References

review of heterobifunctional linkers in bioconjugate chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Heterobifunctional Linkers in Bioconjugate Chemistry for Researchers, Scientists, and Drug Development Professionals.

The strategic covalent linkage of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Heterobifunctional linkers, possessing two distinct reactive moieties, are instrumental in this field, enabling the precise and controlled conjugation of diverse molecules such as proteins, antibodies, nucleic acids, and cytotoxic drugs. Their unique architecture minimizes the formation of undesirable homodimers, a common issue with homobifunctional linkers, by facilitating a sequential, two-step conjugation process.[1][2] This guide provides an objective comparison of the performance of various classes of heterobifunctional linkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal linker for their specific bioconjugation needs.

Classification and Reactive Chemistries

Heterobifunctional crosslinkers are categorized based on the specific reactive groups they contain. This diversity allows for the targeting of a wide array of functional groups present on biomolecules.[1] The most prevalent reactive groups and their targets are summarized below.

Common Reactive Groups in Heterobifunctional Linkers
Reactive GroupTarget Functional GroupResulting BondKey Considerations
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)AmideMost common amine-reactive group.[3] Susceptible to hydrolysis in aqueous solutions; reactions are typically performed at pH 7.2-8.5.[4][5]
Maleimide (B117702) Sulfhydryls (-SH)ThioetherHighly specific for sulfhydryls at pH 6.5-7.5.[6] The resulting thioether bond is stable and not reversible.[6] At pH >8.5, reactivity with primary amines increases.[6]
Hydrazide/Aminooxy Carbonyls (Aldehydes, Ketones)Hydrazone/OximeCarbonyls can be naturally present or introduced via oxidation of carbohydrates.[1] Oxime linkages are generally more stable than hydrazone linkages.[7][8]
Aryl Azide (B81097)/Diazirine Non-specific C-H and N-H bondsCovalent bondPhotoactivatable; becomes reactive upon exposure to UV light, allowing for spatiotemporal control of conjugation.[9][10][11] Diazirines are generally more stable and activated by longer UV wavelengths than aryl azides.[10]
Azide/Alkyne Alkyne/AzideTriazoleUtilized in "click chemistry," which is highly specific, efficient, and bioorthogonal.[] Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC).[13]
Pyridyl Disulfide Sulfhydryls (-SH)DisulfideForms a cleavable disulfide bond.[1] The reaction releases a chromophore (pyridine-2-thione), allowing for spectrophotometric monitoring.

Comparative Analysis of Linker Performance

The choice of a heterobifunctional linker significantly influences the stability, homogeneity, and in vivo performance of the resulting bioconjugate, particularly in the context of antibody-drug conjugates (ADCs).[14]

Stability of Common Bioconjugate Linkages

The stability of the linkage is critical, especially for ADCs, to prevent premature release of the payload in systemic circulation.[7]

Linkage TypeStability CharacteristicsCleavabilityCommon Applications
Amide (from NHS Ester) Highly stable under physiological conditions.[8]Non-cleavableGeneral protein-protein conjugation, surface immobilization.[14]
Thioether (from Maleimide) Very stable and resistant to hydrolysis and reducing agents.[14]Non-cleavableStable ADCs, conjugation to cysteine residues.[14][15]
Hydrazone Labile at acidic pH, allowing for release in endosomal/lysosomal compartments.[15][16]pH-sensitivepH-responsive drug delivery systems.[16]
Oxime Significantly more stable to hydrolysis than hydrazones across a wide pH range.[7][8]Generally non-cleavableStable bioconjugates requiring high stability.[8]
Disulfide Cleavable by reducing agents like glutathione, which is present at higher concentrations inside cells.[15][16]Reductively cleavableIntracellular drug delivery.[16]
Valine-Citrulline (Val-Cit) Stable in plasma but cleaved by lysosomal proteases (e.g., Cathepsin B).[15]Enzymatically cleavableTargeted cancer therapy with ADCs.[15]
Impact of Spacer Arm

The spacer arm of a heterobifunctional linker connects the two reactive groups and can influence the properties of the final conjugate. Longer spacer arms can alleviate steric hindrance, potentially improving the binding affinity of antibodies or the activity of conjugated enzymes.[17] The inclusion of polyethylene (B3416737) glycol (PEG) in the spacer can enhance the hydrophilicity and bioavailability of the bioconjugate.[18][19]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are example protocols for common heterobifunctional crosslinking strategies.

Protocol 1: Two-Step NHS Ester-Maleimide Crosslinking

This protocol describes the conjugation of a protein with available primary amines (Protein A) to a protein with a free sulfhydryl group (Protein B) using a linker like SMCC (Succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate).[20][21]

Materials:

  • Protein A in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein B in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • SMCC crosslinker

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Maleimide-Activation of Protein A:

    • Dissolve SMCC in DMSO to a concentration of 10-20 mM immediately before use.

    • Add a 10-20 fold molar excess of the SMCC solution to Protein A.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation to Protein B:

    • Immediately mix the maleimide-activated Protein A with Protein B (containing a free sulfhydryl). A 1:1 to 1.5:1 molar ratio of activated Protein A to Protein B is often a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide groups by adding a low molecular weight thiol like cysteine or β-mercaptoethanol.[5]

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted proteins and byproducts.

Protocol 2: Photo-Affinity Labeling using a Photoreactive Crosslinker

This protocol outlines a general procedure for identifying protein-protein interactions using a heterobifunctional crosslinker with an NHS ester and a photoreactive group (e.g., aryl azide).[1]

Materials:

  • Bait protein with primary amines in an amine-free buffer (e.g., HEPES, pH 7.5)

  • Prey protein or cell lysate

  • NHS-ester/aryl azide crosslinker (e.g., NHS-ASA)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Activation of Bait Protein:

    • React the bait protein with the NHS-ester end of the crosslinker in the dark, following a similar procedure to step 1 in Protocol 1.

    • Remove excess crosslinker using a desalting column.

  • Interaction with Prey:

    • Incubate the activated bait protein with the prey protein or cell lysate to allow for complex formation. This step should also be performed in the dark.

  • Photo-Crosslinking:

    • Expose the sample to UV light to activate the photoreactive group, which will then form a covalent bond with nearby molecules (the prey protein).[10] The duration and intensity of UV exposure should be optimized.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey protein.

Visualizing Bioconjugation Workflows

Diagrams can help clarify complex experimental processes. Below are Graphviz DOT scripts for generating such diagrams.

two_step_conjugation cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Protein A Protein A Activated_Protein_A Maleimide-Activated Protein A Protein A->Activated_Protein_A React with NHS Ester NHS-Maleimide_Linker NHS-Maleimide_Linker NHS-Maleimide_Linker->Activated_Protein_A Protein B Protein B Activated_Protein_A->Protein B Conjugate Protein A - Linker - Protein B Protein B->Conjugate React with Maleimide

Caption: Workflow for a two-step bioconjugation reaction.

photo_affinity_labeling Bait_Protein Bait_Protein Activated_Bait Activated Bait (in dark) Bait_Protein->Activated_Bait Photoreactive_Linker NHS-Aryl Azide Linker Photoreactive_Linker->Activated_Bait Complex Bait-Prey Complex (in dark) Activated_Bait->Complex Prey_Protein Prey_Protein Prey_Protein->Complex UV_Light UV Light Activation Complex->UV_Light Crosslinked_Complex Covalently Crosslinked Complex UV_Light->Crosslinked_Complex

Caption: Experimental workflow for photo-affinity labeling.

linker_selection_factors cluster_factors Key Factors in Linker Selection Reactivity Reactivity Bioconjugate_Properties Desired Bioconjugate Characteristics Reactivity->Bioconjugate_Properties Stability Stability Stability->Bioconjugate_Properties Spacer_Arm Spacer Arm (Length, Hydrophilicity) Spacer_Arm->Bioconjugate_Properties Cleavability Cleavability Cleavability->Bioconjugate_Properties

Caption: Key factors affecting bioconjugate characteristics.

References

A Researcher's Guide to the Validation of Protein Labeling with Fluorescent Azide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and validated labeling of proteins is paramount for accurate downstream analysis. This guide provides an objective comparison of protein labeling using fluorescent azide (B81097) probes against alternative methods, supported by experimental data. We delve into the validation techniques essential for ensuring the specificity and efficiency of your labeling strategy.

Fluorescent azide probes have emerged as powerful tools for protein labeling, primarily through bioorthogonal "click chemistry" reactions. These reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allow for the specific attachment of a fluorescent reporter to a protein of interest that has been metabolically or enzymatically functionalized with an azide or alkyne group. The small size of the azide moiety minimizes potential disruption to protein structure and function, a significant advantage over larger tags.[1]

This guide will compare the performance of fluorescent azide probes with other common labeling techniques, provide detailed protocols for key validation experiments, and offer visual workflows to aid in experimental design.

Comparative Analysis of Protein Labeling Techniques

The choice of a protein labeling strategy depends on factors such as the experimental context (in vitro, live cells, or in vivo), the desired labeling speed, and potential impacts on protein function. Here, we compare fluorescent azide-based click chemistry with other prevalent methods.

Click Chemistry: CuAAC vs. SPAAC

Both CuAAC and SPAAC offer high specificity due to the bioorthogonal nature of the azide-alkyne reaction. However, they differ in their reaction kinetics and requirements, which influences their suitability for different applications.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Speed Generally faster (can be completed in minutes)[2]Slower (can take hours)[3]
Catalyst Required Yes (Copper(I))No
Biocompatibility Potential cytotoxicity from copper catalyst, especially in live cells.[4]Excellent, as it is catalyst-free.
Probe Availability Wide variety of terminal alkyne-functionalized fluorescent probes are commercially available and often less expensive.[2]Requires bulkier and often more expensive strained cyclooctyne (B158145) probes.
Non-specific Binding Low, but can be copper(I)-dependent.[5]Can exhibit non-specific reactions with thiols (e.g., cysteine residues), though the rate is significantly lower than the primary reaction.[5]
Fluorescent Azide Probes vs. Alternative Labeling Methods

Beyond the nuances of click chemistry, it is crucial to consider how this method stacks up against other protein labeling technologies like self-labeling tags (e.g., SNAP-tag) and enzymatic labeling.

ParameterFluorescent Azide Probes (Click Chemistry)Self-Labeling Tags (e.g., SNAP-tag, HaloTag)Enzymatic Labeling (e.g., Sortase A)Affinity-Based Labeling
Labeling Principle Covalent bond formation between an azide and an alkyne.Covalent bond formation between a fusion tag and a specific substrate.Enzyme-catalyzed ligation of a probe to a recognition motif.[1]Non-covalent or photo-activated covalent binding of a probe to a protein's active or binding site.[6][7]
Specificity High (bioorthogonal reaction).High (specific tag-substrate reaction).High (enzyme and recognition sequence specific).[1]Variable, can have off-target binding.[7]
Labeling Speed CuAAC is very fast; SPAAC is slower.[2][3]Generally fast.[2]Can be slow, dependent on enzyme kinetics.Variable, dependent on binding affinity.
Protein Modification Minimal (small azide/alkyne handle).Requires genetic fusion of a larger protein tag (e.g., SNAP-tag is ~20 kDa).[4]Requires a short recognition sequence.[1]Can be minimal, but the probe itself might be bulky.
Impact on Function Generally low due to the small modification.[8]The larger fusion tag has a higher potential to interfere with protein function or localization.[8]Generally low impact.Can block active sites or binding pockets, potentially altering function.

Validation of Protein Labeling

Thorough validation is critical to ensure that the observed fluorescence is a true representation of the labeled protein of interest. Key validation experiments include in-gel fluorescence analysis, flow cytometry, and mass spectrometry.

In-Gel Fluorescence Analysis

This technique provides a straightforward method to visualize labeled proteins within a complex mixture, such as a cell lysate. It allows for the assessment of labeling specificity and the identification of any non-specific binding.

  • Metabolic Labeling (for live cells):

    • Culture cells in methionine-free medium for 30-60 minutes.

    • Introduce a methionine analog containing an azide group, such as L-azidohomoalanine (AHA), at a final concentration of 25-50 µM.

    • Incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.

    • Harvest and lyse the cells.

  • Click Chemistry Reaction:

    • To the protein lysate, add the fluorescent alkyne probe, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate at room temperature for 1 hour.

  • SDS-PAGE and Imaging:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.

    • Optionally, counterstain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and assess labeling specificity.

Flow Cytometry

Flow cytometry is a powerful technique for quantifying the labeling efficiency at the single-cell level, particularly for cell-surface proteins.

  • Cell Preparation and Labeling:

    • Harvest and wash cells, then resuspend in a suitable buffer.

    • If labeling intracellular proteins, fix and permeabilize the cells.

    • Perform the click chemistry reaction as described for in-gel fluorescence, using a fluorescent probe suitable for flow cytometry.

  • Data Acquisition:

    • Wash the cells to remove excess unbound probe.

    • Analyze the cells on a flow cytometer equipped with lasers and detectors appropriate for the chosen fluorophore.

    • Include appropriate controls, such as unlabeled cells and cells treated with a competitive inhibitor, to establish background fluorescence and specificity.

Mass Spectrometry

Mass spectrometry provides the most definitive validation by confirming the precise site of labeling on the protein and quantifying the labeling efficiency.

  • Sample Preparation:

    • Label the protein of interest with an azide or alkyne probe, followed by click chemistry to attach a biotin (B1667282) tag.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Perform on-bead digestion of the enriched proteins using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein sequence database to identify the peptides.

    • The presence of a mass shift corresponding to the probe on a specific amino acid residue confirms the site of labeling.[9]

    • Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be combined with this workflow to quantify labeling efficiency.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the reproducibility of experiments. It can be determined spectrophotometrically.

  • Purification: Remove all unbound fluorescent dye from the labeled protein solution using dialysis or gel filtration.[10][11]

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[12]

  • Calculation:

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[11]

    • Calculate the dye concentration using its molar extinction coefficient at Amax.

    • The DOL is the molar ratio of the dye to the protein. An ideal DOL is typically between 2 and 10 for antibodies.[11]

Visualizing Workflows and Principles

To further clarify the concepts and protocols discussed, the following diagrams have been generated using the DOT language.

Chemical Principle of Fluorescent Azide Labeling cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Protein-N3 Azide-Modified Protein CuAAC_Reaction Cu(I) Catalyst Protein-N3->CuAAC_Reaction Alkyne-Fluor Alkyne-Fluorophore Alkyne-Fluor->CuAAC_Reaction Labeled_Protein_CuAAC Labeled Protein (Triazole Linkage) CuAAC_Reaction->Labeled_Protein_CuAAC Protein-N3_2 Azide-Modified Protein SPAAC_Reaction Catalyst-Free Cycloaddition Protein-N3_2->SPAAC_Reaction Cyclooctyne-Fluor Strained Alkyne- Fluorophore (e.g., DBCO) Cyclooctyne-Fluor->SPAAC_Reaction Labeled_Protein_SPAAC Labeled Protein (Triazole Linkage) SPAAC_Reaction->Labeled_Protein_SPAAC

Comparison of CuAAC and SPAAC pathways for protein labeling.

Experimental Workflow for In-Gel Fluorescence Validation Start Start: Cultured Cells Metabolic_Labeling Metabolic Labeling with Azide-Amino Acid (e.g., AHA) Start->Metabolic_Labeling Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry with Fluorescent Alkyne Cell_Lysis->Click_Chemistry SDS_PAGE SDS-PAGE Click_Chemistry->SDS_PAGE Fluorescence_Imaging In-Gel Fluorescence Imaging SDS_PAGE->Fluorescence_Imaging Total_Protein_Stain Total Protein Stain (e.g., Coomassie) Fluorescence_Imaging->Total_Protein_Stain Analysis Analysis: Specificity & Labeling Total_Protein_Stain->Analysis

Workflow for in-gel fluorescence validation of protein labeling.

Comparative Overview of Protein Labeling Strategies Protein_of_Interest Protein of Interest Click_Chemistry Click Chemistry (Azide/Alkyne) Protein_of_Interest->Click_Chemistry Metabolic/Enzymatic Incorporation Self_Labeling_Tags Self-Labeling Tags (e.g., SNAP-tag) Protein_of_Interest->Self_Labeling_Tags Genetic Fusion Enzymatic_Labeling Enzymatic Labeling (e.g., Sortase) Protein_of_Interest->Enzymatic_Labeling Recognition Motif Affinity_Labeling Affinity-Based Labeling Protein_of_Interest->Affinity_Labeling Binding Site

Conceptual comparison of different protein labeling approaches.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for t-Boc-Aminooxy-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of specialized chemical reagents like t-Boc-Aminooxy-PEG5-azide, a bifunctional linker utilized in bioconjugation and proteomics, is a critical aspect of laboratory safety. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, emphasizing the management of its potentially hazardous azide (B81097) functional group.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All manipulations involving this compound, particularly during disposal, must be conducted within a well-ventilated chemical fume hood.

Organic azides, such as the one present in this molecule, are energetic compounds that can be sensitive to heat, light, friction, and pressure.[1] Therefore, it is crucial to avoid conditions that could lead to their decomposition.

Key Chemical Incompatibilities

To prevent hazardous reactions, avoid contact with the following:

  • Acids: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[1][2]

  • Heavy Metals: Avoid contact with metals, especially heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is particularly relevant for drain pipes, which are often constructed from these materials.[2][3]

  • Halogenated Solvents: The use of halogenated solvents should be avoided due to the potential for forming explosive compounds.[2]

Hazard and Exposure Data Summary
Hazard CategoryDescriptionPrimary Mitigation Strategy
Explosivity Organic azides can be sensitive to shock, heat, and friction, leading to violent decomposition.[1]Handle with care, avoid elevated temperatures, and do not grind or subject to impact.
Toxicity Can be toxic if inhaled, ingested, or absorbed through the skin.[1]Wear appropriate PPE and handle in a fume hood.
Reactivity Reacts with acids to form highly toxic and explosive hydrazoic acid.[1][2] Forms explosive salts with heavy metals.[3]Segregate from acids and avoid contact with metals.
Environmental May be harmful to aquatic life. Do not allow to enter drains or watercourses.[4][5]Dispose of as hazardous waste. Do not pour down the drain.[3][6]

Disposal Protocol: Deactivation of the Azide Group

For dilute solutions of this compound (recommended concentration ≤ 5%), a chemical deactivation step is advised to convert the azide into a more stable amine via the Staudinger reaction.[7] This procedure must be performed in a chemical fume hood.

Experimental Methodology: Staudinger Reduction

Materials:

  • Waste solution containing this compound

  • Triphenylphosphine (B44618) (PPh₃)

  • An appropriate solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • Ice bath

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Cool the Azide Solution: Place the flask containing the this compound waste solution in an ice bath to cool it.[7]

  • Prepare the Triphenylphosphine Solution: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the amount of azide) in a suitable solvent.[7]

  • Slow Addition: Slowly add the triphenylphosphine solution to the cooled azide solution while stirring.[7] You may observe effervescence as nitrogen gas is released.

  • Reaction: Continue to stir the mixture until the gas evolution ceases.[7]

  • Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional hour to ensure the reaction is complete.[7]

  • Hydrolysis (Optional but Recommended): The resulting iminophosphorane can be hydrolyzed to the corresponding amine by the addition of water. Stir the mixture for another hour.

  • Waste Collection: The resulting solution, now containing the significantly less hazardous amine, should be collected in a designated hazardous waste container.

  • Neutralization: Before final collection, ensure the pH of the solution is between 6 and 9 by neutralizing with a suitable acid or base as needed.[2][3]

  • Labeling and Disposal: The waste container must be clearly labeled as "Hazardous Waste" and include a full list of its contents.[2] This container should then be disposed of through your institution's hazardous waste management program.[3][8]

Disposal of Untreated Waste

If chemical deactivation is not feasible, all waste containing this compound must be handled and disposed of as hazardous waste.[2]

Procedure:

  • Segregation: Collect all waste containing this compound in a dedicated, non-metal container (e.g., glass or polyethylene).[2][6] Do not mix with other waste streams, especially acidic waste.[1][8]

  • Labeling: The container must be clearly and securely labeled with "Hazardous Waste," "Organic Azide Compound," and a complete list of its chemical constituents.[1][2]

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from sources of ignition and incompatible materials.[6]

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.[3]

Under no circumstances should any waste containing this compound be poured down the drain. [3][6]

Workflow for Disposal of this compound

DisposalWorkflow Disposal Workflow for this compound cluster_prep Initial Assessment & Preparation cluster_decision Decision Point cluster_deactivation Chemical Deactivation Protocol cluster_direct_disposal Direct Disposal Protocol cluster_final Final Disposal start Start: Identify This compound Waste ppe Wear Appropriate PPE: Safety Glasses, Lab Coat, Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Is Chemical Deactivation Feasible? (Dilute Solution ≤ 5%) fume_hood->decision quench Perform Staudinger Reaction: Add Triphenylphosphine decision->quench Yes segregate Segregate into a Labeled, Non-Metal Waste Container decision->segregate No hydrolyze Hydrolyze to Amine (Add Water) quench->hydrolyze neutralize Neutralize Solution (pH 6-9) hydrolyze->neutralize collect_waste Collect in Hazardous Waste Container neutralize->collect_waste ehs_disposal Dispose via Institutional EHS Program collect_waste->ehs_disposal segregate->collect_waste

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling t-Boc-Aminooxy-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced field of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling t-Boc-Aminooxy-PEG5-azide, a valuable PEG-based PROTAC linker. By adhering to these procedures, you can mitigate risks and foster a secure research environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on the general safety protocols for handling organic azide (B81097) compounds and Polyethylene Glycol (PEG) derivatives. It is imperative to consult the specific SDS provided by your supplier and your institution's safety guidelines before handling this chemical.

Immediate Safety and Handling Protocols

Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and static discharge. While the PEG chain in this compound may reduce its sensitivity compared to smaller organic azides, it is crucial to handle it with care.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and potential projectiles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Consider double-gloving for added protection.
Body Protection Flame-retardant lab coatProtects against spills and potential for ignition.
Face Protection Face shieldRecommended when handling larger quantities or when there is a significant splash risk.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Blast Shield: The use of a blast shield is strongly recommended, especially when working with quantities greater than a few milligrams or when heating the compound.

Step-by-Step Handling and Disposal Workflow

Adherence to a strict operational workflow is critical for the safe management of this compound from receipt to disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_disposal Waste Management and Disposal receive Receive and Inspect store Store in a cool, dark, and dry place. Away from incompatible materials. receive->store Upon receipt ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Face Shield (as needed) store->ppe Before handling fume_hood Work in a certified chemical fume hood. ppe->fume_hood weigh Weigh desired quantity using non-metallic tools. fume_hood->weigh dissolve Dissolve in an appropriate solvent. weigh->dissolve collect_solid Collect solid waste in a dedicated, labeled container. weigh->collect_solid Spills/residue collect_liquid Collect liquid waste (including rinsate) in a dedicated, labeled container. dissolve->collect_liquid After use label_waste Label waste containers clearly: 'Azide Waste' and list contents. collect_solid->label_waste collect_liquid->label_waste store_waste Store waste containers in a secondary containment. label_waste->store_waste dispose Dispose of waste through your institution's hazardous waste program. store_waste->dispose

Caption: Safe handling and disposal workflow for this compound.

Operational Plan: From Storage to Disposal

Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dark, and dry place. A refrigerator set between 2-8°C is often recommended for PEGylated compounds.

  • Ensure the storage location is away from incompatible materials such as acids, bases, oxidizing agents, and metals.

Handling:

  • Preparation: Before handling, ensure that an appropriate spill kit and emergency procedures are readily accessible.

  • Weighing: Use non-metallic spatulas and weighing boats to prevent the formation of potentially explosive metal azides.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Avoid heating the mixture unless specifically required by a validated protocol, and if so, use a controlled heating mantle and a blast shield.

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination and accidental reactions.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and weighing paper, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the azide should be collected in a separate, sealed, and labeled container. Never pour azide-containing solutions down the drain. This can lead to the formation of highly explosive lead or copper azides in the plumbing.

  • Decontamination: Decontaminate any glassware or equipment that has come into contact with the azide using a suitable method as recommended by your institution's safety office. The rinsate from this decontamination must also be collected as hazardous waste.

  • Final Disposal: All waste must be disposed of through your institution's official hazardous waste management program. Ensure that the waste is clearly labeled as "Azide Waste" and includes the full chemical name.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.